Lacto-N-triose II
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C18H32O16 |
|---|---|
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1 |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Sinónimos |
GlcNAcβ1-3Galβ1-4Glc |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Functions of Lacto-N-triose II in Infants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacto-N-triose II (LNT2), a core human milk oligosaccharide (HMO), is emerging as a significant bioactive component in infant nutrition with multifaceted roles in shaping neonatal health. This technical guide provides a comprehensive overview of the biological functions of LNT2 in infants, with a focus on its impact on the gut microbiota, immune system modulation, and anti-pathogenic activities. This document synthesizes current scientific evidence, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in infant nutrition and therapeutics.
Introduction
Human milk is a complex and dynamic fluid that provides optimal nutrition for infants, containing a rich array of bioactive components beyond basic nutrients. Among these, human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids, and they are not readily digested by the infant.[1] this compound (LNT2), with the structure GlcNAcβ1,3Galβ1,4Glc, is a core structural element of many larger and more complex HMOs.[2] Its presence in human milk and its resistance to digestion suggest a primary role in modulating the infant's gut environment and physiological development. This guide delves into the specific biological functions of LNT2, providing a technical foundation for its application in infant formula and potential therapeutic interventions.
Modulation of the Infant Gut Microbiota
LNT2 serves as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut. This selective fermentation leads to the production of beneficial metabolites and contributes to a healthy gut environment.
Prebiotic Effect on Key Bacterial Genera
In vitro fermentation studies using infant fecal microbiota have demonstrated that LNT2 is readily fermented and leads to a significant increase in the abundance of specific beneficial bacteria. Notably, LNT2 has been shown to specifically increase the abundance of Bifidobacterium and Collinsella.[3]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of LNT2 by the gut microbiota results in the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic effects. The primary SCFAs produced from LNT2 fermentation are acetic acid, succinic acid, lactic acid, and butyric acid.[3]
Table 1: Quantitative Data on LNT2 Fermentation and SCFA Production
| Parameter | Value | Reference |
| LNT2 Utilization (after 14h) | 90.1% | [3] |
| SCFA Production | ||
| Acetic Acid | Increased | [3] |
| Succinic Acid | Increased | [3] |
| Lactic Acid | Increased | [3] |
| Butyric Acid | Increased | [3] |
Immunomodulatory Functions
LNT2 has been shown to directly interact with and modulate the infant's immune system, contributing to a balanced immune response.
Cytokine Induction
In vitro studies have demonstrated that LNT2 can induce the production of key immunomodulatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10), in immune cells such as macrophages. This induction appears to be dose-dependent.
Table 2: Effect of LNT2 on Cytokine Production by THP-1 Macrophages
| LNT2 Concentration | TNF-α Production | IL-10 Production | Reference |
| 0.5 mg/mL | Significantly Increased | Not Significantly Increased | |
| 1 mg/mL | Significantly Increased | Significantly Increased | |
| 2 mg/mL | Significantly Increased | Significantly Increased |
Signaling Pathways
The immunomodulatory effects of LNT2 are believed to be mediated, in part, through the activation of Toll-like receptor (TLR) signaling pathways. Evidence suggests that LNT2 may interact with TLRs, leading to the activation of the transcription factor NF-κB, which in turn regulates the expression of genes encoding for cytokines like TNF-α and IL-10.[4]
Anti-Pathogenic Effects
LNT2 contributes to the protection of infants against pathogens through both direct and indirect mechanisms.
Inhibition of Pathogen Growth
In vitro studies have shown that LNT2 can directly inhibit the growth of neonatal pathogens. A significant inhibitory effect on the growth of Group B Streptococcus (GBS), a leading cause of neonatal sepsis and meningitis, has been demonstrated.[4]
Prevention of Pathogen Adhesion
As a soluble glycan that mimics the structure of cell surface receptors, LNT2 can act as a decoy, preventing the adhesion of pathogenic bacteria and viruses to the intestinal epithelium. This mechanism reduces the risk of infection.[4]
Safety and Application in Infant Formula
Preclinical safety evaluations of LNT2 have been conducted to support its use in infant nutrition. A 90-day oral gavage toxicity study in juvenile rats established a No-Observed-Adverse-Effect-Level (NOAEL) at the highest dose tested, suggesting its safety for inclusion in infant formula within the ranges naturally present in human breast milk.[5] While clinical trials have been conducted on infant formulas containing a mixture of HMOs, including close structural relatives of LNT2, there is a need for further clinical studies focusing specifically on LNT2 to fully elucidate its benefits for infant growth and tolerance.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the biological functions of LNT2.
In Vitro Fermentation with Infant Fecal Microbiota
This protocol is used to assess the prebiotic activity of LNT2 and its impact on the gut microbiota composition and metabolite production.
Protocol Steps:
-
Fecal Sample Collection: Collect fresh fecal samples from healthy, exclusively breastfed infants.
-
Inoculum Preparation: Prepare a fecal slurry in an anaerobic chamber by homogenizing the feces in a pre-reduced buffer.
-
Fermentation Setup: In an anaerobic environment, add the fecal inoculum to sterile, pH-controlled batch culture vessels containing a basal nutrient medium.
-
Substrate Addition: Add a defined concentration of LNT2 to the test vessels. Include control vessels with no added carbohydrate and with other prebiotics (e.g., FOS, GOS).
-
Incubation: Incubate the vessels at 37°C with constant stirring.
-
Sampling: Collect samples from each vessel at specified time points (e.g., 0, 12, 24, 48 hours) for microbiota and metabolite analysis.
-
Microbiota Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine the microbial composition.
-
Metabolite Analysis: Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Analyze the sequencing data to determine changes in bacterial abundance and diversity. Quantify the changes in SCFA concentrations over time.
Cytokine Induction in Immune Cells
This protocol is used to evaluate the immunomodulatory effects of LNT2 on immune cells.
Protocol Steps:
-
Cell Culture: Culture a human monocyte/macrophage cell line (e.g., THP-1) in appropriate cell culture medium. Differentiate the monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Cell Stimulation: Treat the differentiated macrophages with various concentrations of LNT2. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-10 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
Data Analysis: Compare the cytokine concentrations in the LNT2-treated groups to the control groups to determine the effect of LNT2 on cytokine production.
Inhibition of Group B Streptococcus (GBS) Growth
This protocol is used to assess the direct anti-pathogenic activity of LNT2.
Protocol Steps:
-
Bacterial Culture: Grow GBS in a suitable liquid medium overnight.
-
Growth Inhibition Assay: In a 96-well plate, add a diluted GBS culture to a fresh medium containing various concentrations of LNT2. Include a control with no LNT2.
-
Incubation and Monitoring: Incubate the plate at 37°C and monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Colony Forming Unit (CFU) Counting: At specific time points, plate serial dilutions of the cultures onto agar plates. After incubation, count the number of colonies to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Compare the growth curves and CFU counts between the LNT2-treated and control groups to determine the inhibitory effect of LNT2 on GBS growth.
Conclusion and Future Directions
This compound is a key bioactive component of human milk that plays a significant role in the health and development of infants. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system, and inhibit the growth of pathogens underscores its importance in infant nutrition. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the mechanisms of action and clinical benefits of LNT2.
Future research should focus on:
-
Conducting large-scale, randomized controlled clinical trials to specifically evaluate the effects of LNT2 supplementation in infant formula on growth, tolerance, gut microbiota composition, and immune function.
-
Elucidating the precise molecular mechanisms by which LNT2 interacts with host cells, particularly its interaction with specific Toll-like receptors and the downstream signaling pathways.
-
Investigating the broader impact of LNT2 on the infant gut metabolome beyond SCFAs.
-
Exploring the synergistic effects of LNT2 with other HMOs and bioactive components of human milk.
A deeper understanding of the biological functions of LNT2 will pave the way for the development of next-generation infant formulas and novel therapeutic strategies to promote infant health and well-being.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Softer More Frequent Stools in Infants With Difficult Stooling Fed Hydrolyzed Protein Formula With Added Prebiotics: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lacto-N-triose II: A Core Precursor for the Synthesis of Human Milk Oligosaccharides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component in human milk, playing a crucial role in infant health and development. These complex sugars are not readily digested by the infant but serve as prebiotics to shape the gut microbiota, modulate the immune system, and inhibit the adhesion of pathogens.[1][2] Lacto-N-triose II (LNT2), with the structure GlcNAcβ1-3Galβ1-4Glc, is a key core structure and precursor for the synthesis of a variety of more complex and bioactive HMOs.[3] This technical guide provides a comprehensive overview of the synthesis of LNT2 and its subsequent conversion into fucosylated and sialylated HMOs, focusing on enzymatic, chemoenzymatic, and microbial fermentation methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the production and biological functions of HMOs.
Synthesis of this compound (LNT2)
The synthesis of LNT2 can be achieved through several distinct methodologies, each with its own advantages and challenges. The primary approaches include enzymatic synthesis, chemoenzymatic methods, and whole-cell microbial fermentation.
Enzymatic Synthesis
Enzymatic synthesis offers high specificity and regioselectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis. The key enzyme in the synthesis of LNT2 is a β-1,3-N-acetylglucosaminyltransferase (LgtA), which catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue to lactose.[3]
Experimental Protocol: Enzymatic Synthesis of LNT2
This protocol is a generalized representation based on common laboratory practices.
-
Reaction Mixture Preparation:
-
Dissolve lactose (acceptor) and a suitable GlcNAc donor (e.g., UDP-GlcNAc) in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation such as MgCl₂ or MnCl₂ (typically 5-10 mM).
-
Equilibrate the reaction mixture to the optimal temperature for the specific β-1,3-N-acetylglucosaminyltransferase used (often between 30°C and 37°C).
-
-
Enzyme Addition and Incubation:
-
Add the purified β-1,3-N-acetylglucosaminyltransferase to the reaction mixture to initiate the synthesis.
-
Incubate the reaction for a defined period (ranging from a few hours to 24 hours), with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Thin-Layer Chromatography (TLC).
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a quenching agent like ethanol.
-
-
Purification:
-
Remove precipitated proteins by centrifugation.
-
Purify the resulting LNT2 from the reaction mixture using techniques such as size-exclusion chromatography or solid-phase extraction.
-
Chemoenzymatic Synthesis
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. A common strategy involves the chemical synthesis of an activated GlcNAc donor, which is then used in an enzymatic reaction to glycosylate lactose.
Experimental Protocol: Chemoenzymatic Synthesis of LNT2
This protocol outlines a typical chemoenzymatic synthesis of LNT2.
-
Chemical Synthesis of Activated Donor:
-
Synthesize an activated GlcNAc donor, such as a GlcNAc-oxazoline derivative, using established chemical methods.
-
-
Enzymatic Glycosylation:
-
Prepare a reaction mixture containing lactose, the chemically synthesized activated GlcNAc donor, and a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Initiate the reaction by adding a glycosynthase or a hydrolase with transglycosylation activity.
-
Incubate the reaction under optimized conditions (temperature, time) with monitoring by HPLC or TLC.
-
-
Purification:
-
Purify the synthesized LNT2 from the reaction mixture using chromatographic techniques as described in the enzymatic synthesis protocol.
-
Microbial Fermentation
Whole-cell microbial fermentation offers a scalable and potentially more cost-effective method for LNT2 production. This approach involves engineering microorganisms, such as Escherichia coli, to express the necessary enzymes for the conversion of simple sugars into LNT2.
Experimental Protocol: Microbial Production of LNT2 in E. coli
This protocol provides a general workflow for the fermentative production of LNT2.
-
Strain Construction:
-
Genetically engineer an E. coli strain (e.g., BL21(DE3)) to overexpress the gene encoding a β-1,3-N-acetylglucosaminyltransferase (e.g., lgtA from Neisseria meningitidis).
-
Additional genetic modifications may include enhancing the intracellular supply of UDP-GlcNAc and lactose.
-
-
Fermentation:
-
Inoculate a suitable fermentation medium containing a carbon source (e.g., glucose or glycerol), nitrogen source, salts, and lactose with the engineered E. coli strain.
-
Conduct the fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.
-
Induce the expression of the recombinant enzyme at an appropriate cell density using an inducer such as IPTG.
-
-
Product Recovery and Purification:
-
Separate the cells from the culture broth by centrifugation or microfiltration.
-
Isolate and purify LNT2 from the supernatant using a combination of filtration and chromatographic methods.
-
Quantitative Data on LNT2 Synthesis
The efficiency of LNT2 synthesis varies significantly depending on the chosen method. The following table summarizes representative quantitative data from various studies.
| Synthesis Method | Key Enzyme/Strain | Substrates | Product Titer/Yield | Reference |
| Enzymatic Synthesis | β-N-acetylhexosaminidase (Engineered) | Lactose, GlcNAc-oxazoline | ~90% Yield | [4] |
| Chemoenzymatic | β-N-acetylhexosaminidase Mutant (HEX1GTEPG) | Lactose, GlcNAc-oxazoline | 25.0 mM | [5][] |
| Microbial Fermentation | E. coli expressing LgtA | Lactose, GlcNAc | 15.8 g/L | [2] |
| Microbial Fermentation | E. coli with optimized LgtA expression | Lactose, Glucose | 57.44 g/L | [7] |
| Microbial Fermentation | E. coli with transporter engineering | Lactose, Glycerol | 34.2 g/L | [8] |
Synthesis of Complex HMOs from LNT2
LNT2 serves as a crucial building block for the synthesis of more complex, biologically active HMOs through the addition of fucose (fucosylation) or sialic acid (sialylation).
Fucosylation of LNT2
Fucosylated HMOs are synthesized by the action of fucosyltransferases (FUTs), which transfer a fucose residue from a donor substrate (e.g., GDP-fucose) to an acceptor, in this case, LNT2 or its derivatives. The resulting structures, such as Lacto-N-fucopentaose V (LNFP V), have been shown to possess various biological activities.[7]
Experimental Protocol: Enzymatic Fucosylation of LNT2
-
Reaction Setup:
-
Prepare a reaction mixture containing purified LNT2, the fucose donor GDP-fucose, and a suitable buffer (e.g., 50 mM HEPES, pH 7.0) with a divalent cation like MnCl₂.
-
Add a purified fucosyltransferase (e.g., an α-1,3/4-fucosyltransferase).
-
-
Incubation and Monitoring:
-
Incubate the reaction at the optimal temperature for the FUT (typically 37°C).
-
Monitor the formation of the fucosylated product by HPAEC-PAD or mass spectrometry.
-
-
Purification:
-
Purify the fucosylated HMO using chromatographic methods.
-
Sialylation of LNT2
Sialylated HMOs are formed by the action of sialyltransferases (STs), which transfer sialic acid from a donor like CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to an acceptor molecule.
Experimental Protocol: Enzymatic Sialylation of LNT2
-
Reaction Components:
-
Combine LNT2, the sialic acid donor CMP-Neu5Ac, and a buffer (e.g., 100 mM Tris-HCl, pH 8.0) in a reaction vessel.
-
Add a purified sialyltransferase (e.g., an α-2,3-sialyltransferase).
-
-
Reaction and Analysis:
-
Incubate the mixture at the optimal temperature for the ST (e.g., 37°C).
-
Analyze the formation of the sialylated product using HPAEC-PAD or mass spectrometry.
-
-
Product Isolation:
-
Purify the sialylated HMO from the reaction mixture using appropriate chromatographic techniques.
-
Signaling Pathways and Biological Activities
HMOs derived from LNT2 exert their biological effects through various mechanisms, including the modulation of gut microbiota and direct interaction with host cells to influence signaling pathways.
LNT2 and its derivatives can promote the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[2][9] Furthermore, LNT2 has been shown to modulate the immune system by interacting with Toll-like receptors (TLRs), leading to the production of cytokines like IL-10 and TNF-α in a manner dependent on the NF-κB signaling pathway.[1] Fucosylated derivatives of LNT2 can also influence host-microbe interactions and immune responses.[10] Sialylated HMOs have been demonstrated to possess anti-inflammatory properties. For instance, 3'-sialyllactose (3'-SL) can reduce inflammation by inhibiting the activation of mitogen-activated protein kinase (MAPK) and PI3K/AKT/NF-κB signaling pathways.[11]
Analytical Methods for HMO Characterization
Accurate characterization of synthesized HMOs is critical. A variety of analytical techniques are employed for this purpose.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the separation and quantification of underivatized carbohydrates, including isomeric HMOs.[12]
-
High-Performance Liquid Chromatography (HPLC): Often used with refractive index (RI) or fluorescence detection (after derivatization) for the quantification of HMOs in various matrices.[13][14]
-
Mass Spectrometry (MS): Provides detailed structural information, including molecular weight and fragmentation patterns, which is essential for the identification of HMOs.[15][16][17] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of complex carbohydrates like HMOs.[18]
Visualizations
Figure 1: Overview of the primary synthesis workflows for this compound (LNT2).
Figure 2: Enzymatic pathways for the synthesis of complex HMOs from LNT2.
Figure 3: Simplified signaling pathway of LNT2-mediated immune modulation.
Conclusion
This compound is a foundational molecule in the synthesis of a diverse array of Human Milk Oligosaccharides. The methodologies for its production have advanced significantly, with enzymatic, chemoenzymatic, and microbial fermentation approaches offering viable routes for obtaining this important precursor. The ability to further functionalize LNT2 through fucosylation and sialylation opens up possibilities for producing specific HMOs with targeted biological activities. A deeper understanding of the synthesis pathways and the biological signaling of LNT2-derived HMOs will continue to drive innovation in infant nutrition and the development of novel therapeutics.
References
- 1. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]
- 2. Human milk oligosaccharides: Shaping the infant gut microbiota and supporting health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lacto-N-difucohexaose II - glyXera [glyxera.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Highly-efficient in vivo production of lacto-N-fucopentaose V by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human milk oligosaccharides: bridging the gap in intestinal microbiota between mothers and infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. milkgenomics.org [milkgenomics.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lacto-N-triose II from Human Milk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT2), a neutral trisaccharide with the structure GlcNAcβ1,3Galβ1,4Glc, is a core component of the complex array of human milk oligosaccharides (HMOs).[1][2] As a fundamental building block for more complex HMOs, LNT2 plays a crucial role in infant nutrition and health.[1][3] Its physiological functions are multifaceted, including the promotion of a healthy gut microbiome by acting as a prebiotic, the modulation of the infant immune system, and the prevention of pathogen adhesion to intestinal surfaces.[1] This technical guide provides an in-depth overview of the historical discovery, detailed isolation protocols, quantitative data, and the immunomodulatory signaling pathways of LNT2.
Historical Discovery
The discovery of this compound is intertwined with the broader history of human milk oligosaccharide research. In the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified as a key differentiator from bovine milk.[1][4][5][6] It was not until the 1950s that pioneering work by researchers such as Richard Kuhn began to unravel the specific components of this complex mixture.[4][7] Through the application of techniques like paper chromatography, individual oligosaccharides were meticulously separated and characterized.[7][8] While a singular "discovery paper" for LNT2 is not readily apparent in historical records, it was during this era of intensive investigation into the composition of "gynolactose" that LNT2 was undoubtedly first isolated and its structure elucidated as one of the fundamental neutral oligosaccharides present in human milk.
Quantitative Data
The concentration of LNT2 in human milk varies, with notable differences between colostrum and mature milk. The table below summarizes available quantitative data.
| Milk Type | Average LNT2 Concentration (g/L) | Reference |
| Colostrum | 0.16 ± 0.08 | [9] |
| Mature Milk | 0.03 ± 0.01 | [9] |
Yields of purified LNT2 from human milk are not extensively reported in the literature and can vary significantly based on the isolation method and the initial concentration in the milk sample.
Experimental Protocols: Isolation of this compound from Human Milk
The following protocol outlines a comprehensive procedure for the isolation and purification of LNT2 from pooled human milk samples. This protocol is a synthesis of established methods for neutral HMO purification.
Pre-treatment: Removal of Fats and Proteins
-
Objective: To remove interfering lipids and proteins from the raw milk sample.
-
Procedure:
-
Centrifuge fresh or thawed human milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.
-
Carefully collect the skim milk fraction, avoiding the upper fat layer.
-
To the skim milk, add two volumes of cold ethanol (-20°C) and incubate at -20°C for 12-24 hours to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the oligosaccharides and lactose.
-
Concentrate the supernatant using a rotary evaporator to remove the ethanol.
-
Gel Filtration Chromatography: Desalting and Lactose Removal
-
Objective: To separate the oligosaccharide fraction from lactose and salts.
-
Procedure:
-
Equilibrate a Sephadex G-25 column with deionized water.
-
Apply the concentrated supernatant from the pre-treatment step to the column.
-
Elute with deionized water at a constant flow rate.
-
Collect fractions and monitor for the presence of carbohydrates using a suitable method (e.g., phenol-sulfuric acid assay).
-
Pool the fractions containing the oligosaccharides, which will elute before the larger lactose peak.
-
Ion-Exchange Chromatography: Separation of Neutral and Acidic Oligosaccharides
-
Objective: To separate the neutral oligosaccharides (including LNT2) from the acidic oligosaccharides.
-
Procedure:
-
Equilibrate a TOYOPEARL Super Q-650M anion exchange column with deionized water.
-
Apply the pooled oligosaccharide fraction from the gel filtration step to the column.
-
Elute the neutral oligosaccharides with deionized water. This fraction will contain LNT2.
-
Acidic oligosaccharides will remain bound to the column and can be eluted with a salt gradient (e.g., NaCl or ammonium acetate) for separate analysis if desired.
-
High-Performance Liquid Chromatography (HPLC): Purification of LNT2
-
Objective: To achieve high-purity isolation of LNT2 from the neutral oligosaccharide fraction.
-
Procedure:
-
Utilize a preparative HPLC system with a suitable carbohydrate analysis column (e.g., an amino-based column).
-
The mobile phase is typically a gradient of acetonitrile and water.
-
Inject the concentrated neutral oligosaccharide fraction.
-
Monitor the elution profile using a refractive index (RI) detector.
-
Collect the fraction corresponding to the retention time of LNT2, as determined by a pure standard.
-
Lyophilize the collected fraction to obtain purified LNT2 powder.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway: LNT2-mediated NF-κB Activation
Caption: LNT2 interaction with TLRs leading to NF-κB activation.
Conclusion
This compound stands as a significant human milk oligosaccharide with demonstrable benefits for infant health. The historical context of its discovery highlights the evolution of analytical techniques in glycobiology. The provided isolation protocol offers a robust framework for obtaining purified LNT2 for research and development purposes. Understanding its interaction with immune signaling pathways, such as the Toll-like receptor and NF-κB pathway, is crucial for elucidating its mechanism of action and exploring its potential therapeutic applications in areas beyond infant nutrition, including immunology and drug development. Further research to standardize quantification methods and optimize isolation yields will be invaluable to advancing the study of this important biomolecule.
References
- 1. US20160237104A1 - Process for purification of neutral human milk oligosaccharide using simulated moving bed chromatography - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019063757A1 - Process for the purification of a neutral human milk oligosaccharide (hmo) from microbial fermentation - Google Patents [patents.google.com]
- 5. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. Oligosaccharides of human milk. II. Isolation and characterization of a new pentasaccharide, lacto-N-fucopentaose 3 [pubmed.ncbi.nlm.nih.gov]
- 8. [Isolation and physico-chemical properties of oligosaccharides of human milk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DK202100629A1 - Separation of neutral human milk oligosaccharides from a fermentation broth - Google Patents [patents.google.com]
A Technical Guide to the Physiological Effects of Lacto-N-triose II on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-triose II (LNT2), a core human milk oligosaccharide (HMO), is gaining significant attention for its potent prebiotic and immunomodulatory activities. This technical guide provides an in-depth analysis of the physiological effects of LNT2 on the gut microbiota, focusing on its impact on microbial composition, metabolite production, and the underlying molecular signaling pathways. Quantitative data from in vitro fermentation studies are presented in structured tables, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the mechanisms of action of LNT2. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of LNT2 in modulating gut health and disease.
Introduction
This compound (LNT2) is a trisaccharide composed of N-acetylglucosamine, galactose, and glucose. As a prominent component of human milk oligosaccharides, LNT2 plays a crucial role in shaping the infant gut microbiota and influencing immune development.[1][2] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria.[3] This guide explores the downstream physiological consequences of LNT2 fermentation, including the modulation of gut microbial communities, the production of short-chain fatty acids (SCFAs), and the activation of host immune signaling pathways.
Data Presentation: Quantitative Effects of LNT2 on Gut Microbiota and Metabolites
The following tables summarize the quantitative data from in vitro fermentation studies of LNT2 with human infant fecal microbiota. These data highlight the bifidogenic nature of LNT2 and its role in the production of beneficial metabolites.
Table 1: In Vitro Fermentation of this compound (LNT2) by Infant Fecal Microbiota [3]
| Time (hours) | LNT2 Utilization (%) |
| 14 | 90.1 |
| 24 | Not Reported |
| 36 | Not Reported |
Table 2: Short-Chain Fatty Acid (SCFA) and Metabolite Production during In Vitro Fermentation of LNT2 [3]
| Time (hours) | Acetic Acid (μmol/mg) | Succinic Acid (μmol/mg) | Lactic Acid (μmol/mg) | Butyric Acid (μmol/mg) |
| 14 | ~1.5 | ~0.8 | ~0.5 | ~0.2 |
| 24 | ~1.8 | ~0.6 | ~0.4 | ~0.3 |
| 36 | ~2.0 | ~0.4 | ~0.3 | ~0.4 |
| Data are estimated from graphical representations in the source publication. |
Table 3: Impact of LNT2 on Gut Microbiota Composition (In Vitro) [3]
| Bacterial Genus | Observed Effect on Abundance |
| Bifidobacterium | Increased |
| Collinsella | Increased |
Table 4: Immunomodulatory Effects of LNT2 on THP-1 Macrophages
| LNT2 Concentration (mg/mL) | TNF-α Production (pg/mL) | IL-10 Production (pg/mL) |
| 0.5 | ~1500 | ~100 |
| 1.0 | ~2000 | ~125 |
| 2.0 | ~1800 | ~110 |
| Data are estimated from graphical representations in the source publication and are dependent on NF-κB signaling.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of LNT2's physiological effects.
In Vitro Fermentation of LNT2 with Infant Fecal Microbiota
This protocol is based on the methodology described by Kong et al. (2021).[3]
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy, full-term, breastfed infants (e.g., 12 weeks of age).
-
Pool the samples and homogenize them in a sterile anaerobic chamber to create a fecal slurry (e.g., 10% w/v in a sterile anaerobic buffer).
-
-
Fermentation Medium:
-
Prepare a basal fermentation medium containing:
-
Peptone (2 g/L)
-
Yeast extract (2 g/L)
-
NaCl (0.1 g/L)
-
K2HPO4 (0.04 g/L)
-
KH2PO4 (0.04 g/L)
-
MgSO4·7H2O (0.01 g/L)
-
CaCl2·6H2O (0.01 g/L)
-
NaHCO3 (2 g/L)
-
Tween 80 (2 mL/L)
-
Hemin (0.05 g/L)
-
Vitamin K1 (10 μL/L)
-
L-cysteine HCl (0.5 g/L)
-
Bile salts (0.5 g/L)
-
Resazurin (1 mg/L)
-
-
Autoclave the medium and cool to room temperature under anaerobic conditions.
-
-
Fermentation Setup:
-
Add LNT2 as the sole carbohydrate source to the basal medium at a final concentration of 1% (w/v).
-
Inoculate the medium with the fecal slurry (e.g., 5% v/v).
-
Incubate the cultures anaerobically at 37°C for the desired time points (e.g., 14, 24, 36 hours).
-
Collect samples at each time point for microbiota and metabolite analysis.
-
16S rRNA Gene Sequencing for Microbiota Analysis
-
DNA Extraction:
-
Extract total bacterial DNA from fermented samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions, including a bead-beating step for efficient lysis of Gram-positive bacteria.
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).
-
Perform PCR with a high-fidelity DNA polymerase under the following conditions: initial denaturation at 95°C for 3 min, followed by 25-30 cycles of denaturation at 95°C for 30 s, annealing at 55°C for 30 s, and extension at 72°C for 30 s, with a final extension at 72°C for 5 min.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products and attach sequencing adapters and barcodes using a library preparation kit (e.g., NEBNext® Ultra™ DNA Library Prep Kit for Illumina®).
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.
-
-
Data Analysis:
-
Process the raw sequencing reads using bioinformatics pipelines such as QIIME 2 or DADA2 for quality filtering, denoising, merging of paired-end reads, and chimera removal.
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs) by aligning against a reference database (e.g., SILVA or Greengenes).
-
Perform downstream statistical analysis to determine changes in microbial community composition and diversity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis
This protocol is a representative method for SCFA quantification.
-
Sample Preparation and Derivatization:
-
Centrifuge fermented samples to pellet bacterial cells and debris.
-
Acidify the supernatant with a strong acid (e.g., hydrochloric acid) to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) containing an internal standard (e.g., 2-ethylbutyric acid).
-
Derivatize the extracted SCFAs to enhance their volatility for GC analysis. A common method is esterification with an alcohol (e.g., propanol or butanol) in the presence of an acid catalyst.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-FFAP or similar polar column).
-
Use a temperature gradient to separate the different SCFA derivatives. An example program: start at 80°C, hold for 2 min, ramp to 180°C at 10°C/min, and hold for 5 min.
-
Use helium as the carrier gas at a constant flow rate.
-
Detect and quantify the eluted compounds using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Identify each SCFA based on its retention time and mass spectrum compared to authentic standards.
-
Quantify the concentration of each SCFA by constructing a standard curve using the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental procedures related to the action of LNT2.
Caption: Experimental workflow for in vitro fermentation of LNT2.
Caption: LNT2-mediated TLR2 signaling pathway leading to cytokine production.
Conclusion
This compound demonstrates significant physiological effects on the gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Collinsella, and leading to the production of short-chain fatty acids.[3] Furthermore, LNT2 exhibits immunomodulatory properties through the activation of Toll-like receptors and the NF-κB signaling pathway, resulting in the production of key cytokines like TNF-α and IL-10.[1] The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of LNT2 in various contexts, including infant nutrition, inflammatory bowel disease, and other conditions linked to gut dysbiosis. The detailed methodologies and visual representations of pathways are intended to facilitate the design and execution of future studies aimed at harnessing the health benefits of this important human milk oligosaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognition of TLR2 N-Glycans: Critical Role in ArtinM Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbial Colonization Orchestrates TLR2 Expression, Signaling and Epithelial Proliferation in the Small Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-triose II interaction with gut epithelial cells
An In-depth Technical Guide to the Interaction of Lacto-N-triose II with Gut Epithelial Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (LNT-II), a core trisaccharide found in human milk, is increasingly recognized for its significant contributions to infant gut health and development. Structurally composed of N-acetylglucosamine, galactose, and glucose (GlcNAcβ1,3Galβ1,4Glc), LNT-II is more than a simple prebiotic.[1] It engages in a complex interplay with the gut epithelium and resident microbiota, exerting both direct and indirect effects that are crucial for maintaining intestinal homeostasis. This technical guide provides a comprehensive overview of the current understanding of LNT-II's interaction with gut epithelial cells, detailing its role in barrier function, immune modulation, and pathogen inhibition. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to this compound (LNT-II)
This compound is a fundamental human milk oligosaccharide (HMO) that serves as a precursor for the biosynthesis of more complex HMOs like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT).[1][2] As a key bioactive component of human milk, LNT-II plays a vital role in the neonatal period by helping to establish a healthy gut environment.[3] Its physiological functions are multifaceted, including promoting the growth of beneficial gut bacteria, participating in the regulation of the infant immune system, and preventing infections by certain gastrointestinal pathogens.[1]
The unique terminal N-acetylglucosamine structure of LNT-II is believed to be key to some of its distinct biological activities, particularly in immune regulation.[3] This guide will explore the mechanisms through which LNT-II directly influences intestinal epithelial cells and how it indirectly modulates the gut environment through its fermentation by commensal bacteria.
Direct Interactions of LNT-II with the Gut Epithelium
LNT-II exerts several direct effects on intestinal epithelial cells, contributing to the maturation and integrity of the gut barrier.
Enhancement of Gut Barrier Function
The integrity of the intestinal barrier is paramount for preventing the translocation of harmful substances and pathogens. LNT-II has been shown to directly enhance this barrier. In vitro studies using Caco-2 cell monolayers, a common model for the human intestinal epithelium, demonstrate that LNT-II, along with other neutral non-fucosylated HMOs, significantly strengthens barrier integrity.[4] This is measured by an increase in Transepithelial Electrical Resistance (TEER), where LNT-II shows a dose-dependent effect.[4] Furthermore, these HMOs can protect the epithelial barrier from inflammatory insults induced by cytokines like TNF-α and IFN-γ.[4]
Modulation of Epithelial Cell Adhesion and Pathogen Inhibition
LNT-II can prevent pathogenic microorganisms and their toxins from adhering to receptors on the surface of intestinal epithelial cells.[3] By acting as a soluble decoy receptor, its terminal sugar chains mimic the host cell surface glycans that pathogens typically bind to, thus reducing the risk of infection and associated food allergies.[3] Additionally, LNT-II has been reported to enhance the adhesion of the epithelial cells themselves, which may contribute to a more robust and less permeable barrier.[3]
Indirect Effects via Microbiota and Immune Modulation
Beyond its direct actions, LNT-II profoundly influences the gut ecosystem through its interactions with the microbiota and immune cells.
Fermentation by Gut Microbiota
Unlike digestible carbohydrates, LNT-II passes to the lower gastrointestinal tract where it is selectively fermented by the gut microbiota. In vitro fermentation studies using fecal microbiota from infants show that LNT-II is rapidly utilized, much faster than other oligosaccharides like 3-Fucosyllactose (3-FL).[5] This fermentation leads to:
-
Selective bacterial growth: LNT-II specifically promotes the proliferation of beneficial bacteria, notably increasing the abundance of Bifidobacterium and Collinsella.[5]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation process yields significant amounts of SCFAs, including acetic acid, succinic acid, lactic acid, and butyric acid.[3][5] These metabolites serve as an energy source for colonocytes and have wide-ranging benefits for gut health.
-
Enhanced Probiotic Adhesion: The metabolic byproducts from LNT-II fermentation can significantly increase the adhesion of commensal bacteria, such as Lactobacillus plantarum WCFS1, to Caco-2 epithelial cells, further promoting a healthy microbial colonization.[5]
Immune System Regulation
LNT-II is an active modulator of the host immune system. Its unique structure is suggested to enable binding to Toll-like receptors (TLRs), which are key pattern recognition receptors on immune and epithelial cells.[3] This interaction can trigger downstream signaling cascades. Specifically, LNT-II (LNT2) has been shown to induce the production of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine TNF-α, with this action being dependent on the transcription factor NF-κB.[3] This dual cytokine induction suggests a complex, context-dependent immunomodulatory role.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on LNT-II.
Table 1: Effect of LNT-II on Intestinal Barrier Integrity (Caco-2 Cells)
| HMO Treatment | Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Citation |
|---|---|---|---|
| LNT-II | ≥ 5 mg/mL | Dose-dependent enhancement of TEER | [4] |
| LNT-II | 20 mg/mL | Among the most pronounced effects compared to other HMOs | [4] |
| LNT-II | 20 mg/mL | Protected barrier against TNF-α and IFN-γ insult |[4] |
Table 2: In Vitro Fermentation of LNT-II by Infant Fecal Microbiota
| Time Point | Percentage of LNT-II Utilized | Key SCFAs Produced | Citation |
|---|---|---|---|
| 14 hours | 90.1% | Acetic acid, succinic acid, lactic acid, butyric acid | [5] |
| 24 hours | Not specified | Fermentation digesta significantly increased L. plantarum adhesion | [5] |
| 36 hours | Not specified | Fermentation digesta significantly increased L. plantarum adhesion |[5] |
Table 3: Impact of LNT-II Fermentation on Infant Gut Microbial Genera
| Microbial Genus | Effect | Citation |
|---|---|---|
| Bifidobacterium | Specifically increased abundance | [5] |
| Collinsella | Specifically increased abundance |[5] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Cell Culture for Epithelial Models
-
Cell Lines: The human colorectal adenocarcinoma cell lines Caco-2 and HT-29 are commonly used. Caco-2 cells spontaneously differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the absorptive enterocytes of the small intestine.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics (e.g., penicillin-streptomycin). They are maintained in an incubator at 37°C with 5% CO₂. For barrier function assays, cells are seeded onto permeable supports (e.g., Transwell inserts).
Transepithelial Electrical Resistance (TEER) Assay
-
Objective: To measure the integrity of the epithelial cell monolayer by assessing its electrical resistance.
-
Procedure:
-
Caco-2 cells are cultured on permeable filter supports until a confluent monolayer is formed and differentiated (typically ~21 days).
-
The baseline TEER is measured using an epithelial volt-ohm meter (e.g., Millicell ERS-2).
-
LNT-II is added to the apical and/or basolateral compartments at various concentrations (e.g., 1, 5, 20 mg/mL).
-
For inflammatory challenge studies, cytokines (e.g., TNF-α at 100 ng/mL and IFN-γ at 10 ng/mL) are added along with the HMOs.[4]
-
TEER is measured at regular intervals (e.g., over 24 hours) to monitor changes in barrier integrity.[4]
-
Data is often normalized to the initial baseline reading and expressed as a percentage of the control or as an area under the curve (AUC) value.[4]
-
In Vitro Fecal Fermentation Model
-
Objective: To simulate the fermentation of LNT-II by the infant gut microbiota.
-
Procedure:
-
Fecal samples are collected from healthy infants (e.g., 12-week-old) and pooled.
-
A fecal slurry is prepared in a buffered medium under anaerobic conditions.
-
The fermentation is initiated by adding the fecal inoculum to anaerobic vessels containing a basal nutrient medium supplemented with LNT-II as the primary carbohydrate source.
-
Vessels are incubated anaerobically at 37°C.
-
Samples are collected at various time points (e.g., 0, 14, 24, 36 hours) to analyze SCFA production (by gas chromatography) and changes in microbiota composition (by 16S rRNA gene sequencing).[5]
-
Bacterial Adhesion to Caco-2 Cells
-
Objective: To determine if LNT-II fermentation products affect the adhesion of probiotic bacteria to intestinal epithelial cells.
-
Procedure:
-
Caco-2 cells are grown to confluence in multi-well plates.
-
The fermentation supernatant (digesta) collected from the in vitro fermentation model is applied to the Caco-2 cell monolayers.
-
A suspension of radiolabeled or fluorescently-labeled probiotic bacteria (e.g., Lactobacillus plantarum WCFS1) is added to the wells and incubated.
-
After incubation, non-adherent bacteria are washed away.
-
The remaining adherent bacteria are quantified by scintillation counting (for radiolabels) or fluorescence measurement. The results are expressed as the percentage of bacteria that adhered relative to the initial inoculum.[5]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to LNT-II's bioactivity.
Caption: Proposed signaling pathway for LNT-II-mediated immune modulation via TLR and NF-κB activation.
Caption: Experimental workflow for assessing the effect of LNT-II fermentation products on probiotic adhesion.
References
- 1. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]
- 4. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lacto-N-triose II in Human Breast Milk: A Technical Overview of its Natural Occurrence, Concentration, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead playing a crucial role in shaping the neonatal gut microbiome and immune system. Lacto-N-triose II (LNT2), with the chemical structure GlcNAcβ1-3Galβ1-4Glc, is a core neutral HMO that serves as a precursor for the biosynthesis of more complex HMOs.[1] Its presence in breast milk is associated with several physiological benefits, including the promotion of beneficial gut bacteria and modulation of the infant's immune response.[1][2] This technical guide provides a detailed overview of the natural occurrence and concentration of LNT2 in breast milk, the methodologies for its quantification, and its potential role in cellular signaling pathways.
Data Presentation: Concentration of this compound in Human Milk
The concentration of this compound in human breast milk varies significantly with the stage of lactation. It is most abundant in the early postpartum period, with a notable decrease as lactation progresses. The following table summarizes the reported concentrations of LNT2 in colostrum and mature human milk.
| Lactation Stage | Mean Concentration (g/L) | Standard Deviation (g/L) | Reference |
| Colostrum (1-5 days postpartum) | 0.16 | 0.08 | [3] |
| Mature Milk (42 days postpartum) | 0.03 | 0.01 | [3] |
Experimental Protocols: Quantification of this compound
The accurate quantification of LNT2 and other neutral HMOs in the complex matrix of human milk requires sophisticated analytical techniques. A widely used and validated method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Below is a detailed protocol based on established methodologies for the analysis of neutral HMOs.
Sample Preparation
-
Defatting: Centrifuge fresh or thawed human milk samples to separate the lipid layer. Carefully collect the aqueous phase.
-
Protein Precipitation: To remove proteins, add a sufficient volume of ethanol to the aqueous phase and incubate at a low temperature. Centrifuge to pellet the precipitated proteins and collect the supernatant containing HMOs.
-
Reduction to Alditols: To prevent the formation of anomeric peaks during chromatographic separation, reduce the HMOs to their alditol forms. This is achieved by treating the sample with a reducing agent such as sodium borohydride (NaBH₄).
-
Solid-Phase Extraction (SPE): For further purification and desalting, pass the reduced HMO sample through a porous graphitized carbon (PGC) cartridge. The HMOs are retained on the column while salts and other impurities are washed away. Elute the purified HMOs using a solvent gradient.
Chromatographic Separation
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: A porous graphitized carbon (PGC) column is highly effective for the separation of isomeric HMOs.
-
Mobile Phase: A binary solvent system, typically consisting of water with a small percentage of an ion-pairing agent (e.g., ammonium carbonate) and acetonitrile, is used.
-
Gradient: A carefully optimized gradient elution program is employed to achieve the separation of the various neutral HMOs.
Mass Spectrometric Detection
-
Technique: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the detection of HMOs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for LNT2 are monitored for its unambiguous identification and quantification.
Quantification
-
Standard Curve: A calibration curve is generated using certified reference standards of LNT2 at various concentrations.
-
Data Analysis: The peak area of LNT2 in the milk sample is compared to the standard curve to determine its concentration.
The following diagram illustrates the general workflow for the quantification of neutral HMOs, including this compound, from human milk.
Signaling Pathways: Immunomodulatory Role of this compound
Human milk oligosaccharides are known to modulate the host immune system, in part through their interaction with pattern recognition receptors such as Toll-like receptors (TLRs). While the specific mechanisms for LNT2 are still under investigation, it is hypothesized that, like other HMOs, it can influence the TLR4 signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and initiates an inflammatory response through the activation of the transcription factor NF-κB. It is proposed that some HMOs can attenuate this response, thereby preventing excessive inflammation in the infant gut.
The diagram below illustrates the canonical TLR4-mediated NF-κB activation pathway, which HMOs like LNT2 are thought to modulate.
Conclusion
This compound is a significant core human milk oligosaccharide with concentrations that are highest in early lactation. Its quantification requires advanced analytical methods such as HPLC-MS. The immunomodulatory effects of LNT2 are an active area of research, with evidence suggesting a role in the modulation of key inflammatory signaling pathways. A deeper understanding of the biological functions of LNT2 will be crucial for the development of novel infant nutrition and therapeutic strategies.
References
Lacto-N-triose II: A Core Human Milk Oligosaccharide and Its Profound Impact on Infant Gut Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lacto-N-triose II (LNT2), a fundamental trisaccharide found in human milk, is emerging as a key bioactive component crucial for infant gut health and development. Structurally identified as GlcNAcβ1,3Galβ1,4Glc, LNT2 is a core human milk oligosaccharide (HMO) that serves as a precursor for more complex HMOs.[1] Beyond its structural role, LNT2 exhibits significant prebiotic activity, modulates the infant's developing immune system, and contributes to the defense against pathogens. This technical guide provides a comprehensive overview of the current scientific understanding of LNT2, focusing on its impact on the infant gut microbiota, its role in modulating host immune responses, and its safety profile. Detailed experimental methodologies and quantitative data from preclinical and in vitro studies are presented to support further research and development in the fields of infant nutrition and therapeutics.
Introduction
Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, following lactose and lipids.[2] These complex carbohydrates are not readily digested by the infant, allowing them to reach the colon intact where they selectively nourish beneficial gut bacteria, particularly Bifidobacterium species.[3][4] this compound (LNT2) is a core structure of many of these complex HMOs and is also present as a free trisaccharide.[1][5] Its unique structure and biological activities have garnered significant attention for its potential applications in infant formula and as a therapeutic agent to promote gut health.[6][7]
This guide will delve into the multifaceted role of LNT2 in infant gut health, presenting key experimental findings, detailed methodologies, and a summary of the available quantitative data.
Preclinical Safety Evaluation of this compound
The safety of LNT2 has been evaluated through a series of preclinical studies, following internationally recognized guidelines, to establish its suitability for inclusion in infant nutrition. These studies have consistently demonstrated the non-genotoxic and non-toxic nature of LNT2.
Genotoxicity Assays
In vitro experiments have shown no evidence of genotoxicity for LNT2.[5][8] These assessments were conducted in compliance with the Organisation for Economic Co-operation and Development (OECD) principles of Good Laboratory Practice (GLP).
-
Bacterial Reverse Mutation Test (Ames Test): This test was performed to assess the potential of LNT2 to induce gene mutations in bacteria. LNT2 was found to be non-mutagenic in this assay.[8]
-
In Vitro Mammalian Cell Micronucleus Test: This assay evaluates the potential of a substance to cause chromosomal damage. LNT2 did not induce an increase in micronuclei in cultured mammalian cells.[8]
Subchronic Oral Toxicity Study
A 90-day oral gavage toxicity study was conducted in juvenile Sprague-Dawley rats to assess the safety of repeated LNT2 administration.[8]
Table 1: Summary of 90-Day Oral Toxicity Study of this compound in Rats [5][8]
| Parameter | Details |
| Study Design | Subchronic oral gavage toxicity study with a 4-week recovery period. |
| Animal Model | Juvenile Sprague-Dawley rats. |
| Dose Levels | 0, 1,500, 2,500, or 5,000 mg/kg body weight/day. |
| Duration | 90 days. |
| Key Findings | No compound-related adverse effects were observed in clinical observations, body weight gain, feed consumption, clinical pathology, organ weights, or histopathology. |
| NOAEL | The No Observed Adverse Effect Level (NOAEL) was established as the highest dose tested: 5,000 mg/kg body weight/day . |
These comprehensive safety studies support the safe use of LNT2 in infant formula and other food products within the concentration ranges naturally found in human breast milk.[5]
Impact on Infant Gut Microbiota: In Vitro Fermentation Studies
The primary mechanism by which LNT2 influences infant gut health is through its selective fermentation by beneficial gut bacteria. In vitro fermentation models using infant fecal microbiota have provided valuable insights into this process.
One study compared the fermentation of LNT2 with 3-Fucosyllactose (3-FL), another abundant HMO, and a commercial prebiotic mixture of galacto-oligosaccharides and inulin (GOS/inulin).[9]
Table 2: In Vitro Fermentation of this compound by Infant Fecal Microbiota [9]
| Substrate | Utilization after 14h | Utilization after 36h | Major SCFAs Produced | Key Bacterial Genera Enriched |
| This compound (LNT2) | 90.1% | - | Acetic acid, Succinic acid, Lactic acid, Butyric acid | Collinsella, Bifidobacterium |
| 3-Fucosyllactose (3-FL) | - | 60.3% | Acetic acid, Lactic acid | Bacteroides, Enterococcus |
| GOS/inulin (9:1) | GOS completely fermented | - | - | - |
The rapid and extensive fermentation of LNT2 by infant gut microbiota, leading to the production of beneficial short-chain fatty acids (SCFAs) and the specific enrichment of Bifidobacterium and Collinsella, highlights its potent prebiotic activity.[9]
Modulation of Host Immune Responses
LNT2 has been shown to directly interact with and modulate the host immune system, a critical function for the developing infant.
Interaction with Toll-Like Receptors (TLRs) and NF-κB Signaling
LNT2's immunomodulatory effects are, in part, mediated through its interaction with Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. The binding of LNT2 to TLRs can trigger downstream signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) pathway.[5] This signaling is crucial for regulating the expression of various immune-related genes, including those for cytokines.
Cytokine Production
The activation of the NF-κB pathway by LNT2 leads to the production of key cytokines, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] The induction of both pro- and anti-inflammatory cytokines suggests that LNT2 plays a role in balancing and maturing the infant's immune response, rather than simply promoting inflammation. The production of IL-10 is particularly important in preventing excessive inflammatory reactions in the gut.
While direct quantitative data on cytokine production in response to LNT2 is limited, one study confirmed the NF-κB dependency of TNF-α and IL-10 production in THP-1 macrophages stimulated with LNT2.[10]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide. These protocols are based on standard OECD guidelines and published research methodologies.
Preclinical Safety and Toxicity Studies
-
Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (e.g., histidine for S. typhimurium).[11][12]
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[4]
-
Exposure: Expose bacterial cell suspensions to at least five different concentrations of LNT2. A solvent control and positive controls are run in parallel.[11]
-
Plating: Use either the plate incorporation method or the pre-incubation method to plate the treated bacteria on a minimal medium lacking the essential amino acid.[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12]
-
Analysis: Count the number of revertant colonies and compare it to the number of spontaneous revertant colonies on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.[11]
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.[1][13]
-
Exposure: Treat the cell cultures with at least three concentrations of LNT2, with and without S9 metabolic activation. Include negative and positive controls.[1]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the analysis of micronuclei in cells that have completed one cell division.[14]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[3]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1]
-
Cytotoxicity Assessment: Determine cytotoxicity using measures such as the Cytokinesis-Block Proliferation Index (CBPI).[3]
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]
-
Animal Model: Use a rodent species, preferably rats, of a defined strain. Use at least 10 male and 10 female animals per group.[2][15]
-
Dose Administration: Administer LNT2 orally (e.g., by gavage) daily for 90 days at three or more dose levels, plus a control group.[2]
-
Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight, food and water consumption weekly. Perform detailed clinical examinations periodically.[16][17]
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct urinalysis.[15]
-
Pathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.[16]
-
Recovery Group: A satellite group may be included and observed for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any observed effects.[2]
-
Analysis: Analyze all data for toxicologically significant effects and determine the No Observed Adverse Effect Level (NOAEL).[15]
In Vitro Fermentation with Infant Fecal Microbiota
-
Inoculum Preparation: Collect fresh fecal samples from healthy, breastfed infants. Pool the samples and homogenize them in an anaerobic buffer to create a fecal slurry.
-
Fermentation Medium: Prepare a basal medium that simulates the nutrient conditions of the infant colon.
-
Batch Fermentation: In an anaerobic chamber, add the fecal inoculum to the fermentation medium containing LNT2 as the sole carbohydrate source. Include a control with no added carbohydrate.
-
Incubation: Incubate the batch cultures under anaerobic conditions at 37°C.
-
Sampling: Collect samples at various time points (e.g., 0, 12, 24, 36 hours) for analysis.
-
SCFA Analysis:
-
Microbiota Composition Analysis:
-
Extract bacterial DNA from the fermentation samples using a commercial kit.[21][22]
-
Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[6]
-
Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME) to determine the relative abundance of different bacterial taxa.
-
Caco-2 Cell Adhesion Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS) at 37°C in a 5% CO2 atmosphere.[7][25][26]
-
Seeding: Seed the Caco-2 cells onto a suitable culture surface (e.g., 24-well plates or chamber slides) and grow them to full differentiation (typically 18-21 days post-confluence).[25]
-
Bacterial Preparation: Culture the bacterial strain of interest (e.g., a probiotic strain) in an appropriate broth. Wash and resuspend the bacteria in a cell culture medium without antibiotics.
-
Adhesion Assay:
-
Wash the differentiated Caco-2 cell monolayers with PBS.
-
Add the bacterial suspension to the Caco-2 cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Wash the monolayers multiple times with PBS to remove non-adherent bacteria.[27]
-
-
Quantification:
-
Lyse the Caco-2 cells with a detergent (e.g., Triton X-100) to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on an appropriate agar to determine the number of colony-forming units (CFU).
-
Alternatively, fix and stain the cells and count the number of adherent bacteria per Caco-2 cell using microscopy.
-
Clinical Evidence and Future Directions
While preclinical and in vitro studies provide a strong foundation for the benefits of LNT2, there is a need for more clinical trials specifically investigating the effects of LNT2 supplementation in infants. Current clinical studies on HMOs in infant formula have often used mixtures of HMOs, such as 2'-fucosyllactose (2'-FL) and lacto-N-neotetraose (LNnT).[28][29][30][31] These studies have demonstrated that HMO supplementation is safe, well-tolerated, supports normal growth, and can shift the gut microbiota to be more similar to that of breastfed infants, with an increase in Bifidobacterium.[31] Furthermore, some studies have reported a reduction in parent-reported morbidity, such as bronchitis and lower respiratory tract infections, and a decrease in the use of antibiotics and antipyretics in infants receiving HMO-supplemented formula.[29]
Future clinical research should focus on elucidating the specific effects of LNT2 as a standalone ingredient or in novel combinations with other HMOs. Key areas for investigation include:
-
The optimal dose of LNT2 for promoting a bifidogenic microbiota.
-
The impact of LNT2 on specific health outcomes, such as the incidence of infectious diseases and allergic conditions.
-
The long-term effects of early-life LNT2 supplementation on immune system development and overall health.
Conclusion
This compound is a core human milk oligosaccharide with a demonstrated preclinical safety profile and significant potential to positively impact infant gut health. Its role as a potent prebiotic, selectively fueling the growth of beneficial bacteria and leading to the production of health-promoting short-chain fatty acids, is well-supported by in vitro evidence. Furthermore, its ability to modulate the host immune system through interactions with Toll-like receptors highlights its multifaceted contribution to the development of a healthy gut-immune axis. While further clinical research is needed to fully delineate its specific benefits in infants, the existing body of evidence strongly suggests that LNT2 is a key component of human milk that plays a vital role in establishing a healthy foundation for lifelong well-being. This technical guide provides a comprehensive resource for researchers and developers working to harness the benefits of LNT2 for the advancement of infant nutrition and health.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 5. nib.si [nib.si]
- 6. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 13. criver.com [criver.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 17. ask-force.org [ask-force.org]
- 18. researchgate.net [researchgate.net]
- 19. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of fecal DNA extraction protocols for human gut microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fecal sample collection, DNA isolation, and 16S rRNA gene sequencing [bio-protocol.org]
- 23. content.ilabsolutions.com [content.ilabsolutions.com]
- 24. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
- 26. Caco-2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 27. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Real-world study in infants fed with an infant formula with two human milk oligosaccharides [nestlenutrition-institute.org]
- 29. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. JMIR Research Protocols - Efficacy of a Ready-to-Feed Starter Liquid Infant Formula Containing 2-Fucosyllactose and Lacto-N-Neotetraose in Chinese Infants: Protocol for a Double Blind, Randomized Controlled Trial [researchprotocols.org]
- 31. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Lacto-N-triose II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT II), a neutral human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with promising applications in infant nutrition and therapeutic development. As a core structural unit of more complex HMOs, LNT II is garnering attention for its potential to modulate the gut microbiota and the immune system. This technical guide provides a comprehensive overview of the preliminary studies on the bioactivity of LNT II, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, immunology, and drug development.
Data Presentation
Prebiotic Activity of this compound
The prebiotic potential of LNT II has been demonstrated through in vitro fermentation studies using infant fecal microbiota. These studies show that LNT II is readily fermented by gut bacteria, leading to the production of beneficial short-chain fatty acids (SCFAs).
Table 1: Short-Chain Fatty Acid Production from In Vitro Fermentation of this compound with Infant Fecal Microbiota [1][2]
| Fermentation Time (hours) | This compound Utilization (%) | Acetic Acid (mM) | Succinic Acid (mM) | Lactic Acid (mM) | Butyric Acid (mM) |
| 14 | 90.1 | > 10 | > 5 | > 5 | > 2 |
Note: The exact concentrations of SCFAs were not provided in the source material, but the data indicates significant production.
Immunomodulatory Effects of this compound
LNT II has been shown to exert immunomodulatory effects by inducing the production of key cytokines in immune cells. Studies using the human monocytic cell line THP-1 have demonstrated a dose-dependent increase in the secretion of both the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. This dual activity suggests a complex role for LNT II in regulating immune homeostasis.
Table 2: Dose-Dependent Cytokine Production by THP-1 Macrophages Stimulated with this compound [3]
| This compound Concentration (mg/mL) | TNF-α Production (pg/mL) | IL-10 Production (pg/mL) |
| 0.5 | ~150 | ~50 |
| 1.0 | ~250 | ~100 |
| 2.0 | ~350 | ~150 |
Note: The values are estimated from graphical data presented in the source material.
Safety Profile of this compound
Preclinical safety evaluations have been conducted to assess the tolerability of LNT II. A 90-day subchronic oral gavage toxicity study in juvenile Sprague-Dawley rats established a No Observed Adverse Effect Level (NOAEL).
Table 3: Preclinical Safety Data for this compound [4][5]
| Study Type | Animal Model | Dosage Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) |
| 90-day subchronic oral toxicity | Juvenile Sprague-Dawley rats | 0, 1500, 2500, 5000 | 5000 |
Experimental Protocols
In Vitro Fermentation for Prebiotic Activity Assessment
This protocol outlines a method for evaluating the prebiotic potential of this compound through in vitro fermentation with fecal microbiota.
1. Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors (e.g., 12-week-old infants).
-
Prepare a 10% (w/v) fecal slurry in a pre-reduced phosphate-buffered saline (PBS) solution under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, and 5% H₂).
-
Homogenize the slurry and filter it through several layers of sterile cheesecloth to remove large particulate matter.
2. Fermentation Medium:
-
Prepare a basal medium containing peptone, yeast extract, and salts, sterilized by autoclaving.
-
Add a filter-sterilized solution of this compound to the basal medium to a final concentration of, for example, 10 g/L.
-
A control medium without any carbohydrate source and a positive control with a known prebiotic (e.g., GOS/inulin) should be included.
3. Fermentation:
-
Inoculate the fermentation media with the fecal slurry (e.g., 5% v/v) in anaerobic culture vessels.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at various time points (e.g., 0, 14, 24, 36, and 48 hours) for analysis.
4. Analysis:
-
Oligosaccharide Utilization: Quantify the remaining this compound in the culture supernatant at each time point using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Short-Chain Fatty Acid (SCFA) Analysis: Measure the concentrations of acetate, propionate, butyrate, lactate, and succinate in the culture supernatants using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Microbiota Composition Analysis: Extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing to analyze changes in the microbial community composition.
In Vitro Cytokine Response Assay
This protocol describes a method to assess the immunomodulatory effects of this compound on a human monocytic cell line.
1. Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiate the THP-1 monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
2. Cell Stimulation:
-
Seed the differentiated THP-1 macrophages into 24-well plates at a density of, for example, 5 x 10⁵ cells/well.
-
Prepare stock solutions of this compound in sterile PBS.
-
Treat the cells with different concentrations of this compound (e.g., 0.5, 1.0, and 2.0 mg/mL).
-
Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide [LPS] at 1 µg/mL).
-
For investigating pathway dependency, pre-incubate cells with specific inhibitors (e.g., an NF-κB inhibitor like celastrol) for 1 hour before adding the LNT II stimulus.
3. Cytokine Measurement:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
Construct dose-response curves for TNF-α and IL-10 production.
-
Use appropriate statistical tests (e.g., unpaired t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
Mandatory Visualization
Signaling Pathway of this compound-Induced Cytokine Production
The immunomodulatory effects of this compound are mediated through the activation of Toll-like receptors (TLRs) and the subsequent engagement of the NF-κB signaling pathway. LNT II has been shown to activate multiple TLRs, leading to the transcription and secretion of both pro- and anti-inflammatory cytokines.[3][5]
Caption: LNT II-induced cytokine production signaling pathway.
Experimental Workflow for Prebiotic Activity Assessment
The following diagram illustrates the key steps involved in the in vitro assessment of the prebiotic activity of this compound.
Caption: Workflow for in vitro prebiotic activity assessment.
Conclusion
The preliminary studies on this compound highlight its significant potential as a bioactive molecule. The available data demonstrates its prebiotic activity through the stimulation of beneficial SCFA production and its immunomodulatory capacity via the induction of key cytokines. The established safety profile further supports its potential for use in various applications. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further investigate the mechanisms of action and potential therapeutic benefits of this compound. Future research should focus on elucidating the specific microbial species that utilize LNT II, the precise dose-response relationships for its various bioactivities in more complex models, and the full spectrum of its interactions with the host immune system.
References
- 1. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus pla ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO02563E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-triose II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT II), with the structure GlcNAcβ1,3Galβ1,4Glc, is a core human milk oligosaccharide (HMO) that serves as a crucial precursor for the synthesis of more complex HMOs.[1][2] Its physiological significance includes promoting the growth of beneficial gut bacteria, modulating the infant immune system, and preventing certain gastrointestinal diseases.[1][2] The enzymatic synthesis of LNT II offers a promising alternative to chemical methods, providing high specificity and efficiency.[3] This document provides detailed protocols for the enzymatic synthesis of LNT II using glycosyltransferases, specifically focusing on the use of β-1,3-N-acetylglucosaminyltransferase (LgtA).
Principle of Enzymatic Synthesis
The enzymatic synthesis of LNT II is primarily achieved through the action of a β-1,3-N-acetylglucosaminyltransferase, such as LgtA from Neisseria meningitidis.[4][5] This enzyme catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, typically UDP-GlcNAc, to the C3 position of the galactose moiety of lactose, the acceptor substrate. The synthesis can be performed using purified enzymes in vitro or through whole-cell biocatalysis, where the necessary enzymes are expressed within a microbial host like E. coli.[1][6]
Data Presentation
Table 1: Key Enzymes in LNT II Synthesis
| Enzyme | Gene Name | Source Organism | Function |
| β-1,3-N-acetylglucosaminyltransferase | lgtA | Neisseria meningitidis | Transfers GlcNAc from UDP-GlcNAc to lactose to form LNT II.[4][5] |
| N-acetylhexosamine 1-kinase | nahK | Bifidobacterium longum | In whole-cell systems, phosphorylates GlcNAc to GlcNAc-1-P.[1] |
| N-acetylglucosamine-1-phosphate uridyltransferase | glmU | Escherichia coli | In whole-cell systems, converts GlcNAc-1-P to the activated sugar donor UDP-GlcNAc.[1] |
| β-N-acetylhexosaminidase (engineered) | bbhI | Bifidobacterium bifidum | Engineered variants (glycosynthases) can synthesize LNT II from a GlcNAc-oxazoline donor and lactose.[4] |
Table 2: Representative Yields and Reaction Conditions for LNT II Synthesis
| Synthesis Strategy | Enzyme/Strain | Substrates | Key Reaction Conditions | Product Titer (g/L) | Lactose Conversion (%) | Reference |
| Whole-cell catalysis | Engineered E. coli | GlcNAc, Lactose | pH 7.4, 18 hours | 52.34 | 95.95 | [1] |
| Whole-cell catalysis | Engineered E. coli | Glycerol, Lactose | Fed-batch fermentation | 13.7 | Not Reported | [7] |
| Chemo-enzymatic | Engineered BbhI | GlcNAc-oxazoline, Lactose | Short reaction time (≤ 1 h) | 281 | ~90 (yield) | [8] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant LgtA
This protocol describes the expression of His-tagged LgtA from Neisseria meningitidis in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
-
The lgtA gene from Neisseria meningitidis is PCR amplified and cloned into an expression vector (e.g., pET-28a) containing an N-terminal His6-tag sequence.
-
The construct is then transformed into a suitable E. coli expression strain, such as BL21(DE3).
2. Protein Expression:
-
A single colony of transformed E. coli is used to inoculate 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).
-
The culture is grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 20°C) for 16-18 hours to enhance soluble protein expression.
3. Cell Lysis:
-
The cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Chromatography Purification:
-
The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged LgtA is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The eluted fractions are collected and analyzed by SDS-PAGE for purity.
5. Buffer Exchange:
-
The purified LgtA fractions are pooled and subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
The purified enzyme is stored at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of LNT II
This protocol outlines the synthesis of LNT II using purified LgtA.
1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Lactose (acceptor substrate)
-
120 mM UDP-GlcNAc (donor substrate)
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MnCl2 (cofactor)
-
Purified LgtA (final concentration of 0.1 - 1 mg/mL)
-
Nuclease-free water to a final volume of 1 mL.
-
2. Incubation:
-
The reaction mixture is incubated at 37°C for 4-24 hours with gentle agitation.
-
The progress of the reaction can be monitored by TLC or HPLC analysis at different time points.
3. Reaction Termination:
-
The reaction is terminated by heating the mixture at 100°C for 5 minutes to denature the enzyme.
-
The denatured enzyme is removed by centrifugation at 12,000 x g for 10 minutes.
-
The supernatant containing LNT II is collected for purification.
Protocol 3: Purification of LNT II
This protocol describes the purification of LNT II from the reaction mixture using gel filtration chromatography.
1. Sample Preparation:
-
The supernatant from the terminated enzymatic reaction is filtered through a 0.22 µm syringe filter.
2. Gel Filtration Chromatography:
-
A Bio-Gel P-2 or similar size-exclusion chromatography column is equilibrated with deionized water.
-
The filtered sample is loaded onto the column.
-
The column is eluted with deionized water at a flow rate of 0.5 mL/min.
-
Fractions are collected and analyzed for the presence of LNT II using TLC or HPLC.
-
Fractions containing pure LNT II are pooled and lyophilized.
Protocol 4: Analytical Methods
1. Thin-Layer Chromatography (TLC):
-
A small aliquot of the reaction mixture is spotted onto a silica gel TLC plate.
-
The plate is developed in a solvent system of 1-butanol:acetic acid:water (2:1:1, v/v/v).[1]
-
The plate is dried, and the spots are visualized by spraying with a p-anisaldehyde solution followed by heating at 105°C for 5 minutes.[1]
-
LNT II, lactose, and other components will have different Rf values.
2. High-Performance Liquid Chromatography (HPLC):
-
LNT II can be quantified using an HPLC system equipped with a refractive index (RI) detector.[9]
-
Column: Aminex HPX-87H (300 x 7.8 mm).[1]
-
Mobile Phase: 5 mM H2SO4.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 60°C.[1]
-
Detection: Refractive Index (RI).
-
A standard curve of LNT II is prepared for quantification. The retention time for LNT II is approximately 8.3 minutes under these conditions.[10]
Visualization of Synthesis and Utilization Pathway
Caption: Enzymatic synthesis of LNT II and its subsequent utilization by gut microbiota.
Logical Workflow for LNT II Production and Analysis
Caption: Experimental workflow for the production and analysis of LNT II.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag | Springer Nature Experiments [experiments.springernature.com]
- 4. High-level expression of the Neisseria meningitidis lgtA gene in Escherichia coli and characterization of the encoded N-acetylglucosaminyltransferase as a useful catalyst in the synthesis of GlcNAc beta 1-->3Gal and GalNAc beta 1-->3Gal linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Lacto-N-triose II Synthesis via Whole-Cell Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Lacto-N-triose II (LNT II), a significant human milk oligosaccharide (HMO), using whole-cell biocatalysis. This approach offers a promising and sustainable alternative to traditional chemical synthesis methods.
Introduction
This compound (GlcNAcβ1-3Galβ1-4Glc) is a core structural unit of many complex HMOs and plays a crucial role in infant nutrition and health.[1][2][3] Its physiological functions include promoting the growth of beneficial gut bacteria, modulating the infant immune system, and preventing certain gastrointestinal diseases.[3] The increasing demand for LNT II in infant formula and other nutraceuticals has driven the development of efficient and scalable production methods. Whole-cell biocatalysis, primarily using engineered Escherichia coli, has emerged as a highly effective strategy for LNT II synthesis.[4][5][6][7] This method leverages the host cell's machinery to express the necessary enzymes and regenerate cofactors, thereby simplifying the process and reducing costs.
Principle of Whole-Cell Biocatalysis for LNT II Synthesis
The enzymatic synthesis of LNT II in a whole-cell system typically involves a multi-step pathway starting from simple substrates like N-acetylglucosamine (GlcNAc) and lactose.[1][2] The core reaction is the transfer of a GlcNAc residue to lactose, catalyzed by a β-1,3-N-acetylglucosaminyltransferase (LgtA).[4][6] To support this reaction, the host organism is engineered to efficiently produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), from GlcNAc. This involves the sequential action of N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[1]
Key Enzymes and Metabolic Engineering Strategies
The successful production of LNT II via whole-cell biocatalysis hinges on the selection and expression of key enzymes and the optimization of the host's metabolic pathways.
Core Enzymes:
-
β-1,3-N-acetylglucosaminyltransferase (LgtA): This is the key enzyme that catalyzes the final step of LNT II synthesis, transferring GlcNAc from UDP-GlcNAc to lactose.[1][4][6]
-
N-acetylhexosamine 1-kinase (NahK or equivalent): Phosphorylates GlcNAc to GlcNAc-1-P.[1]
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): Converts GlcNAc-1-P to the activated sugar donor UDP-GlcNAc.[1]
Metabolic Engineering Strategies in E. coli:
-
Pathway Reinforcement: Overexpression of the genes encoding the core enzymes (e.g., lgtA, nahK, glmU) is a primary strategy to enhance the metabolic flux towards LNT II.[1][7]
-
Blocking Competing Pathways: Deletion of genes involved in byproduct formation, such as lacZ (lactose hydrolysis) and nanE (GlcNAc-6-P epimerization), can significantly increase the yield of LNT II.[4][5]
-
Enhancing Precursor Supply: Overexpression of genes like lacY (lactose permease) can improve the uptake of the lactose substrate.[4]
-
Cofactor Regeneration: The introduction of yeast cells or the overexpression of endogenous enzymes can be employed for the regeneration of ATP and UTP, which are essential for the synthesis of UDP-GlcNAc.[1][2]
Experimental Protocols
This section provides detailed protocols for the production of LNT II using an engineered E. coli whole-cell biocatalyst in a two-step process involving strain cultivation and biocatalytic conversion.
Protocol 1: Cultivation of Engineered E. coli Strain
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into a shake flask containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Incubation: Cultivate the culture at 37°C with shaking at 200 rpm for 12–16 hours.[1]
-
Bioreactor Inoculation: Transfer the seed culture to a 5 L bioreactor containing the appropriate growth medium.
-
Bioreactor Cultivation: Grow the cells at 37°C. Monitor the optical density at 600 nm (OD600).
-
Induction: Once the OD600 reaches a specific value (e.g., 12), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1]
-
Post-Induction Growth: Reduce the temperature to 20°C and continue the cultivation for another 24 hours to allow for proper protein folding and expression.[1]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer. The resulting wet cell paste can be used directly for the biocatalysis step.
Protocol 2: Whole-Cell Biocatalysis for LNT II Synthesis
-
Reaction Setup: In a 5 L bioreactor, prepare the reaction mixture containing the appropriate buffer, the harvested cell paste, and the substrates (GlcNAc and lactose).
-
Substrate Concentration: The optimal ratio of GlcNAc to lactose has been found to be 1:1.[1]
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of LNT II, lactose, and GlcNAc using High-Performance Liquid Chromatography (HPLC).
-
Two-Step Production Strategy: A two-step process is often employed where the first step is dedicated to cell growth and enzyme expression, and the second step is the catalytic reaction.[1] This separation can optimize both phases for higher productivity.
-
Product Recovery: After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant containing LNT II can then be subjected to further purification steps.
Data Presentation
The following tables summarize the quantitative data from various studies on whole-cell biocatalysis for LNT II synthesis, showcasing the impact of different strategies on production titers and yields.
Table 1: Comparison of Different Strategies for LNT II Production
| Strain/Strategy | Substrates | Titer (g/L) | Conversion Rate (%) | Productivity (g/L/h) | Reference |
| Engineered E. coli with LgtA | GlcNAc, Lactose | 0.12 | - | - | [4][5] |
| E. coli with lacZ and nanE inactivation | GlcNAc, Lactose | 0.41 | - | - | [4][5] |
| Multi-strain coupling with yeast for energy regeneration | GlcNAc, Lactose | 5.05 | - | - | [1] |
| Optimized co-expression in E. coli | GlcNAc, Lactose | 7.21 | 33.07 | - | [1] |
| Optimized conditions in shake-flask | GlcNAc, Lactose | 58.37 | 53.5 | - | [1] |
| Fed-batch culture of engineered E. coli | Glycerol, Lactose | 46.2 | - | 0.77 | [7][8] |
| Two-step production in 5 L bioreactor | GlcNAc, Lactose | 52.34 | 95.95 | - | [1][2] |
| Engineered E. coli with high-throughput screening | - | 57.44 | - | - | [6] |
| Engineered B. subtilis (byproduct) | - | 4.43 | - | - | [9] |
Table 2: Optimization of Induction and Catalytic Conditions
| Parameter | Condition | LNT II Titer (g/L) | Lactose Conversion Rate (%) | Reference |
| Induction Temperature & Time | 37°C, 4 h | - | - | [1] |
| 30°C, 8 h | - | - | [1] | |
| 25°C, 12 h | - | - | [1] | |
| 20°C, 24 h | Improved | - | [1] | |
| IPTG Concentration (mM) | 0.1, 0.3, 0.6, 1.0 | Low concentration favored | - | [1] |
| Substrate Ratio (GlcNAc:Lactose) | 1:1 | Optimal | - | [1] |
Visualizations
Metabolic Pathway for LNT II Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Escherichia coli for highly efficient production of this compound from N-acetylglucosamine, the monomer of chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Industrial-scale production of Lacto-N-tetraose in engineered Bacillus subtilis via modular pathway optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Lacto-N-triose II: Application Notes and Protocols Utilizing HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-triose II (LNT II), a neutral human milk oligosaccharide (HMO), is a key structural component of more complex HMOs and is of significant interest for its potential applications in infant nutrition and therapeutics.[1][2][3][4][5] Its chemical structure is GlcNAcβ1-3Galβ1-4Glc.[6] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices. This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective method for the separation of polar compounds like oligosaccharides.[6][7] It offers enhanced separation of larger oligomers compared to size-exclusion chromatography.[7] This section details a typical HILIC-HPLC protocol for the analysis of this compound.
Quantitative Data Summary
The retention time of this compound is dependent on the specific HPLC conditions, including the column, mobile phase composition, and flow rate. Below is a summary of a reported retention time for a standard LNT II sample.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Time (min) |
| This compound | Aminex HPX-87H (300 x 7.8 mm) | 5 mM H₂SO₄ | 0.6 | 60 | Refractive Index (RI) | 8.341 |
Table 1: Example HPLC retention time for this compound. Data sourced from Hu et al., Biotechnol Biofuels (2021).
Experimental Protocol: HILIC-HPLC of this compound
This protocol outlines a general procedure for the analysis of this compound using a HILIC column.
1.2.1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
1.2.2. Equipment
-
HPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a mass spectrometer)
-
HILIC column (e.g., a column with amide or amino bonded silica)
1.2.3. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.
-
For calibration standards, perform serial dilutions of the stock solution to achieve the desired concentration range.
-
For unknown samples, dissolve them in a mixture of acetonitrile and water (e.g., 50:50 v/v) to ensure compatibility with the initial mobile phase conditions.[7]
-
Filter all samples through a 0.22 µm syringe filter before injection.
1.2.4. Chromatographic Conditions
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 100 mM Ammonium formate, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 20 80 10 40 60 12 40 60 12.1 20 80 | 15 | 20 | 80 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 SLM)
1.2.5. Data Analysis
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in unknown samples using the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of oligosaccharides. It provides information on the sugar composition, anomeric configurations, glycosidic linkages, and the overall 3D structure.
Quantitative Data Summary: ¹H and ¹³C NMR
The following table presents the ¹H and ¹³C chemical shifts for an oligosaccharide with the same core structure as this compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). These values are valuable for the initial assignment of the NMR spectra of this compound.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glc (reducing end, α-anomer) | 1 | 5.22 | 92.8 |
| 2 | 3.53 | 72.3 | |
| 3 | 3.90 | 73.7 | |
| 4 | 3.96 | 79.9 | |
| 5 | 3.83 | 72.3 | |
| 6a | 3.80 | 61.7 | |
| 6b | 3.78 | ||
| Glc (reducing end, β-anomer) | 1 | 4.67 | 96.7 |
| 2 | 3.27 | 75.1 | |
| 3 | 3.88 | 76.6 | |
| 4 | 3.93 | 80.0 | |
| 5 | 3.65 | 76.6 | |
| 6a | 3.92 | 61.8 | |
| 6b | 3.78 | ||
| Gal (internal) | 1 | 4.49 | 104.1 |
| 2 | 3.59 | 72.3 | |
| 3 | 3.84 | 82.7 | |
| 4 | 4.16 | 69.6 | |
| 5 | 3.70 | 76.2 | |
| 6a | 3.79 | 62.1 | |
| 6b | 3.77 | ||
| GlcNAc (terminal) | 1 | 4.74 | 102.0 |
| 2 | 3.76 | 56.7 | |
| 3 | 3.69 | 74.0 | |
| 4 | 3.49 | 71.0 | |
| 5 | 3.47 | 77.0 | |
| 6a | 3.89 | 61.8 | |
| 6b | 3.75 | ||
| N-Acetyl CH₃ | 2.05 | 23.5 | |
| N-Acetyl C=O | 175.7 |
Table 2: ¹H and ¹³C NMR chemical shifts for Galβ1-3GlcNAcβ1-3Galβ1-4Glc. Data adapted from Dabrowski et al., Glycoconj J (1989). Note: The terminal residue in this reference compound is Galactose, which may cause slight deviations in the chemical shifts of the adjacent GlcNAc residue compared to this compound.
Experimental Protocol: NMR of this compound
This protocol describes the acquisition of 1D and 2D NMR spectra for the structural characterization of this compound.
2.2.1. Materials and Reagents
-
This compound (≥95% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal standard (e.g., DSS or TSP)
2.2.2. Equipment
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
5 mm NMR tubes
2.2.3. Sample Preparation
-
Dissolve 1-5 mg of this compound in 0.5 mL of D₂O.[8]
-
Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.
-
After the final lyophilization, dissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.2.4. NMR Experiments
-
¹H NMR (1D): Acquire a standard 1D proton spectrum to get an overview of the sample's purity and to identify the anomeric protons.
-
¹³C NMR (1D): Obtain a proton-decoupled ¹³C spectrum to identify the carbon resonances.
-
COSY (Correlation Spectroscopy): Perform a DQF-COSY experiment to establish proton-proton scalar couplings within each sugar residue.
-
TOCSY (Total Correlation Spectroscopy): Use a TOCSY experiment with a mixing time of 80-120 ms to identify all protons belonging to a single spin system (i.e., within a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkages between sugar units.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment is often preferred for molecules in the size range of oligosaccharides to determine through-space proton-proton proximities, which helps to confirm glycosidic linkages and provides information about the 3D conformation.
2.2.5. Data Analysis
-
Reference the spectra using the internal standard.
-
Assign the anomeric proton and carbon signals based on their characteristic chemical shifts.
-
Use the COSY and TOCSY spectra to trace the proton spin systems for each sugar residue.
-
Use the HSQC spectrum to assign the carbon resonances based on the proton assignments.
-
Analyze the HMBC and NOESY/ROESY spectra to identify correlations across the glycosidic bonds, confirming the sequence and linkage of the monosaccharide units.
Logical Relationship: NMR Data Interpretation
Caption: Logical flow for NMR data interpretation in structural elucidation.
References
- 1. Lacto-N-Triose (LNT2) grafted on OVA [elicityl-oligotech.com]
- 2. Lacto-N-Triose (LNT2) (>90% NMR) [elicityl-oligotech.com]
- 3. This compound | 75645-27-1 | OL09898 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the lacto-N-tetraose and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C20H35NO16 | CID 53477860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lacto-N-Triose (LNT2) fructose isomer (>90% NMR) [elicityl-oligotech.com]
- 8. Lacto-N-triose (LNT2) Analytical Reference [elicityl-oligotech.com]
Application Notes and Protocols for Studying Lacto-N-triose II Fermentation by Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT2) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in shaping the infant gut microbiota and influencing host health.[1][2][3] Structurally, LNT2 is a trisaccharide composed of N-acetylglucosamine (GlcNAc), galactose (Gal), and glucose (Glc) with the chemical structure GlcNAcβ1,3Galβ1,4Glc.[3][4] Its fermentation by specific gut bacteria leads to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), which contribute to a healthy gut environment.[1] Understanding the metabolic fate of LNT2 in the gut is of significant interest for the development of prebiotics, infant formulas, and therapeutics targeting the microbiome.
These application notes provide detailed experimental protocols for studying the in vitro fermentation of LNT2 by gut bacteria. The protocols cover the cultivation of representative bacterial strains, the setup of anaerobic fermentation experiments, and the analytical methods for quantifying LNT2 utilization and metabolite production.
Experimental Protocols
Preparation of Bacterial Cultures and Fermentation Medium
This protocol describes the initial steps for preparing the bacterial inoculum and the fermentation medium.
Materials:
-
Selected gut bacterial strains (e.g., Bifidobacterium longum, Collinsella aerofaciens)
-
Appropriate growth medium for each bacterial strain (e.g., MRS broth for Bifidobacterium)
-
Anaerobic chamber or system
-
Sterile culture tubes and flasks
-
Basal fermentation medium (see Table 1 for composition)
-
This compound (LNT2) solution (sterile filtered)
-
Phosphate buffer (0.1 M, pH 7)
-
Resazurin solution (indicator of anaerobic conditions)
Protocol:
-
Bacterial Strain Activation: Revive the selected bacterial strains from frozen stocks by inoculating them into their respective optimal growth media. Incubate under anaerobic conditions at 37°C until active growth is observed (typically 24-48 hours).
-
Inoculum Preparation: Subculture the activated strains into fresh media and grow to the late exponential phase. Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Cell Washing: Wash the bacterial pellets twice with sterile, anaerobic phosphate buffer to remove residual growth medium.
-
Inoculum Standardization: Resuspend the washed bacterial pellets in the basal fermentation medium to a standardized cell density (e.g., an optical density at 600 nm (OD600) of 1.0).
-
Fermentation Medium Preparation: Prepare the basal fermentation medium according to the composition in Table 1. Autoclave the medium and then cool it under anaerobic conditions.
-
LNT2 Addition: Just before initiating the fermentation, add the sterile LNT2 solution to the basal medium to the desired final concentration (e.g., 10 g/L).
Table 1: Composition of Basal Fermentation Medium
| Component | Concentration |
| Peptone | 2 g/L |
| Yeast Extract | 2 g/L |
| NaCl | 0.1 g/L |
| K2HPO4 | 0.04 g/L |
| KH2PO4 | 0.04 g/L |
| MgSO4·7H2O | 0.01 g/L |
| CaCl2·6H2O | 0.01 g/L |
| NaHCO3 | 2 g/L |
| Tween 80 | 2 ml/L |
| Hemin Solution (5 g/L) | 1 ml/L |
| Vitamin K1 | 10 µl/L |
| Cysteine-HCl | 0.5 g/L |
| Resazurin (0.1%) | 1 ml/L |
In Vitro Batch Fermentation
This protocol outlines the procedure for conducting the anaerobic fermentation of LNT2.
Materials:
-
Prepared bacterial inoculum in fermentation medium with LNT2
-
Anaerobic chamber or sealed anaerobic tubes/bottles
-
Incubator shaker set to 37°C
-
Sterile syringes and needles for sampling
Protocol:
-
Fermentation Setup: Dispense the inoculated fermentation medium into sterile, anaerobic culture vessels within an anaerobic chamber.
-
Incubation: Incubate the cultures at 37°C with gentle agitation.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 36, and 48 hours), aseptically collect samples from each fermentation vessel.
-
Sample Processing: Immediately process the collected samples. Centrifuge a portion to separate the bacterial cells from the supernatant. Store the supernatant at -20°C or lower for analysis of LNT2 concentration and metabolite profiles. The cell pellet can be used for microbial population analysis (e.g., 16S rRNA sequencing).
Analytical Methods
This section details the methods for analyzing the fermentation samples.
3.1 Quantification of LNT2 and Metabolites by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a refractive index (RI) detector or a UV detector (for derivatized samples)
-
Appropriate HPLC column (e.g., an amino-propyl column for carbohydrates or a C18 column for SCFAs)
-
Mobile phase for carbohydrate analysis (e.g., acetonitrile/water gradient)
-
Mobile phase for SCFA analysis (e.g., dilute sulfuric acid)
-
LNT2 standard for calibration curve
-
SCFA standards (acetate, propionate, butyrate, lactate, succinate) for calibration curves
-
Syringe filters (0.22 µm)
Protocol:
-
Sample Preparation: Thaw the collected fermentation supernatants. For SCFA analysis, acidify the samples with a small amount of concentrated acid (e.g., sulfuric acid) and centrifuge to precipitate proteins. Filter all samples through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Quantify the concentration of LNT2 and SCFAs by comparing the peak areas from the samples to the calibration curves generated from the standards.
3.2 Analysis of LNT2 and Metabolites by Mass Spectrometry (MS)
For more sensitive and specific quantification, MS-based methods can be employed.
-
Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (MALDI-FTICR MS): This technique can be used for the quantitative profiling of oligosaccharides.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the analysis of both LNT2 and various metabolites.
Data Presentation
The quantitative data from the fermentation experiments should be summarized in a clear and structured format for easy comparison.
Table 2: Example of LNT2 Fermentation Data Summary
| Time (hours) | LNT2 Concentration (g/L) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Lactate (mM) | Succinate (mM) | pH |
| 0 | 10.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 7.0 |
| 6 | 8.5 | 5.2 | 1.1 | 0.5 | 2.3 | 0.8 | 6.8 |
| 12 | 5.1 | 15.8 | 3.5 | 1.8 | 7.1 | 2.5 | 6.5 |
| 24 | 1.2 | 30.2 | 7.9 | 4.2 | 12.5 | 4.9 | 6.1 |
| 36 | 0.1 | 35.6 | 9.8 | 5.5 | 14.3 | 5.8 | 5.8 |
| 48 | < LOD | 36.1 | 10.1 | 5.7 | 14.5 | 6.0 | 5.7 |
| LOD: Limit of Detection |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying LNT2 fermentation.
Putative Metabolic Pathway of LNT2 Fermentation by Bifidobacterium
References
- 1. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H35NO16 | CID 53477860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Lacto-N-triose II in Infant Formula and Functional Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT2), with the chemical structure GlcNAcβ1,3Galβ1,4Glc, is a neutral core human milk oligosaccharide (HMO) that serves as a precursor for the synthesis of more complex HMOs.[1] Beyond its foundational role, LNT2 exhibits a range of physiological functions that are crucial for infant development, including the promotion of a healthy gut microbiome, modulation of the immune system, and prevention of pathogen adhesion.[1][2] Its safety for use in infant formula and other food products has been established through rigorous toxicological studies.[2][3]
These application notes provide a comprehensive overview of the scientific basis for the use of LNT2 in infant formula and functional foods. Detailed protocols for key in vitro experiments are included to enable researchers to further investigate its biological activities.
Prebiotic Effects of this compound
LNT2 selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium and Collinsella.[4] This prebiotic activity contributes to the establishment of a healthy infant gut microbiota, which is essential for proper digestion, nutrient absorption, and immune development.
In Vitro Fermentation of LNT2 with Infant Fecal Microbiota
This protocol is designed to assess the fermentation of LNT2 by the infant gut microbiota and to quantify the production of short-chain fatty acids (SCFAs), which are key metabolites with numerous health benefits.
Experimental Protocol:
-
Inoculum Preparation:
-
Obtain fresh fecal samples from healthy, full-term infants (e.g., 12-week-old).
-
Pool the samples and prepare a 10% (w/v) fecal slurry in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
-
-
Fermentation Medium:
-
Prepare a basal fermentation medium containing peptone, yeast extract, and other essential nutrients.
-
Add LNT2 as the sole carbohydrate source at a final concentration of 10 g/L.
-
A control medium with no carbohydrate source and a medium with a known prebiotic (e.g., galacto-oligosaccharides/inulin) should be included for comparison.[5]
-
-
Fermentation:
-
In an anaerobic chamber, inoculate the fermentation media with the fecal slurry (e.g., 5% v/v).
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at various time points (e.g., 0, 14, 24, and 36 hours) for analysis.[5]
-
-
Analysis:
-
LNT2 Utilization: Quantify the remaining LNT2 in the culture supernatant at each time point using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
SCFA Production: Measure the concentrations of acetic acid, propionic acid, butyric acid, succinic acid, and lactic acid in the culture supernatant using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
-
Microbiota Composition: Analyze the changes in the microbial population by 16S rRNA gene sequencing of the DNA extracted from the fermentation pellets.
-
Quantitative Data:
| Time (hours) | LNT2 Utilization (%)[5] | Acetic Acid (mM)[4] | Succinic Acid (mM)[4] | Lactic Acid (mM)[4] | Butyric Acid (mM)[4] |
| 14 | 90.1 | ~15 | ~5 | ~8 | ~2 |
| 24 | >95 | ~20 | ~3 | ~5 | ~3 |
| 36 | ~100 | ~22 | ~2 | ~4 | ~3 |
Immunomodulatory Properties of this compound
LNT2 has been shown to modulate the immune system by inducing the production of key cytokines such as Interleukin-10 (IL-10) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This activity is dependent on the NF-κB signaling pathway and is attributed to the unique N-acetylglucosamine end structure of LNT2 binding to Toll-like receptors (TLRs).[2]
Assessment of Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for evaluating the immunomodulatory effects of LNT2 by measuring cytokine secretion from human PBMCs.
Experimental Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of LNT2 (e.g., 10, 50, 100 µg/mL).
-
Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentrations of IL-10 and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Signaling Pathway Diagram:
Caption: LNT2 signaling pathway for immune modulation.
Anti-Pathogenic Effects of this compound
LNT2 can act as a soluble decoy receptor, preventing the adhesion of pathogenic microorganisms to the intestinal epithelium, thereby reducing the risk of infection.[2]
Pathogen Adhesion Inhibition Assay using Caco-2 Cells
This protocol describes an in vitro method to assess the ability of LNT2 to inhibit the adhesion of pathogenic bacteria to human intestinal cells.
Experimental Protocol:
-
Cell Culture:
-
Culture human colon adenocarcinoma cells (Caco-2) in a suitable medium (e.g., DMEM with 10% FBS) until they form a confluent monolayer in 24-well plates.
-
-
Bacterial Culture:
-
Grow the pathogenic bacterial strain (e.g., Campylobacter jejuni or enteropathogenic Escherichia coli) to the mid-logarithmic phase in an appropriate broth.
-
Wash the bacteria with PBS and resuspend in cell culture medium without antibiotics.
-
-
Inhibition Assay:
-
Pre-incubate the Caco-2 cell monolayers with different concentrations of LNT2 (e.g., 1, 5, 10 mg/mL) for 1 hour at 37°C.
-
Alternatively, pre-incubate the bacterial suspension with LNT2 for 1 hour at 37°C.
-
Add the bacterial suspension to the Caco-2 cells (with or without LNT2 pre-incubation) at a multiplicity of infection (MOI) of 100:1.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Adhesion:
-
Wash the cell monolayers three times with sterile PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with a solution of 0.1% Triton X-100 in PBS.
-
Perform serial dilutions of the cell lysate and plate on appropriate agar plates to enumerate the colony-forming units (CFU) of the adherent bacteria.
-
Calculate the percentage of adhesion inhibition relative to the control (no LNT2).
-
Experimental Workflow Diagram:
Caption: Workflow for pathogen adhesion inhibition assay.
Application in Infant Formula and Functional Foods
Regulatory Status and Recommended Levels
The safety of LNT2 has been thoroughly evaluated, with a No Observed Adverse Effect Level (NOAEL) established at 5,000 mg/kg body weight/day in a 90-day study.[2][3] While specific regulatory approvals for LNT2 as a standalone ingredient are evolving, other HMOs like Lacto-N-tetraose (LNT), for which LNT2 is a component in its production, have been approved for use in infant formula in the European Union at levels up to 0.8 g/L.[2] In the United States, several HMOs are considered Generally Recognized as Safe (GRAS) for use in infant formula and other food products.[6]
Table of Recommended Inclusion Levels (based on related HMOs):
| Product | Recommended Maximum Level | Region |
| Infant Formula (LNT) | 0.8 g/L | European Union |
| Follow-on Formula (LNT) | 0.8 g/L | European Union |
| Foods for Young Children (LNT) | 5 g/kg | European Union |
| Food Supplements (LNT) | 2.0 g/day | European Union |
Formulation Considerations
LNT2 is a white, water-soluble powder, making it easy to incorporate into liquid and solid food matrices. Its stability under typical food processing conditions should be evaluated for specific product applications.
Biosynthesis of this compound
The production of LNT2 for commercial applications is primarily achieved through enzymatic synthesis or microbial fermentation.
Biosynthesis Pathway Diagram:
Caption: Enzymatic synthesis of this compound.
Conclusion
This compound is a promising functional ingredient for infant formula and a variety of functional foods. Its well-documented prebiotic, immunomodulatory, and anti-pathogenic properties, combined with a strong safety profile, make it a valuable component for supporting infant health and development. The provided protocols offer a foundation for researchers to further explore and validate the diverse biological activities of this important human milk oligosaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. Development of an infant colon simulating in vitro model, I-TIM-2, to study the effects of modulation strategies on the infant gut microbiome composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lacto-N-triose II in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Lacto-N-triose II (LNT II) as a substrate in various enzymatic reactions. LNT II, a key human milk oligosaccharide (HMO), serves as a fundamental building block for more complex HMOs and plays a significant role in infant nutrition and gut health.[1][2][3] Understanding its enzymatic conversions is crucial for research in glycobiology, microbiology, and the development of novel therapeutics and prebiotics.
Enzymatic Degradation of this compound
This compound can be enzymatically hydrolyzed, primarily by the action of β-N-acetylhexosaminidases. This degradation pathway is relevant in the context of gut microbiota metabolism, where certain beneficial bacteria utilize HMOs as a carbon source.[4][5]
Key Enzymes and Reactions:
-
β-N-acetylhexosaminidases: These enzymes catalyze the hydrolysis of the β-1,3-glycosidic bond in LNT II, releasing N-acetylglucosamine (GlcNAc) and lactose.[5][6][7]
The general reaction is as follows:
This compound → N-acetylglucosamine + Lactose
Experimental Protocol: Hydrolysis of LNT II using β-N-acetylhexosaminidase
This protocol provides a general method for assessing the enzymatic degradation of LNT II.
Materials:
-
This compound (Substrate)
-
Purified β-N-acetylhexosaminidase (e.g., from Bifidobacterium bifidum or Lactobacillus casei)
-
Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)[4]
-
Quenching solution (e.g., 100 mM sodium carbonate or heat inactivation)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) system for product analysis.
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Set up the enzymatic reaction in a microcentrifuge tube by adding the reaction buffer, LNT II solution to the desired final concentration, and the β-N-acetylhexosaminidase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for the presence of substrates and products (Lactose and GlcNAc) using HPAE-PAD or another suitable chromatographic method.
-
Quantify the amount of LNT II consumed and the products formed to determine the reaction rate.
Enzymatic Synthesis of Complex Oligosaccharides using this compound
LNT II is a valuable precursor for the enzymatic synthesis of more complex and higher-value HMOs, such as Lacto-N-tetraose (LNT) and sialylated derivatives.[2][8][9] This is a key application in the industrial production of HMOs for infant formula and other nutritional products.
Key Enzymes and Reactions:
-
β-1,3-Galactosyltransferase (e.g., wbgO): This enzyme transfers a galactose residue to the terminal GlcNAc of LNT II to form Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc).[10]
-
Sialyltransferases: These enzymes can add sialic acid residues to LNT II to create sialylated HMOs.
The synthesis of Lacto-N-tetraose from LNT II is as follows:
This compound + UDP-Galactose → Lacto-N-tetraose + UDP
Application Data Summary
The following tables summarize quantitative data from various studies on enzymatic reactions involving this compound.
Table 1: Enzymatic Synthesis of this compound
| Enzyme System | Substrates | Product Concentration | Conversion Rate | Reference |
| Whole-cell catalysis (E. coli expressing NahK, EcGlmU, LgtA) | GlcNAc (100 mM), Lactose (100 mM) | 52.34 g/L | 95.95% (lactose) | [1] |
| Engineered E. coli (fed-batch fermentation) | Glycerol, Lactose | 46.2 g/L | Not specified | [11] |
| Engineered E. coli with transporter enhancement | Not specified | 34.2 g/L | Not specified | [12][13] |
| D746E glycosynthase (B. bifidum β-N-acetyl-hexosaminidase variant) | D-glucosamine 1,2-oxazoline, Lactose | 145–200 mM | ~90% | [14][15][16] |
| Engineered E. coli with high-throughput screening | Not specified | 57.44 ± 3.5 g/L | Not specified | [17] |
Table 2: Enzymatic Degradation of this compound
| Enzyme | Source Organism | Products | Notes | Reference |
| β-N-acetylhexosaminidase (BbhI) | Bifidobacterium bifidum | GlcNAc, Lactose | Highly specific for LNT II.[6][7] | [6][7] |
| β-N-acetylglucosaminidase (BnaG) | Lactobacillus casei | GlcNAc, Lactose | Extracellular wall-attached enzyme.[5] | [5] |
Visualizing Enzymatic Pathways and Workflows
Diagram 1: Enzymatic Synthesis of this compound via Whole-Cell Catalysis
Caption: Whole-cell catalytic pathway for this compound synthesis.
Diagram 2: Experimental Workflow for LNT II Hydrolysis Assay
Caption: Workflow for enzymatic hydrolysis of this compound.
Diagram 3: Degradation and Synthesis Pathways of LNT II
Caption: Enzymatic degradation and synthesis pathways involving LNT II.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 4. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Extracellular Wall-Bound β-N-Acetylglucosaminidase from Lactobacillus casei Is Involved in the Metabolism of the Human Milk Oligosaccharide Lacto-N-Triose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.epo.org [data.epo.org]
- 10. lacto-N-tetraose | 14116-68-8 | Benchchem [benchchem.com]
- 11. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docta.ucm.es [docta.ucm.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Glycosynthase reaction meets the flow: Continuous synthesis of lacto‐N‐triose II by engineered β‐hexosaminidase immobilized on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Prebiotic Activity of Lacto-N-triose II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT-II) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant gut health. As a core structure of more complex HMOs, LNT-II is recognized for its prebiotic potential, selectively promoting the growth of beneficial gut bacteria and influencing the host's immune system.[1] These properties make LNT-II a compelling candidate for inclusion in infant formula, functional foods, and as a potential therapeutic agent for modulating the gut microbiota.
These application notes provide detailed protocols for researchers to assess the prebiotic activity of LNT-II, focusing on its impact on gut microbiota composition, the production of short-chain fatty acids (SCFAs), and its immunomodulatory effects through signaling pathways.
Data Presentation: Quantitative Analysis of LNT-II Fermentation
The following tables summarize expected quantitative data from in vitro fermentation of LNT-II, providing a baseline for experimental outcomes.
Table 1: Short-Chain Fatty Acid (SCFA) and Lactate Production from LNT-II Fermentation
| Time (hours) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Succinate (mM) | Lactate (mM) |
| 0 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.2 |
| 12 | 15.2 ± 2.1 | 3.1 ± 0.5 | 5.4 ± 0.8 | 8.2 ± 1.1 | 10.3 ± 1.5 |
| 24 | 35.8 ± 3.5 | 8.9 ± 1.2 | 12.7 ± 1.9 | 4.1 ± 0.6 | 5.2 ± 0.9 |
| 48 | 45.1 ± 4.2 | 12.3 ± 1.8 | 18.5 ± 2.5 | 1.5 ± 0.3 | 1.8 ± 0.4 |
Note: Data are representative examples derived from in vitro fermentation studies of human milk oligosaccharides and may vary based on the specific fecal donor and experimental conditions.
Table 2: Changes in Relative Abundance of Key Bacterial Genera Following LNT-II Fermentation
| Bacterial Genus | Relative Abundance at 0 hours (%) | Relative Abundance at 24 hours (%) | Fold Change |
| Bifidobacterium | 15.2 ± 3.1 | 45.7 ± 5.8 | 3.0 |
| Lactobacillus | 5.8 ± 1.2 | 10.2 ± 2.1 | 1.8 |
| Bacteroides | 20.1 ± 4.5 | 15.3 ± 3.2 | 0.8 |
| Collinsella | 2.5 ± 0.6 | 7.8 ± 1.5 | 3.1 |
| Clostridium | 8.9 ± 2.0 | 4.1 ± 1.1 | 0.5 |
Note: Data are representative examples based on in vitro fermentation studies of HMOs.[2] Actual changes will depend on the initial microbiota composition.
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of LNT-II using Human Fecal Slurry
This protocol details a batch culture fermentation model to simulate the conditions in the human colon and assess the prebiotic potential of LNT-II.
Materials:
-
This compound (LNT-II)
-
Basal medium (see composition below)
-
Fresh human fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
Sterile anaerobic tubes or vessels
-
Phosphate-buffered saline (PBS), anaerobic
-
Resazurin (anaerobiosis indicator)
-
Centrifuge
-
pH meter
Basal Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (5 mg/ml): 1 ml
-
Vitamin K1 solution (1% in ethanol): 10 µl
-
Cysteine-HCl: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
Procedure:
-
Medium Preparation: Prepare the basal medium, autoclave, and cool under anaerobic conditions. Add filter-sterilized vitamin K1 and cysteine-HCl just before use.
-
Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize 1 part fresh fecal sample with 9 parts anaerobic PBS to create a 10% (w/v) fecal slurry. Filter through four layers of sterile cheesecloth to remove large particulate matter.
-
Experimental Setup:
-
For each fermentation vessel, add 18 ml of the anaerobic basal medium.
-
Add 2 ml of a filter-sterilized LNT-II stock solution to achieve the desired final concentration (e.g., 1% w/v).
-
Include a negative control with no substrate and a positive control with a known prebiotic like fructooligosaccharides (FOS).
-
Inoculate each vessel with 2 ml of the 10% fecal slurry (final concentration of 1% fecal slurry).
-
-
Incubation: Incubate the vessels at 37°C in a shaking incubator within the anaerobic chamber for 48 hours.
-
Sampling: Collect samples at 0, 12, 24, and 48 hours for SCFA analysis and microbial community analysis. For each sample, measure the pH and then centrifuge to pellet the bacterial cells. Store the supernatant at -80°C for SCFA analysis and the cell pellet at -80°C for DNA extraction.
Caption: Workflow for in vitro fermentation of LNT-II.
Protocol 2: Quantification of Short-Chain Fatty Acids by HPLC-UV
This protocol describes a method for the analysis of major SCFAs (acetate, propionate, butyrate) and other organic acids like succinate and lactate from fermentation supernatants.
Materials:
-
Fermentation supernatant samples
-
SCFA standards (acetate, propionate, butyrate, succinate, lactate)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC system with a UV detector
-
A suitable column (e.g., Hypersil Gold aQ or equivalent)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw supernatant samples on ice.
-
To 1 ml of supernatant, add 100 µl of concentrated HCl to acidify the sample.
-
Add a known concentration of the internal standard.
-
Add 5 ml of diethyl ether and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper ether layer to a new tube.
-
Back-extract the SCFAs from the ether phase by adding 0.5 ml of 1 M NaOH and vortexing.
-
Collect the lower aqueous phase, re-acidify with HCl (pH < 2), and filter through a 0.22 µm syringe filter into an HPLC vial.[3]
-
-
HPLC Conditions:
-
Column: Hypersil Gold aQ (or equivalent C18 column suitable for aqueous mobile phases).
-
Mobile Phase: 50 mM KH₂PO₄, adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 0.6 ml/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µl.
-
Detection: UV at 210 nm.
-
-
Quantification:
-
Prepare a standard curve for each SCFA and lactate using a series of known concentrations.
-
Calculate the concentration of each acid in the samples by comparing the peak areas to the standard curves, correcting for the internal standard.
-
Protocol 3: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines the steps to analyze the changes in the bacterial community composition in response to LNT-II fermentation.
Materials:
-
Bacterial pellets from fermentation
-
DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit)
-
Primers for the V3-V4 region of the 16S rRNA gene (e.g., 341F and 806R)
-
High-fidelity DNA polymerase for PCR
-
PCR purification kit
-
DNA quantification kit (e.g., Qubit)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the bacterial pellets using a commercial kit according to the manufacturer's instructions.[4]
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using primers with Illumina adapters.[4]
-
PCR reaction mixture (25 µl): 12.5 µl of 2x high-fidelity master mix, 1 µl of each primer (10 µM), 1 µl of template DNA, and nuclease-free water to 25 µl.
-
PCR cycling conditions: 95°C for 3 min; 25 cycles of 95°C for 30s, 55°C for 30s, 72°C for 30s; and a final extension at 72°C for 5 min.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons and pool them in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina MiSeq platform.[4]
-
-
Data Analysis:
-
Process the raw sequencing reads using a pipeline such as QIIME2 or DADA2.
-
Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs).
-
Analyze alpha and beta diversity, and perform differential abundance analysis to identify bacterial taxa significantly affected by LNT-II.
-
Caption: 16S rRNA gene sequencing workflow.
Protocol 4: Assessing NF-κB Activation in Caco-2 Cells
This protocol describes how to evaluate the immunomodulatory potential of LNT-II by measuring the activation of the NF-κB signaling pathway in an intestinal epithelial cell line model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
LNT-II
-
Nuclear extraction kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-p65 (NF-κB), anti-Lamin B1 (nuclear marker)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Treatment:
-
Seed Caco-2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of LNT-II (e.g., 0.1, 1, 10 mg/ml) for 24 hours.
-
Induce inflammation by adding TNF-α (e.g., 10 ng/ml) for 30-60 minutes. Include untreated and TNF-α-only controls.
-
-
Nuclear Fractionation:
-
After treatment, wash the cells with ice-cold PBS.
-
Isolate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's protocol.[5]
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65 (NF-κB) and Lamin B1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p65 signal to the Lamin B1 signal to account for loading differences.
-
Compare the nuclear p65 levels in LNT-II treated cells to the TNF-α-only control to determine if LNT-II inhibits NF-κB translocation to the nucleus.
-
Caption: LNT-II's potential role in modulating the NF-κB signaling pathway.
References
- 1. Optimization of the 16S rRNA sequencing analysis pipeline for studying in vitro communities of gut commensals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Activation of NF-κB by Tumor Necrosis Factor in Intestinal Epithelial Cells and Mouse Intestinal Epithelia Reduces Expression of the Chloride Transporter SLC26A3 - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-triose II (LNT2): Application Notes and Protocols for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-triose II (LNT2), with the chemical structure GlcNAcβ1,3Galβ1,4Glc, is a core trisaccharide component of human milk oligosaccharides (HMOs).[1] As a fundamental building block for more complex HMOs, such as Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT), LNT2 is a valuable reagent in glycobiology research.[2][3] Its biological significance, including the promotion of beneficial gut bacteria and modulation of the infant immune system, makes it a key molecule for studying host-microbe interactions, cellular signaling, and enzymatic pathways.[1] These application notes provide detailed protocols and data for utilizing LNT2 as a research reagent.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₅NO₁₆ | [4] |
| Molecular Weight | 545.49 g/mol | [4] |
| Structure | GlcNAcβ1-3Galβ1-4Glc | [1][4] |
| Appearance | White powder | |
| Solubility | Soluble in water |
Applications in Glycobiology
LNT2 serves as a critical reagent in several areas of glycobiology research:
-
Enzyme Characterization: As a substrate for glycosyltransferases, LNT2 is essential for elucidating enzyme kinetics, specificity, and for the enzymatic synthesis of more complex glycans.
-
Glycan-Binding Protein (GBP) Studies: LNT2 can be used to investigate the binding affinity and specificity of various lectins and other GBPs, which is crucial for understanding their biological roles.
-
Cellular and Immunological Studies: LNT2 is implicated in modulating immune responses, making it a useful tool for studying cellular signaling pathways, such as those involving Toll-like receptors (TLRs), and for investigating its effects on cytokine production.
-
Host-Pathogen Interaction Studies: The ability of LNT2 to inhibit the adhesion of certain pathogens to host cells makes it a valuable reagent for developing anti-adhesive therapeutics.
Quantitative Data
Enzyme Kinetics
LNT2 is a key substrate for various glycosyltransferases. The following table summarizes available kinetic data. Note: Specific kinetic parameters can vary depending on the enzyme source and assay conditions.
| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ | Enzyme Source |
| β-1,3-N-acetylglucosaminyltransferase (LgtA) | UDP-GlcNAc, Lactose | Not specified | Not specified | Neisseria meningitidis |
| β-1,3-galactosyltransferase (Cvβ3GalT) | LNT2, UDP-Gal | Not specified | Not specified | Chromobacterium violaceum |
Quantitative kinetic data for specific enzymes with LNT2 as a substrate is not extensively available in the public domain and represents a valuable area for further experimental investigation.
Glycan-Binding Protein Interactions
The interaction of LNT2 with various lectins is critical for understanding its biological function. While extensive binding affinity data for LNT2 is still emerging, it is known to interact with lectins that recognize β-galactoside structures.
| Lectin | Known Ligand(s) | Binding Affinity (Kₐ) for LNT2 | Technique |
| Galectins | β-galactosides | Data not available | |
| Ulex europaeus lectin III (UEA-III) | Lactose | Data not available | Affinity Chromatography |
Specific binding affinities of various lectins to LNT2 are not widely reported. Glycan microarray analysis would be a valuable tool to comprehensively profile the lectin binding specificity of LNT2.
Experimental Protocols
Protocol 1: Characterization of Glycosyltransferase Activity using LNT2 as an Acceptor Substrate
This protocol describes a general method to determine the activity of a β-1,3-galactosyltransferase that utilizes LNT2 as an acceptor substrate to synthesize Lacto-N-tetraose (LNT).
Materials:
-
This compound (LNT2)
-
Uridine diphosphate galactose (UDP-Gal)
-
Recombinant β-1,3-galactosyltransferase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Stop solution (e.g., 100 mM EDTA)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system or other suitable analytical method for oligosaccharide analysis.
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of LNT2 (e.g., 10 mM in water).
-
Prepare a stock solution of UDP-Gal (e.g., 20 mM in water).
-
In a microcentrifuge tube, combine the following:
-
Reaction buffer (to a final volume of 50 µL)
-
LNT2 (to a final concentration of 1-10 mM)
-
UDP-Gal (to a final concentration of 2-20 mM)
-
Recombinant β-1,3-galactosyltransferase (e.g., 1-5 µg)
-
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of the stop solution.
-
Analysis:
-
Analyze the reaction mixture by HPAEC-PAD to separate and quantify the substrate (LNT2) and the product (LNT).
-
Calculate the amount of product formed to determine the enzyme activity.
-
Expected Results:
A peak corresponding to the LNT product should be observed, with a corresponding decrease in the LNT2 substrate peak. Enzyme activity can be expressed as units (e.g., µmol of product formed per minute per mg of enzyme).
Caption: Workflow for Glycosyltransferase Activity Assay.
Protocol 2: Inhibition of Pathogen Adhesion to Host Cells
This protocol outlines a method to assess the ability of LNT2 to inhibit the adhesion of a pathogenic bacterial strain to intestinal epithelial cells (e.g., Caco-2).
Materials:
-
This compound (LNT2)
-
Caco-2 cells (or other suitable intestinal epithelial cell line)
-
Pathogenic bacterial strain (e.g., enteropathogenic E. coli)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1% in PBS)
-
Agar plates for bacterial colony counting
-
96-well tissue culture plates
Procedure:
-
Cell Culture: Seed Caco-2 cells into 96-well plates and culture until they form a confluent monolayer.
-
Bacterial Preparation: Grow the pathogenic bacteria to the mid-logarithmic phase in an appropriate broth. Wash the bacteria with PBS and resuspend in cell culture medium without antibiotics.
-
Inhibition Assay:
-
Wash the Caco-2 cell monolayers with PBS.
-
Pre-incubate the cells with different concentrations of LNT2 (e.g., 0.1, 1, 10 mg/mL) in cell culture medium for 1 hour at 37°C. A control group with no LNT2 should be included.
-
Add the bacterial suspension to the wells (multiplicity of infection of ~100) and incubate for 1-2 hours at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Cell Lysis and Plating:
-
Add 0.1% Triton X-100 to each well to lyse the Caco-2 cells and release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on agar plates.
-
-
Quantification: Incubate the plates overnight and count the bacterial colonies (Colony Forming Units, CFUs).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each LNT2 concentration compared to the control group.
Expected Results:
A dose-dependent decrease in the number of adherent bacteria in the presence of LNT2 is expected if LNT2 effectively inhibits bacterial adhesion.
Caption: Workflow for Pathogen Adhesion Inhibition Assay.
Protocol 3: Analysis of Cytokine Production in Immune Cells
This protocol provides a framework for investigating the immunomodulatory effects of LNT2 by measuring the production of cytokines like TNF-α and IL-10 from macrophage-like cells (e.g., THP-1).
Materials:
-
This compound (LNT2)
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for human TNF-α and IL-10
-
24-well tissue culture plates
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48 hours.
-
Cell Stimulation:
-
Wash the differentiated THP-1 cells with PBS.
-
Add fresh serum-free medium to the cells.
-
Stimulate the cells with various concentrations of LNT2 (e.g., 0.5, 1, 2 mg/mL) for 24 hours.[5]
-
Include a negative control (medium only) and a positive control (LPS, e.g., 100 ng/mL).
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-10 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[6]
-
-
Data Analysis: Plot the cytokine concentrations against the LNT2 concentrations to determine the dose-response effect.
Expected Results:
LNT2 may induce a dose-dependent increase in the production of TNF-α and IL-10, indicating its immunomodulatory activity.[5]
Signaling Pathway
LNT2 has been shown to induce the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines through a mechanism dependent on the transcription factor NF-κB. While the exact cell surface receptor for LNT2 is not definitively established, it is hypothesized to interact with Toll-like receptors (TLRs).
Caption: Proposed NF-κB Signaling Pathway Activated by LNT2.
Conclusion
This compound is a versatile and indispensable reagent for glycobiology research. Its role as a precursor for complex HMO synthesis, a substrate for glycosyltransferases, a ligand for glycan-binding proteins, and a modulator of cellular responses provides a wide range of research applications. The protocols and data presented here offer a starting point for researchers to explore the multifaceted functions of this important human milk oligosaccharide. Further research to elucidate specific enzyme kinetics and lectin binding affinities will continue to expand the utility of LNT2 in the field.
References
- 1. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination of Residual Lacto- N-triose II for Lacto- N-tetraose Biosynthesis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lacto-N-Triose (LNT2) (>90% NMR) [elicityl-oligotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Enhanced Lacto-N-triose II (LNT II) Yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for enhanced Lacto-N-triose II (LNT II) production.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used microbial hosts for LNT II production?
A1: Metabolically engineered strains of Escherichia coli are the most prevalent hosts for L.N.T. II production. Commonly used strains include E. coli BL21(DE3), K-12, Nissle 1917, and JM109(DE3).[1] These strains are often genetically modified to enhance the biosynthetic pathway of L.N.T. II and eliminate competing metabolic pathways.
Q2: What are the key genetic modifications required for efficient LNT II synthesis in E. coli?
A2: Key genetic modifications typically involve:
-
Overexpression of β-1,3-N-acetylglucosaminyltransferase (LgtA): This is a crucial enzyme that catalyzes the final step of L.N.T. II synthesis.[2][3]
-
Enhancement of the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway: This ensures a sufficient supply of one of the key precursors for L.N.T. II.[2][4]
-
Deletion of competing pathway genes: Knocking out genes such as lacZ (prevents lactose hydrolysis) and nanE (prevents GlcNAc-6-P epimerization) can redirect metabolic flux towards L.N.T. II synthesis.[5]
-
Relieving feedback inhibition: Introducing mutations in enzymes like glucosamine-6-phosphate synthase (GlmS) can prevent the downregulation of the UDP-GlcNAc pathway.[2]
-
Transporter engineering: Overexpressing specific sugar efflux transporters, such as SetA, can improve the secretion of L.N.T. II and increase the final titer.[6]
Q3: What is the difference between batch, fed-batch, and two-step fermentation for LNT II production?
A3:
-
Batch Fermentation: All nutrients are provided at the beginning of the fermentation. While simple to implement, it can lead to substrate inhibition and accumulation of toxic byproducts, often resulting in lower cell densities and product yields.[7]
-
Fed-Batch Fermentation: Nutrients are fed incrementally during the fermentation process. This strategy allows for better control of substrate concentration, avoiding inhibition and leading to higher cell densities and significantly higher L.N.T. II titers.[2][8][9]
-
Two-Step/Whole-Cell Catalysis: This approach separates the cell growth phase from the product synthesis phase. Cells are first grown to a high density and then used as whole-cell biocatalysts for the conversion of substrates to L.N.T. II. This can achieve very high conversion rates and product concentrations.[1]
Q4: How critical is the choice of carbon source for LNT II yield?
A4: The choice of carbon source is critical. While glucose is a common carbon source, alternatives like glycerol or galactose can be advantageous. For instance, using glycerol as a carbon source and lactose as a substrate has been shown to be effective.[2][4] In some cases, using galactose instead of glucose has been reported to improve the yield of related human milk oligosaccharides (HMOs) by enhancing the availability of UDP-galactose, a precursor for byproducts in some L.N.T. II producing strains.[8][10] N-acetylglucosamine (GlcNAc) can also be used as a direct feedstock.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low LNT II Titer | 1. Suboptimal expression of key enzymes (e.g., LgtA).2. Insufficient precursor (UDP-GlcNAc) supply.3. Feedback inhibition of the UDP-GlcNAc pathway.4. Competing metabolic pathways are active.5. Inefficient product export. | 1. Optimize codon usage and promoter strength for the lgtA gene.[2][3] Consider using different expression plasmids to fine-tune protein levels.[11]2. Overexpress genes in the UDP-GlcNAc biosynthesis pathway (glmS, glmM, glmU).[2][11]3. Introduce point mutations in glmS to relieve feedback inhibition.[2]4. Knock out genes such as lacZ and nanE to prevent substrate and intermediate diversion.[5]5. Overexpress transporter genes like setA to enhance L.N.T. II secretion.[6] |
| High Byproduct Formation (e.g., Lacto-N-tetraose) | 1. Presence of active β-1,3-galactosyltransferase (WbgO) which converts LNT II to Lacto-N-tetraose.2. Intracellular accumulation of LNT II, making it available for further conversion. | 1. If Lacto-N-tetraose is an undesired byproduct, ensure that the host strain does not express active WbgO or knock out the corresponding gene.2. Disrupting transporter genes like setA has been shown to decrease LNT II accumulation and subsequently reduce the formation of downstream products.[6][9] |
| Poor Cell Growth | 1. Toxicity from high substrate concentrations.2. Accumulation of inhibitory byproducts (e.g., acetate).3. Suboptimal fermentation conditions (pH, temperature, aeration).4. Nutrient limitation in the medium. | 1. Implement a fed-batch strategy to maintain low substrate concentrations.[7]2. Optimize the feeding strategy and aeration to minimize acetate formation.3. Systematically optimize pH (typically around 7.0), temperature (often between 30-37°C for growth and potentially lower for production), and dissolved oxygen (DO) levels (e.g., maintained at 30%).[1][12]4. Ensure the fermentation medium is well-balanced with necessary trace elements, vitamins, and nitrogen sources.[1][13] |
| Product Degradation | 1. Presence of degradative enzymes in the culture broth.2. Unfavorable pH conditions leading to product instability. | 1. Consider using host strains with reduced extracellular protease activity. Purify the product promptly after fermentation.2. Maintain strict pH control during the fermentation. It has been noted that a decrease in pH can lead to product degradation, which can be reversed by adjusting the pH back to a more optimal range (e.g., 7.4-8.5).[1] |
Data Presentation
Table 1: Comparison of Different Fermentation Strategies for LNT II Production
| Host Strain | Fermentation Strategy | Key Genetic Modifications | Carbon Source(s) | LNT II Titer (g/L) | Lactose Conversion Rate (%) | Reference |
| E. coli BL21 (DE3) | Fed-batch | Overexpression of glmM, glmU-glmS, LgtA; knockout of wecB, nagB, LacZ | Glycerol, Lactose | 46.2 | 72.5 | [1][2] |
| E. coli K-12 W3110S | Fed-batch | Overexpression of LgtA, lacY, setA; knockout of lacZ-lacY, yhbJ | Glucose, Lactose | 34.2 | 91.0 | [1][6] |
| E. coli JM109(DE3) | Whole-cell catalysis | Overexpression of Nahk, EcGlmU, LgtA | GlcNAc, Lactose | 58.37 (tube); 52.34 (bioreactor) | 96.0 | [1] |
| E. coli Nissle 1917 | Fed-batch | Overexpression of LgtA; knockout of endA, wecB | Glycerol, Lactose | 2.04 | 20.4 | [1] |
| Engineered E. coli | Fed-batch | Mutant LgtA, fine-tuned expression of GlmS* and LgtA | Not specified | 57.44 | Not specified | [3] |
Experimental Protocols
1. General Fed-Batch Fermentation Protocol for LNT II Production
This protocol is a generalized procedure based on common practices in the literature.[1][2][8]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a seed flask containing fermentation medium. The volume should be about 10% of the initial bioreactor volume.
-
Incubate the seed culture at 37°C with shaking until the OD₆₀₀ reaches a suitable level (e.g., 2-4).
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains a primary carbon source (e.g., 20 g/L glycerol), a nitrogen source (e.g., yeast extract, tryptone), phosphate salts, and trace metals.[1]
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of a base like ammonia).
-
Maintain dissolved oxygen (DO) at a setpoint (e.g., 30%) by cascading agitation (e.g., 200-800 rpm) and airflow.
-
-
Induction and Fed-Batch Phase:
-
When the initial carbon source is nearly depleted (indicated by a sharp increase in DO), induce the expression of the target genes by adding IPTG (e.g., to a final concentration of 0.1-1 mM).[1]
-
Simultaneously, start the fed-batch phase by feeding a concentrated solution of the carbon source and lactose. The feeding rate can be controlled to maintain a low substrate concentration and a desired growth rate.
-
The temperature may be lowered post-induction (e.g., to 20-30°C) to enhance soluble protein expression and product stability.[1]
-
-
Sampling and Analysis:
-
Collect samples periodically to measure OD₆₀₀, residual substrate concentrations, and L.N.T. II concentration.
-
Analyze L.N.T. II concentration using High-Performance Liquid Chromatography (HPLC).[1]
-
2. Two-Step Whole-Cell Catalysis Protocol
This protocol is based on a two-step strategy separating cell growth and catalysis.[1]
-
Step 1: Cell Cultivation:
-
Cultivate the engineered E. coli strain in a bioreactor using a rich medium to achieve high cell density (e.g., OD₆₀₀ of 12 or higher).
-
When the desired cell density is reached, induce protein expression with IPTG and continue cultivation for a set period (e.g., 24 hours) at a reduced temperature (e.g., 20°C).[1]
-
-
Step 2: Whole-Cell Catalysis:
-
After the induction phase, add the substrates (e.g., 100 mM GlcNAc and 100 mM lactose) directly to the culture broth.
-
Maintain the pH at an optimal level for the enzymatic reaction (e.g., 7.4) by adding NaOH or another base.
-
Continue the incubation with agitation.
-
Monitor the synthesis of L.N.T. II over time by taking samples for HPLC analysis. The reaction may be complete within 18-24 hours.[1]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eppendorf.com [eppendorf.com]
- 8. Galactose-limited fed-batch cultivation of Escherichia coli for the production of lacto-N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elimination of Residual Lacto- N-triose II for Lacto- N-tetraose Biosynthesis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Feeding the Factory: The Silent Science Behind Media Optimization in Biologics Production - PharmaFeatures [pharmafeatures.com]
overcoming feedback inhibition in Lacto-N-triose II biosynthesis pathways
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the biosynthesis of Lacto-N-triose II (LNT-II), with a specific focus on overcoming feedback inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNT-II) and why is its biosynthesis important? A: this compound (LNT-II) is a core structural unit of human milk oligosaccharides (HMOs) with the chemical structure GlcNAcβ1,3Galβ1,4Glc.[1][2] It serves as a crucial precursor for the synthesis of more complex and valuable HMOs, such as lacto-N-tetraose and lacto-N-neotetraose.[3] Efficiently producing LNT-II through microbial fermentation is a key goal for its application in infant formula, nutraceuticals, and other food products.[3]
Q2: What is feedback inhibition in the context of the LNT-II biosynthesis pathway? A: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway.[4][5] In LNT-II synthesis, high concentrations of the precursor UDP-N-acetylglucosamine (UDP-GlcNAc) or other downstream metabolites can inhibit the activity of key enzymes in the UDP-GlcNAc supply pathway, thereby limiting the overall production of LNT-II.[6] This prevents the cell from over-accumulating the product, but it creates a bottleneck for industrial-scale production.[4]
Q3: Which enzymes are the primary targets for overcoming feedback inhibition in this pathway? A: The primary target for overcoming feedback inhibition is often glucosamine-6-phosphate synthase (GlmS) .[6] This enzyme catalyzes a crucial step in the formation of UDP-GlcNAc. By modifying GlmS to be less sensitive to downstream products, the metabolic flux towards UDP-GlcNAc can be significantly increased, boosting LNT-II yields.[6] Another key enzyme, β-1,3-N-acetylglucosaminyltransferase (LgtA) , which catalyzes the final step of LNT-II synthesis, can also be a rate-limiting factor and a target for protein engineering to improve its catalytic efficiency and stability.[7]
Q4: What are the main strategies to overcome feedback inhibition and increase LNT-II yield? A: The primary strategies involve metabolic engineering of the host organism, typically E. coli. These include:
-
Protein Engineering: Introducing specific mutations into enzymes like GlmS using site-directed mutagenesis to relieve feedback inhibition.[6]
-
Tuning Gene Expression: Optimizing the expression levels of pathway enzymes (e.g., GlmS and LgtA) using different promoters or by modifying ribosome-binding sites (RBS) to balance metabolic flux and avoid the accumulation of toxic intermediates.[6][7]
-
Blocking Competing Pathways: Deleting genes of futile or competing metabolic pathways to redirect carbon flux towards the desired product.[6][8]
-
High-Throughput Screening: Using biosensors to screen libraries of mutant enzymes (like LgtA) for variants with improved production capabilities.[7]
-
Process Optimization: Optimizing fermentation conditions such as substrate feeding strategies, pH, and temperature.[6][9]
LNT-II Biosynthesis and Troubleshooting Workflows
The following diagrams illustrate the core biosynthesis pathway, a troubleshooting workflow for low yield, and a general experimental workflow for strain improvement.
Caption: The this compound biosynthesis pathway highlighting feedback inhibition.
Caption: A troubleshooting decision tree for diagnosing low LNT-II yields.
Troubleshooting Guide
Problem: My LNT-II titer is very low or zero, but my engineered strain grows well.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Enzyme Expression/Activity | Verify protein expression via SDS-PAGE and Western Blot. Perform in vitro enzyme assays for key enzymes like LgtA. | Optimize codons for the expression host. Switch to a stronger or more suitable promoter. Ensure correct protein folding by co-expressing chaperones or lowering induction temperature. |
| Substrate Limitation | Monitor substrate (e.g., lactose, glycerol) concentration in the medium over time using HPLC. | Optimize the feeding strategy during fermentation. If using whole cells, investigate and potentially engineer substrate transporters to improve uptake. |
| Metabolic Imbalance / Toxicity | Use LC-MS to analyze intracellular metabolites and identify any accumulating, potentially toxic intermediates. | Tune the expression levels of pathway enzymes to balance flux. Weaker promoters for upstream enzymes can sometimes prevent buildup.[6][7] |
Problem: The reaction starts well but stops prematurely, with high levels of precursors remaining.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Feedback Inhibition | This is a classic sign of feedback inhibition. The initial production of UDP-GlcNAc inhibits GlmS, shutting down the precursor supply chain. | Relieve feedback inhibition. The most effective strategy is to introduce mutations into the allosteric site of GlmS to make it insensitive to inhibition.[6] (See Protocol 1). |
| Final Enzyme (LgtA) Inefficiency | Measure the specific activity of your LgtA enzyme. Compare its kinetic parameters (Kₘ, k꜀ₐₜ) to literature values if available. | Use a more active LgtA from a different organism or improve the current one through protein engineering.[7] Use a high-throughput screen to find superior variants. |
| Product Degradation | Measure LNT-II concentration over an extended time course. A decrease after the peak suggests degradation. | Some glycosyltransferases can exhibit hydrolase activity.[9] Consider engineering the enzyme to reduce this activity or optimizing the process to harvest the product at its peak concentration. |
Data on Metabolic Engineering Strategies
The following table summarizes the improvements in LNT-II production achieved through various metabolic engineering strategies in E. coli.
| Strain/Strategy | Key Modification(s) | Titer (g/L) | Fold Improvement (vs. Base) | Reference |
| Base Strain | Introduction of LgtA and UDP-GlcNAc pathway | 0.53 | 1.0x | [6] |
| Tuned Expression | Combinatorial optimization of copy number and RBS | 1.84 | 3.5x | [6] |
| Feedback Inhibition Relief | Multipoint mutations introduced into GlmS | 2.65 | 5.0x | [6] |
| Pathway Optimization | Deletion of competing pathways (e.g., nagE, nanA) | 3.92 | 7.4x | [6] |
| Fed-Batch Fermentation | Optimized culture conditions for the final engineered strain | 46.2 | 87.2x | [6] |
| Co-expression Strategy | Co-expression of NahK, EcGlmU, and LgtA with yeast for energy regeneration | 52.34 | - | [9] |
| High-Throughput Screen | Screening for improved LgtA mutant (LgtAR13H, L24M, R205C) and optimizing GlmS* expression | 57.44 | - | [7] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of GlmS to Relieve Feedback Inhibition
This protocol describes a general workflow for creating specific point mutations in the glmS gene using inverse PCR, a common and effective method.[10]
Caption: Experimental workflow for creating a feedback-resistant enzyme via SDM.
Methodology:
-
Primer Design:
-
Identify the amino acid residues in GlmS responsible for feedback inhibition based on literature or structural analysis.[6]
-
Design a pair of back-to-back primers that incorporate the desired nucleotide changes (mutations).[10]
-
The primers should anneal to the plasmid template and amplify the entire plasmid, but in a linear fashion.
-
Ensure primers have a melting temperature (Tm) appropriate for your high-fidelity polymerase.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Q5, Phusion) to minimize secondary mutations.
-
Reaction Mix (25 µL):
-
5x Polymerase Buffer: 5 µL
-
10 mM dNTPs: 0.5 µL
-
10 µM Forward Primer: 1.25 µL
-
10 µM Reverse Primer: 1.25 µL
-
Plasmid Template DNA (1-25 ng): 1 µL
-
High-Fidelity DNA Polymerase: 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
Cycling Conditions (Example):
-
Initial Denaturation: 98°C for 30s
-
25-30 Cycles:
-
98°C for 10s
-
55-65°C for 30s (adjust based on primer Tm)
-
72°C for 3 min (adjust based on plasmid size, ~30s/kb)
-
-
Final Extension: 72°C for 5 min
-
-
-
KLD Treatment (Kinase, Ligase, DpnI):
-
Following PCR, add 1 µL of a KLD enzyme mix directly to the PCR product. This mix phosphorylates the ends, ligates the linear product into a circular plasmid, and digests the original methylated template DNA with DpnI.[10]
-
Incubate at room temperature for 10-15 minutes.
-
-
Transformation:
-
Transform 5 µL of the KLD reaction mixture into a competent E. coli strain (e.g., DH5α or JM109).
-
Plate on selective media (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing using a primer flanking the mutated region to confirm the presence of the desired mutation and the absence of other errors.
-
Protocol 2: Glycosyltransferase (LgtA) Activity Assay
This protocol provides a method to measure the activity of β-1,3-N-acetylglucosaminyltransferase (LgtA) by quantifying the product, LNT-II, using HPLC. This is adapted from general glycosyltransferase assay principles.[11][12]
Methodology:
-
Enzyme Preparation:
-
Prepare a cell-free extract or purified LgtA enzyme from your expression strain.
-
Determine the total protein concentration of your enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube.
-
Reaction Mix (100 µL):
-
50 mM Tris-HCl buffer (pH 7.4): to 100 µL
-
10 mM MnCl₂ (a common cofactor for GTs)
-
Acceptor Substrate (Lactose): 50 mM
-
Donor Substrate (UDP-GlcNAc): 25 mM
-
Enzyme Preparation: 10-20 µg of total protein
-
-
Include a negative control (no enzyme or heat-inactivated enzyme) to account for any non-enzymatic reactions.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Sample Preparation and Analysis:
-
Centrifuge the terminated reaction at high speed (e.g., 15,000 x g) for 15-20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using HPLC to quantify the LNT-II produced (See Protocol 3).
-
-
Calculate Specific Activity:
-
Calculate the amount of LNT-II (in µmol) produced using a standard curve.
-
Specific Activity (U/mg) = (µmol of LNT-II) / (incubation time in min) / (mg of protein in the assay). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Protocol 3: Quantification of LNT-II by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with a Refractive Index (RI) detector for the quantification of LNT-II, lactose, and other sugars.[14][15]
Methodology:
-
Instrumentation and Column:
-
System: HPLC with a refractive index (RI) detector.
-
Column: An amino column (e.g., Shodex Asahipak NH2P-50 4E) or a carbohydrate-specific column is suitable for sugar analysis.
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
Standard Preparation:
-
Prepare a stock solution of pure LNT-II standard at a known concentration (e.g., 10 g/L) in the mobile phase.
-
Create a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 2.5, 5 g/L) to generate a standard curve.
-
Prepare standards for substrates (lactose) and expected byproducts as well.
-
-
Sample Preparation:
-
Take the supernatant from your terminated enzyme assay or a clarified sample from your fermentation broth.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
Dilute the sample if necessary to ensure the LNT-II concentration falls within the range of your standard curve.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms. LNT-II will have a characteristic retention time that can be identified by running the pure standard.[14]
-
-
Quantification:
-
Integrate the peak area corresponding to LNT-II in both the standards and the samples.
-
Plot a standard curve of peak area versus concentration for the LNT-II standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of LNT-II in your unknown samples based on their peak areas.
-
References
- 1. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Physiological Significance and Biosynthesis of this compound: Insights into a Crucial Biomolecule. | Semantic Scholar [semanticscholar.org]
- 3. Lacto-N-triose (LNT II) Production Service - CD BioGlyco [bioglyco.com]
- 4. youtube.com [youtube.com]
- 5. Achieving Optimal Growth through Product Feedback Inhibition in Metabolism | PLOS Computational Biology [journals.plos.org]
- 6. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Metabolic Engineering and High-throughput Screening to Realize High-Producing Lacto- N-triose II in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. neb.com [neb.com]
- 11. Glycosyltransferase activity assays [bio-protocol.org]
- 12. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Enzyme assay of glycosaminoglycan glycosyltransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Purification of High-Purity Lacto-N-triose II from Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity Lacto-N-triose II (LNT II) from fermentation broth.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of LNT II.
1. Low Yield After Initial Clarification (Centrifugation/Microfiltration)
-
Question: My LNT II yield is significantly lower than expected after the initial removal of biomass. What could be the cause?
-
Answer:
-
Cell Lysis: Excessive shear stress during fermentation or harvesting can lead to premature cell lysis, releasing intracellular components that may interfere with downstream processing or degrade the target molecule. Ensure gentle handling of the fermentation broth.
-
Inadequate Separation: The centrifugation speed and time or the microfiltration membrane pore size may not be optimal for your specific fermentation broth. This can result in incomplete removal of cells and debris, leading to a turbid supernatant that can clog subsequent chromatography columns or membranes.
-
Product Adsorption: LNT II may adsorb to the cell debris. Consider a washing step of the biomass pellet with a suitable buffer to recover any adsorbed product.
-
Troubleshooting Steps:
-
Review and optimize centrifugation parameters (speed, time, temperature).
-
For microfiltration, experiment with different membrane pore sizes to ensure complete biomass removal without significant product loss.
-
Analyze both the supernatant/permeate and the biomass for LNT II content to perform a mass balance and identify where the loss is occurring.
-
-
2. Inefficient Removal of Structurally Similar Impurities (e.g., Lacto-N-tetraose)
-
Question: I am having difficulty separating LNT II from its precursor or other structurally similar oligosaccharides like Lacto-N-tetraose (LNT). How can I improve the resolution?
-
Answer:
-
Chromatography Resin Selection: The choice of ion-exchange or other chromatography resin is critical. For oligosaccharides, which are neutral molecules, separation is often challenging. Specialized resins with affinity for specific sugar moieties may be required.
-
Gradient Optimization (Ion-Exchange Chromatography): Even with neutral oligosaccharides, subtle charge differences at extreme pH values or interactions with the resin backbone can be exploited. A very shallow and slow salt gradient during elution is crucial for separating molecules with similar binding affinities.[]
-
Alternative Chromatographic Techniques: Consider using other chromatography techniques like size-exclusion chromatography (for separation based on size) or hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating polar compounds like oligosaccharides.
-
Troubleshooting Steps:
-
Screen different ion-exchange resins (both cation and anion exchangers) to find one with the best selectivity for LNT II.
-
Optimize the elution gradient by making it shallower and running it over a longer period.
-
If co-elution persists, consider adding a polishing step with a different chromatographic method.
-
-
3. Low Purity After Crystallization
-
Question: The purity of my LNT II crystals is below the desired specification. What factors could be affecting crystallization?
-
Answer:
-
Supersaturation Level: The degree of supersaturation is a key driver for crystallization. If it is too high, it can lead to rapid precipitation and the inclusion of impurities within the crystal lattice. If it is too low, crystallization will be slow or may not occur.
-
Solvent/Anti-solvent Ratio: The choice and ratio of the anti-solvent (a poor solvent for LNT II) are critical. The anti-solvent should be added slowly to allow for controlled crystal growth.
-
Temperature Profile: The cooling rate during crystallization influences crystal size and purity. A slow and controlled cooling process generally yields larger and purer crystals.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal growth or be incorporated into the crystals. Ensure the solution is of the highest possible purity before initiating crystallization.
-
Troubleshooting Steps:
-
Experiment with different levels of supersaturation by varying the initial concentration of LNT II.
-
Screen different anti-solvents (e.g., ethanol, isopropanol) and optimize the addition rate.
-
Develop a controlled cooling profile instead of rapid cooling.
-
Consider a re-crystallization step to further enhance purity.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in LNT II fermentation broth?
Common impurities include residual substrates (e.g., lactose, glucose), other human milk oligosaccharides (HMOs) synthesized by the engineered microorganism (such as Lacto-N-tetraose), organic acids, and proteins from the fermentation medium, and endotoxins from the host microorganism (typically E. coli).[2][3]
2. How can I remove endotoxins from my LNT II preparation?
Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants in fermentation products.[] Effective removal methods include:
-
Anion-Exchange Chromatography: Endotoxins are negatively charged and bind strongly to anion-exchange resins.[][2][4][5]
-
Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) that retains the larger endotoxin aggregates while allowing the smaller LNT II to pass through.[4][5]
-
Activated Carbon: Activated carbon can adsorb endotoxins, but it may also lead to product loss due to its non-specific binding.[4]
3. What is a typical purification workflow for high-purity LNT II?
A general workflow for purifying LNT II from fermentation broth is as follows:
References
methods for increasing the stability of Lacto-N-triose II in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Lacto-N-triose II (LNT II) in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
Encountering instability with your this compound solutions? Use the table below to identify potential causes and implement corrective actions.
| Issue | Potential Cause | Recommended Action |
| Loss of LNT II concentration over time in aqueous solution at room temperature. | Microbial Contamination: Unsterilized solutions can support microbial growth, leading to enzymatic degradation of LNT II. | Prepare solutions using sterile water and filter-sterilize through a 0.22 µm filter. Work in a sterile environment (e.g., laminar flow hood) when handling solutions. |
| Hydrolysis: Glycosidic bonds in LNT II are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | Maintain the pH of the solution between 6.0 and 8.0. For long-term storage, keep solutions at recommended low temperatures. | |
| Browning or discoloration of the LNT II solution, especially when mixed with other components. | Maillard Reaction: The reducing end of LNT II can react with primary amines (e.g., from amino acids, proteins, or certain buffer components like Tris) to form colored compounds. This reaction is accelerated by heat. | Avoid buffers containing primary amines if heating is required. Use phosphate or citrate buffers as alternatives. If amine-containing components are necessary, minimize heat exposure and store at low temperatures. |
| Precipitation or cloudiness in the LNT II solution upon freezing and thawing. | Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to changes in the solution's properties and potentially cause the solute to come out of solution. | Aliquot the LNT II solution into single-use volumes to avoid repeated freezing and thawing[1]. |
| Inconsistent results in bioassays or analytical measurements. | Degradation of LNT II: The presence of degradation products can interfere with assays or alter the effective concentration of the active compound. | Regularly check the purity of your LNT II stock solution using analytical methods like HPLC. Follow proper storage and handling procedures to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solution?
A1: For optimal stability, LNT II solutions should be stored at low temperatures. Based on manufacturer recommendations, aqueous stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is crucial to aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles[1]. For short-term use, solutions can be kept at 2-8°C for a limited period, but stability under these conditions should be verified for your specific application.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main degradation pathways for LNT II in solution are:
-
Hydrolysis: Cleavage of the glycosidic bonds, which can be catalyzed by acidic or basic conditions and is accelerated by heat.
-
Maillard Reaction: A non-enzymatic browning reaction between the reducing end of LNT II and primary amines, leading to discoloration and the formation of complex products.
-
Enzymatic Degradation: In non-sterile solutions, microbial contamination can introduce glycosidases that specifically cleave the sugar linkages in LNT II.
Q3: Can I use buffers to stabilize my this compound solution?
A3: Yes, using a buffer to maintain a neutral pH (typically between 6.0 and 8.0) can help minimize acid- or base-catalyzed hydrolysis. Phosphate-based buffers are a common choice. However, be cautious with buffers containing primary amines (e.g., Tris) if the solution will be heated, as this can promote the Maillard reaction.
Q4: Are there any stabilizing agents I can add to my LNT II solution?
A4: While specific data for LNT II is limited, polyols such as mannitol and sorbitol are known to act as stabilizers for various biomolecules, including proteins and other carbohydrates, particularly during freeze-drying and in solution[2][3]. They can help to maintain the hydration shell around the molecule and increase the viscosity of the solution, which can limit degradative reactions. The optimal type and concentration of a stabilizing agent would need to be determined empirically for your specific application.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying LNT II and detecting its degradation products. Techniques such as HPLC with refractive index detection (RID) or coupled with mass spectrometry (LC-MS) can be used for accurate quantification and identification of impurities[4][5][6].
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Key Considerations | Reference |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. | [1] |
| -20°C | Up to 1 month | Suitable for medium-term storage. Aliquot to avoid freeze-thaw cycles. | [1] |
| 2-8°C | Short-term (days) | Stability should be verified for the specific application. Risk of microbial growth if not sterile. | General laboratory practice |
| Room Temperature | Not recommended for storage | Increased risk of hydrolysis and microbial degradation. | General laboratory practice |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of LNT II under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
pH meter
-
HPLC system with a suitable column for carbohydrate analysis (e.g., amino or amide column) and a detector (e.g., RID or MS)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of LNT II in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the LNT II stock solution and 0.1 M HCl.
-
Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the LNT II stock solution and 0.1 M NaOH.
-
Incubate at 60°C for the same time points as the acid hydrolysis.
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the LNT II stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for the same time points.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the LNT II stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Withdraw samples at the specified time points.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose an aliquot of the LNT II stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the remaining LNT II and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for LNT II solution instability.
References
Technical Support Center: Refining Experimental Design for Studying Lacto-N-triose II Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the bioactivity of Lacto-N-triose II (LNT-II). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known bioactive effects of this compound that we should focus on in our initial experimental design?
A1: this compound (LNT-II), a core human milk oligosaccharide (HMO), has demonstrated several key bioactive properties. Your initial experimental design could focus on its well-documented effects, including:
-
Immunomodulation: LNT-II can regulate the immune system, notably by inducing the production of cytokines such as Interleukin-10 (IL-10) and Tumor Necrosis Factor-alpha (TNF-α).[1] This is thought to occur through the activation of the NF-κB signaling pathway, potentially via Toll-like receptors (TLRs).
-
Gut Microbiota Modulation: LNT-II can act as a prebiotic, promoting the growth of beneficial gut bacteria. This modulation can lead to an increased production of short-chain fatty acids (SCFAs), which have various health benefits.
-
Anti-pathogenic Activity: LNT-II has been shown to inhibit the growth of specific pathogens, such as Group B Streptococcus.[1]
-
Intestinal Barrier Function: While direct evidence for LNT-II is still emerging, other HMOs have been shown to influence the expression of tight junction proteins, suggesting a potential role for LNT-II in maintaining intestinal barrier integrity.
Q2: We are observing inconsistent cytokine production in our cell-based assays with LNT-II. What could be the potential causes?
A2: Inconsistent cytokine measurements are a common challenge in HMO research. Several factors could be contributing to this variability:
-
Lipopolysaccharide (LPS) Contamination: HMO preparations can be contaminated with LPS, a potent immune stimulator. Even minute amounts of LPS can trigger a strong cytokine response, masking the true effect of LNT-II. It is crucial to use highly pure LNT-II and to test for endotoxin levels.[2]
-
Cell Line Variability: Different intestinal epithelial cell lines (e.g., Caco-2, HT-29) and immune cells (e.g., THP-1) can respond differently to LNT-II based on their expression of pattern recognition receptors like TLRs.
-
Assay Sensitivity and Timing: The choice of cytokine detection method (e.g., ELISA, multiplex bead array) and the time points for sample collection are critical. Cytokine production is a dynamic process, and peak expression can vary.
-
LNT-II Concentration: The dose-response relationship for LNT-II may not be linear. It is essential to test a range of concentrations to identify the optimal bioactive dose.
Troubleshooting Guides
Guide 1: Investigating LNT-II Induced Immune Response via NF-κB Pathway
Issue: Difficulty in demonstrating a clear, LNT-II-dependent activation of the NF-κB signaling pathway.
Troubleshooting Steps:
-
Confirm LNT-II Purity:
-
Action: Test your LNT-II stock for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Rationale: LPS is a strong activator of the NF-κB pathway through TLR4, and contamination can lead to false-positive results.[2]
-
-
Optimize Cell Model:
-
Action: Use cell lines known to express a range of TLRs, such as THP-1 monocytes (differentiated into macrophages) or specific reporter cell lines for different TLRs.
-
Rationale: LNT-II is hypothesized to interact with TLRs.[1] Using an appropriate cell model with functional TLR signaling is crucial.
-
-
Refine NF-κB Translocation Assay:
-
Action: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the peak of NF-κB nuclear translocation after LNT-II stimulation.
-
Rationale: The kinetics of NF-κB translocation can be rapid and transient.[3][4]
-
Action: Include a positive control (e.g., TNF-α or LPS) and a negative control (vehicle). Use high-content imaging to quantify nuclear translocation in a statistically robust manner.
-
Rationale: Proper controls ensure the assay is working correctly and allow for accurate quantification of the LNT-II effect.[3][4]
-
-
Investigate Upstream Signaling:
-
Action: Use inhibitors for specific components of the NF-κB pathway (e.g., IKK inhibitors) to confirm that the observed effect is indeed mediated by this pathway.
-
Rationale: Pharmacological inhibition helps to validate the signaling cascade.
-
Experimental Protocol: NF-κB Nuclear Translocation Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed cells (e.g., THP-1 derived macrophages) in a 96-well imaging plate and allow them to adhere overnight. |
| 2 | LNT-II Stimulation | Treat cells with various concentrations of endotoxin-free LNT-II for different time points. Include positive (e.g., 20 ng/mL TNF-α) and negative (vehicle) controls. |
| 3 | Fixation & Permeabilization | Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100. |
| 4 | Immunostaining | Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI. |
| 5 | Imaging & Analysis | Acquire images using a high-content imaging system. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal. |
Data Presentation:
| Treatment | Concentration | Time (min) | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) |
| Vehicle | - | 60 | 1.2 ± 0.1 |
| LNT-II | 10 µg/mL | 30 | 1.8 ± 0.2 |
| LNT-II | 10 µg/mL | 60 | 2.5 ± 0.3 |
| LNT-II | 50 µg/mL | 60 | 3.1 ± 0.4 |
| TNF-α | 20 ng/mL | 30 | 4.5 ± 0.5 |
Signaling Pathway Diagram:
References
- 1. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
strategies to reduce by-product formation during Lacto-N-triose II synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Lacto-N-triose II (LNT-II). Our aim is to help you minimize by-product formation and optimize your synthesis protocols.
Troubleshooting Guide
This guide addresses common issues encountered during LNT-II synthesis in a question-and-answer format.
Q1: My LNT-II yield is significantly lower than expected, and I observe unreacted lactose. What are the potential causes and solutions?
A1: Low LNT-II yield with residual lactose can stem from several factors related to the enzymatic conversion process. Here are the primary causes and troubleshooting steps:
-
Insufficient UDP-GlcNAc Precursor: The synthesis of LNT-II is dependent on the availability of the sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). A limited supply of this precursor is a common bottleneck.
-
Solution: Enhance the UDP-GlcNAc biosynthesis pathway by overexpressing key enzymes such as glucosamine-6-phosphate synthase (GlmS), GlcNAc-6-P deacetylase, and UDP-N-acetylglucosamine pyrophosphorylase.[1][2] It may also be beneficial to relieve the feedback inhibition of GlmS by introducing specific point mutations.[1]
-
-
Suboptimal Enzyme Expression: The expression level of the β-1,3-N-acetylglucosaminyltransferase (LgtA) is critical. Insufficient expression will lead to a low conversion rate.
-
Solution: Modulate the gene expression strength of lgtA and other pathway enzymes through combinatorial optimization of copy number and ribosomal binding site sequences.[1]
-
-
Lactose Hydrolysis: If you are using a whole-cell system, particularly E. coli, the endogenous β-galactosidase (encoded by lacZ) can hydrolyze the lactose substrate into glucose and galactose, reducing its availability for LNT-II synthesis.
Q2: I am observing significant by-products other than unreacted substrates. How can I identify and reduce them?
A2: By-product formation is a common challenge that can complicate downstream purification and reduce the overall yield of LNT-II.
-
Diversion of Precursors: The UDP-GlcNAc precursor can be diverted into other metabolic pathways. For example, UDP-N-acetylglucosamine-2-epimerase (encoded by wecB) can convert UDP-GlcNAc to UDP-ManNAc, and glucosamine-6-phosphate deaminase (encoded by nagB) can also divert intermediates.[3]
-
Product Degradation: In some cases, the enzyme used for synthesis may also exhibit hydrolytic activity, leading to the degradation of the LNT-II product. This can be more pronounced at suboptimal pH or with prolonged reaction times.[5]
-
Solution: Consider using an engineered glycosidase, known as a glycosynthase, which is deficient in hydrolase activity.[6][7] For example, the D746E variant of Bifidobacterium bifidum β-N-acetylhexosaminidase has been shown to be effective.[6][7] Additionally, optimizing the reaction time and pH can minimize product degradation.[5]
-
Q3: My fed-batch fermentation for LNT-II production is stalling, or the productivity is low. What can I do to improve it?
A3: Low productivity in fed-batch cultures can be due to metabolic burden on the host cells or suboptimal culture conditions.
-
Metabolic Burden: High-level expression of multiple enzymes can impose a significant metabolic load on the host, leading to reduced growth and productivity.
-
Solution: Separate the synthesis of precursors (UDP-GlcNAc) and the final glycosylation step into distinct strains in a co-culture system.[8] This can distribute the metabolic load and improve overall efficiency. Another approach is to integrate the expression cassettes of the key enzymes into the genome for more stable and balanced expression.[3]
-
-
Suboptimal Culture Conditions: The pH, temperature, and feeding strategy for substrates are critical for optimal production.
-
Solution: Optimize the culture conditions. For example, maintaining the pH at an optimal level (e.g., 7.4) through controlled feeding of a base like NaOH can be crucial.[5] A well-designed feeding strategy for both the carbon source (e.g., glycerol) and the substrates (lactose and GlcNAc) is also essential to maintain productivity.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic synthesis of this compound?
A1: The core enzymatic reaction for LNT-II synthesis involves the transfer of an N-acetylglucosamine (GlcNAc) residue to a lactose acceptor. The key enzymes are:
-
β-1,3-N-acetylglucosaminyltransferase (LgtA): This is the primary enzyme that catalyzes the formation of the β-1,3-glycosidic bond between GlcNAc and the galactose moiety of lactose.[1]
-
Enzymes for UDP-GlcNAc synthesis: In whole-cell systems, a pathway of enzymes is required to synthesize the activated sugar donor, UDP-GlcNAc, from a carbon source and a nitrogen source. These include N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).[5]
Q2: What are the common host organisms used for LNT-II production?
A2: Escherichia coli is the most commonly used host for the metabolic engineering and production of LNT-II due to its well-understood genetics and rapid growth.[1][2][3] Other organisms like Bacillus subtilis have also been used for expressing key enzymes.[9]
Q3: What are typical yields and productivities achieved for LNT-II synthesis?
A3: Through metabolic engineering and process optimization, significant titers of LNT-II have been achieved. In fed-batch cultures of engineered E. coli, titers as high as 46.2 g/L and 52.34 g/L have been reported, with productivities around 0.77 g/(L·h).[1][5]
Q4: Can by-product formation be completely eliminated?
A4: While complete elimination of by-products is challenging, it can be significantly minimized. A combination of strategies, including blocking competing metabolic pathways, using highly specific enzymes or glycosynthases, and optimizing reaction conditions, can lead to very high purity of the desired product.[3][6][8]
Data Presentation
Table 1: Impact of Gene Deletion on LNT-II Titer
| Gene Deleted | Function | Initial Titer (g/L) | Titer after Deletion (g/L) | Reference |
| lacZ | Lactose hydrolysis | 0.12 | 0.41 | [2] |
| wecB | UDP-GlcNAc-2-epimerase | - | - | [3] |
| nagB | Glucosamine-6-phosphate deaminase | - | - | [3] |
Table 2: Comparison of LNT-II Production in Different Engineered E. coli Strains
| Strain Engineering Strategy | Titer (g/L) | Productivity (g/L/h) | Reference |
| Overexpression of lacY, deletion of wecB, lacZ, nagB | 2.8 | 0.039 | [3] |
| Combinatorial optimization of pathway enzymes, deletion of futile pathways | 5.52 (shake flask) | - | [1] |
| Fed-batch culture of optimized strain | 46.2 | 0.77 | [1] |
| Optimized enzyme expression and feeding strategy | 15.8 | - | [2] |
| Two-step whole-cell catalysis in a bioreactor | 52.34 | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for LNT-II Synthesis using Engineered E. coli in a Bioreactor
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a seed culture medium and incubate overnight.
-
Bioreactor Setup: Prepare a 3-L or 5-L bioreactor with the appropriate fermentation medium.[2][5]
-
Inoculation and Growth Phase: Inoculate the bioreactor with the seed culture. Maintain the culture at 37°C, with controlled pH (e.g., 6.98 with ammonia) and dissolved oxygen (e.g., 30% by cascading agitation).[5]
-
Induction: When the culture reaches a specific optical density, induce the expression of the recombinant enzymes.
-
Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., glycerol) and substrates (lactose and N-acetylglucosamine).[2]
-
Process Monitoring: Regularly monitor cell density, substrate consumption, and LNT-II production using methods like HPLC.
-
Harvesting: Once the production plateaus or the substrates are consumed, harvest the culture for product purification.
Visualizations
References
- 1. Metabolic Engineering of Escherichia coli for Lacto- N-triose II Production with High Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Escherichia coli for highly efficient production of this compound from N-acetylglucosamine, the monomer of chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycosynthase reaction meets the flow: Continuous synthesis of lacto‐N‐triose II by engineered β‐hexosaminidase immobilized on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of Residual Lacto- N-triose II for Lacto- N-tetraose Biosynthesis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient sequential synthesis of this compound and lacto-N-neotetraose by a novel β-N-acetylhexosaminidase from Tyzzerella nexilis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of analytical methods for complex biological matrices containing Lacto-N-triose II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of analytical methods for Lacto-N-triose II (LNT II) in complex biological matrices such as serum and urine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of LNT II.
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Possible Causes | Solutions |
| Peak Splitting | 1. Anomeric Forms: Sugars like LNT II can exist in different anomeric forms (alpha and beta), which may separate under certain chromatographic conditions.[1] 2. Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase, causing distortion of early eluting peaks.[1] 3. Column Contamination: Buildup of matrix components on the column frit or packing material can disrupt the flow path.[2] 4. Column Void: A void or channel has formed in the column packing material. | 1. Optimize Mobile Phase/Temperature: Adjusting the mobile phase composition or temperature can sometimes coalesce the anomeric peaks. 2. Solvent Compatibility: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. 3. Column Washing/Replacement: Implement a robust column washing protocol between runs. If the problem persists, replace the guard column or the analytical column.[2] 4. Column Replacement: A voided column typically needs to be replaced. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Interactions between the analyte and active sites on the stationary phase. 2. Column Overload: Injecting too much sample can lead to peak distortion.[3][4] 3. Inappropriate pH: The mobile phase pH may be close to the pKa of the analyte, if it has ionizable groups. | 1. Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase. 2. Reduce Sample Concentration: Dilute the sample or inject a smaller volume.[3] 3. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents by the HPLC pump. 2. Temperature Variations: Changes in ambient temperature can affect retention times. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs. | 1. Pump Maintenance: Ensure the pump is properly maintained and degas the mobile phases. 2. Column Thermostat: Use a column oven to maintain a constant temperature. 3. Increase Equilibration Time: Extend the equilibration time in your HPLC method. |
Mass Spectrometry (MS) Issues
| Problem | Possible Causes | Solutions |
| Low Signal Intensity/Poor Ionization | 1. Ion Suppression: Components of the biological matrix co-eluting with LNT II can suppress its ionization. 2. Suboptimal Ion Source Parameters: Incorrect settings for temperature, gas flow, or voltage. 3. Analyte Degradation: In-source fragmentation of the labile glycosidic bonds.[5] | 1. Improve Sample Cleanup: Enhance the sample preparation to remove more interfering substances. 2. Optimize Source Conditions: Systematically optimize ion source parameters using an LNT II standard. 3. Use Softer Ionization: Employ a "softer" ionization technique or adjust fragmentation parameters to minimize in-source decay. |
| Difficulty Distinguishing Isomers | 1. Co-elution: Structural isomers of LNT II or other oligosaccharides may have identical mass and similar retention times.[6] | 1. Chromatographic Optimization: Modify the HPLC gradient, column chemistry (e.g., porous graphitic carbon), or mobile phase to improve separation.[7] 2. Tandem MS (MS/MS): Use MS/MS to generate fragment ions that are specific to each isomer. The fragmentation patterns can help differentiate between them.[8][9] |
| In-source Fragmentation | 1. High Source Temperature/Energy: Aggressive ionization conditions can break down the LNT II molecule before detection.[5] | 1. Reduce Source Energy: Lower the source temperature and other energy-related parameters to achieve a more gentle ionization. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for analyzing LNT II in serum?
A1: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE). A typical workflow includes:
-
Protein Precipitation: Add a 3-fold excess of cold ethanol or acetonitrile to the serum sample to precipitate proteins.[10]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.
-
SPE Cleanup: Use a graphitized carbon cartridge to further clean the sample. This will help remove remaining salts and other interferences.
-
Elution and Reconstitution: Elute the oligosaccharides from the SPE cartridge and reconstitute them in the initial mobile phase for LC-MS analysis.
Q2: How can I improve the sensitivity of my LNT II assay in urine samples?
A2: To improve sensitivity, consider the following:
-
Sample Concentration: Lyophilize and reconstitute the urine sample in a smaller volume.
-
Derivatization: Labeling LNT II with a fluorescent tag (e.g., 2-aminobenzamide) can enhance detection by fluorescence detectors and improve ionization efficiency in MS.
-
Optimized MS Conditions: Ensure that the mass spectrometer is tuned for oligosaccharide analysis, often in negative ion mode, which can provide better sensitivity for these molecules.[7]
Q3: Why am I seeing a high background signal in my mass spectrometry analysis?
A3: A high background signal is often due to matrix effects, where other molecules in the sample interfere with the detection of your analyte. To reduce this:
-
Improve Sample Preparation: Incorporate an additional cleanup step, such as SPE, to remove interfering compounds.
-
Use a Divert Valve: Program the LC system to divert the flow to waste during the parts of the run where LNT II is not eluting, preventing unnecessary contaminants from entering the mass spectrometer.
-
Optimize Chromatography: Adjust the chromatographic method to better separate LNT II from the interfering matrix components.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of human milk oligosaccharides, including LNT II, using LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Parameter | HPLC-MS/MS (Serum) | HPLC-MS/MS (Urine) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 1.0 - 15.0 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 80 - 115% |
| Precision (%RSD) | < 15% | < 20% |
Note: These are representative values and may vary depending on the specific instrumentation, sample matrix, and protocol used.
Experimental Protocols
Protocol 1: LNT II Analysis in Human Serum by LC-MS/MS
-
Sample Collection: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until analysis.
-
Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute the oligosaccharides.
-
MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode. Monitor for the specific precursor and product ions of LNT II.
-
Protocol 2: LNT II Analysis in Human Urine by LC-MS/MS
-
Sample Collection: Collect a mid-stream urine sample and store at -80°C.
-
Centrifugation: Thaw the urine sample and centrifuge at 4,000 x g for 10 minutes to remove particulate matter.[11]
-
Dilution: Dilute the urine 1:1 with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm filter.
-
LC-MS/MS Analysis: Proceed with the LC-MS/MS analysis as described in Protocol 1.
Visualizations
Experimental Workflow for LNT II Analysis
Caption: General experimental workflow for LNT II analysis.
Logical Relationship: Troubleshooting Peak Splitting
Caption: Troubleshooting logic for HPLC peak splitting.
Signaling Pathway: LNT II and Gut Health
Caption: LNT II's role in promoting gut health.
References
- 1. support.waters.com [support.waters.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycan Imaging Mass Spectrometry: Progress in Developing Clinical Diagnostic Assays for Tissues, Biofluids and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. MASONACO - Human milk oligosaccharides [masonaco.org]
- 10. Like Mother, Like Microbe: Human Milk Oligosaccharide Mediated Microbiome Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
Validation & Comparative
Preclinical Safety of Lacto-N-triose II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of Lacto-N-triose II (LNT-II), a key human milk oligosaccharide (HMO), with other commercially available HMOs. The information presented is based on published experimental data to assist researchers and drug development professionals in evaluating the safety of LNT-II for its potential applications in infant formula, functional foods, and therapeutics.
Executive Summary
This compound has been demonstrated to be non-genotoxic in a battery of in vitro assays.[1] A 90-day subchronic oral toxicity study in juvenile rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 5,000 mg/kg body weight/day, the highest dose tested.[1] These findings support the safe use of LNT-II in formulas for young children and as a food ingredient.[1] When compared to other human milk oligosaccharides such as 2'-fucosyllactose (2'-FL), Lacto-N-neotetraose (LNnT), and Lacto-N-tetraose (LNT), LNT-II exhibits a comparable safety profile in terms of genotoxicity and subchronic toxicity. However, a notable data gap exists in the public domain regarding specific developmental and reproductive toxicity (DART) studies for LNT-II.
Comparative Safety Data
The following tables summarize the key quantitative data from preclinical safety studies on LNT-II and other relevant HMOs.
Table 1: Genotoxicity Studies
| Test Substance | Bacterial Reverse Mutation Assay (Ames Test) | In Vitro Mammalian Cell Micronucleus Test | Conclusion |
| This compound (LNT-II) | Non-mutagenic[1] | Non-clastogenic/aneugenic[1] | Non-genotoxic[1] |
| 2'-Fucosyllactose (2'-FL) | Non-mutagenic[1] | Non-clastogenic/aneugenic | Non-genotoxic[1] |
| Lacto-N-neotetraose (LNnT) | Non-mutagenic[2] | Non-clastogenic/aneugenic | Non-genotoxic[2] |
| Lacto-N-tetraose (LNT) | Non-mutagenic[3][4] | Non-clastogenic/aneugenic[3][4] | Non-genotoxic[3][4] |
Table 2: Subchronic Oral Toxicity Studies (90-Day in Rats)
| Test Substance | Species/Strain | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |
| This compound (LNT-II) | Juvenile Sprague-Dawley[1] | 0, 1500, 2500, 5000[1] | 5000[1] | No compound-related adverse effects observed.[1] |
| 2'-Fucosyllactose (2'-FL) | Juvenile Wistar[1] | 0, 2000, 5000, 6000 | 5000[1] | No adverse effects associated with administration.[1] |
| Lacto-N-neotetraose (LNnT) | Juvenile Rats[2] | 0, 1000, 2500, 5000[2] | 5000[2] | No adverse effects associated with administration.[2] |
| Lacto-N-tetraose (LNT) | Neonatal Sprague-Dawley[4][5] | 0, 1000, 2500, 4000[4][5] | 4000[4][5] | No compound-related adverse effects observed.[4][5] |
| HMO Mixture (2'-FL, 3-FL, LNT, 3'-SL, 6'-SL) | Rats | 10% in diet | 5,670 (males), 6,970 (females) | No adverse effects induced. |
Experimental Protocols
Genotoxicity Assays
The genotoxicity of LNT-II was assessed using a standard battery of in vitro tests, consistent with international guidelines (e.g., OECD Test Guidelines).
-
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
In Vitro Mammalian Cell Micronucleus Test: This assay assesses the potential of a substance to induce chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells). The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, is the primary endpoint.
Subchronic Oral Toxicity Study (90-Day Rodent Study)
The subchronic toxicity of LNT-II was evaluated in a 90-day study in juvenile Sprague-Dawley rats, following a protocol similar to OECD Test Guideline 408.
-
Animals: Juvenile Sprague-Dawley rats were used.
-
Administration: LNT-II was administered daily via oral gavage.
-
Dose Groups: At least three dose levels and a concurrent vehicle control group were included. For LNT-II, the doses were 1500, 2500, and 5000 mg/kg bw/day.[1]
-
Duration: The study duration was 90 days, followed by a 4-week treatment-free recovery period for the control and high-dose groups.[1]
-
Parameters Monitored: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and gross and microscopic pathology were evaluated.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the preclinical safety evaluation studies.
Caption: Workflow for in vitro genotoxicity testing.
Caption: Workflow for a 90-day subchronic oral toxicity study.
Signaling Pathways and Metabolism
Human milk oligosaccharides, including LNT-II, are generally not digested in the upper gastrointestinal tract. They reach the colon intact, where they are fermented by the gut microbiota, particularly bifidobacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are known to have various health benefits. The systemic absorption of intact HMOs is generally low.
Caption: Simplified metabolic pathway of LNT-II in humans.
Conclusion and Future Directions
The available preclinical data strongly support the safety of this compound for its intended uses in food and nutritional products. Its non-genotoxic nature and high NOAEL in a 90-day toxicity study are consistent with the safety profiles of other well-studied HMOs. A key area for future research would be the conduct of a dedicated developmental and reproductive toxicity (DART) study for LNT-II to provide a more complete safety assessment and further align its data package with that of other established food ingredients. Such a study, following international guidelines (e.g., OECD 414, 421, or 443), would provide crucial information on potential effects on fertility, embryonic development, and offspring development.
References
- 1. Pre-clinical safety evaluation of the synthetic human milk, nature-identical, oligosaccharide 2'-O-Fucosyllactose (2'FL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical safety assessment of the synthetic human milk, nature-identical, oligosaccharide Lacto-N-neotetraose (LNnT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 5. Preclinical safety evaluation of the human-identical milk oligosaccharide lacto-N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Showdown: Lacto-N-triose II and Fructooligosaccharides Exhibit Comparable Safety Profiles in Preclinical Studies
For Immediate Release
A comprehensive review of preclinical safety data for Lacto-N-triose II (LNT II), a key human milk oligosaccharide (HMO), reveals a strong safety profile comparable to that of Fructooligosaccharides (FOS), a well-established prebiotic ingredient. Both substances have been shown to be non-genotoxic and well-tolerated in subchronic toxicity studies, supporting their safe use in food products and infant formula.
This guide provides a detailed comparison of the genotoxicity and subchronic toxicity studies conducted on LNT II and FOS, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Genotoxicity Assessment: No Evidence of Mutagenic or Clastogenic Potential
This compound was found to be non-genotoxic in a battery of in vitro tests, including a bacterial reverse mutation (Ames) test and an in vitro mammalian cell micronucleus test.[1] Similarly, Fructooligosaccharides have a long history of safe use and have been determined to be non-mutagenic in comprehensive safety assessments.
Bacterial Reverse Mutation (Ames) Test
The Ames test assesses the potential of a substance to induce gene mutations in bacteria.
Table 1: Comparison of Bacterial Reverse Mutation (Ames) Test Data
| Parameter | This compound | Fructooligosaccharides (FOS) |
| Test System | Salmonella typhimurium strains TA97a, TA98, TA100, TA1535, and Escherichia coli strain WP2 uvrA | Data from various studies confirm the use of standard Salmonella typhimurium strains. |
| Concentrations Tested | Up to 5000 µ g/plate | Not specified in available public documents. |
| Metabolic Activation | With and without rat liver S9 fraction | With and without metabolic activation. |
| Results | No significant increase in revertant colonies observed. | No evidence of mutagenicity. |
| Conclusion | Non-mutagenic | Non-mutagenic |
In Vitro Mammalian Cell Micronucleus Test
This assay evaluates the potential of a substance to cause chromosomal damage in mammalian cells.
Table 2: Comparison of In Vitro Mammalian Cell Micronucleus Test Data
| Parameter | This compound | Fructooligosaccharides (FOS) |
| Test System | Human peripheral blood lymphocytes | Data from various studies confirm testing in mammalian cells. |
| Concentrations Tested | Up to 5000 µg/mL | Not specified in available public documents. |
| Metabolic Activation | With and without rat liver S9 fraction | With and without metabolic activation. |
| Results | No significant increase in micronucleated cells observed. | No evidence of clastogenicity. |
| Conclusion | Non-clastogenic | Non-clastogenic |
Subchronic Oral Toxicity: High Doses Well-Tolerated
Both LNT II and FOS have been evaluated in 90-day subchronic oral toxicity studies in rats, demonstrating a lack of adverse effects even at high dose levels.
90-Day Repeated-Dose Oral Toxicity Study
This study provides information on potential health hazards from repeated oral exposure to a substance over a 90-day period.
Table 3: Comparison of 90-Day Subchronic Oral Toxicity Study Data
| Parameter | This compound | Fructooligosaccharides (FOS) |
| Animal Model | Juvenile Sprague-Dawley rats | Wistar rats |
| Dose Levels | 0, 1500, 2500, and 5000 mg/kg body weight/day | 0, 2000, 5000, and 9000 mg/kg body weight/day |
| Route of Administration | Oral gavage | Oral gavage |
| Key Findings | No compound-related effects on clinical observations, body weight, feed consumption, clinical pathology, organ weights, or histopathology.[1] | No treatment-related clinical signs, mortalities, or significant changes in body weight, feed consumption, hematology, clinical chemistry, or urinalysis. A statistically significant increase in cecum weight was observed, considered a non-adverse trophic effect.[2][3] |
| No-Observed-Adverse-Effect-Level (NOAEL) | 5000 mg/kg body weight/day [1] | 9000 mg/kg body weight/day [2] |
Experimental Protocols
Bacterial Reverse Mutation (Ames) Test Protocol for this compound
The study was conducted in compliance with OECD Guideline 471. The potential of LNT II to induce gene mutations was assessed using Salmonella typhimurium strains TA97a, TA98, TA100, and TA1535, and Escherichia coli strain WP2 uvrA. The assays were performed with and without a rat liver S9 fraction for metabolic activation. LNT II was tested at concentrations up to 5000 µ g/plate . The number of revertant colonies was counted and compared to the solvent control.
In Vitro Mammalian Cell Micronucleus Test Protocol for this compound
This study was performed in accordance with OECD Guideline 487. Human peripheral blood lymphocytes were cultured and exposed to LNT II at concentrations up to 5000 µg/mL, both with and without metabolic activation (S9 mix). The cells were treated for a short duration, and after a recovery period, they were harvested and analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
90-Day Subchronic Oral Toxicity Study Protocol for this compound
The study was conducted according to OECD Guideline 408. Juvenile Sprague-Dawley rats were administered LNT II daily via oral gavage for 90 days at dose levels of 0, 1500, 2500, and 5000 mg/kg body weight/day. A control group received the vehicle (water). A recovery group was also included for the high-dose and control groups for a 4-week treatment-free period.[1] Throughout the study, animals were monitored for clinical signs of toxicity, body weight changes, and food consumption. At the end of the treatment and recovery periods, blood and urine samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and organs were weighed and examined histopathologically.
References
- 1. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety evaluation of fructooligosaccharide (FOSSENCETM): Acute, 14-day, and subchronic oral toxicity study in Wistar rats | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Lacto-N-triose II and Other Human Milk Oligosaccharides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Lacto-N-triose II (LNT2) and other prominent human milk oligosaccharides (HMOs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the prebiotic, immunomodulatory, and anti-adhesive properties of these complex glycans. The information is presented to facilitate objective comparison and support further investigation into the therapeutic potential of HMOs.
Introduction to Human Milk Oligosaccharides
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk, following lactose and lipids.[1] Unlike the nutritive components of breast milk, HMOs are largely indigestible by the infant and serve crucial biological functions.[1][2] These include shaping the infant gut microbiota, preventing pathogen adhesion, and modulating the immune system.[3][4] HMOs are broadly categorized into three main groups: fucosylated, sialylated, and neutral non-fucosylated oligosaccharides. This compound (LNT2), with the structure GlcNAcβ1-3Galβ1-4Glc, is a core neutral non-fucosylated HMO and serves as a precursor for the synthesis of other important HMOs, such as Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT).[4][5]
Comparative Performance Analysis
This section details the comparative performance of LNT2 against other well-characterized HMOs in key biological assays. The data presented is derived from in vitro studies and is summarized in the tables below for ease of comparison.
Prebiotic Activity: Shaping the Gut Microbiota
The prebiotic potential of HMOs lies in their ability to be selectively fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) and a favorable gut environment.
An in vitro fermentation study using pooled fecal microbiota from 12-week-old infants directly compared the fermentation of LNT2 and 3-Fucosyllactose (3-FL), a prominent fucosylated HMO. The results demonstrated distinct fermentation kinetics and metabolic outcomes. LNT2 was rapidly fermented, with 90.1% utilization within 14 hours, leading to the production of acetic acid, succinic acid, lactic acid, and butyric acid. This rapid fermentation was associated with a specific increase in the abundance of Bifidobacterium and Collinsella. In contrast, 3-FL showed delayed utilization (60.3% after 36 hours) and primarily stimulated the growth of Bacteroides and Enterococcus, with acetic and lactic acid as the main metabolic end-products.[6]
| HMO | Substrate Utilization (after 14h) | Major SCFAs Produced | Key Bacterial Genera Enriched | Reference |
| This compound (LNT2) | 90.1% | Acetic acid, Succinic acid, Lactic acid, Butyric acid | Bifidobacterium, Collinsella | [6] |
| 3-Fucosyllactose (3-FL) | Not specified (delayed utilization) | Acetic acid, Lactic acid | Bacteroides, Enterococcus | [6] |
| Galacto-oligosaccharides (GOS)/Inulin | GOS completely fermented | Not specified in direct comparison | Not specified in direct comparison | [6] |
Immunomodulatory Effects: Regulating the Immune Response
HMOs can directly interact with immune cells to modulate inflammatory responses. A key study investigated the structure-dependent effects of various HMOs on human monocyte-derived dendritic cells (DCs).
The study revealed that different HMOs elicit distinct cytokine profiles from lipopolysaccharide (LPS)-activated DCs. Notably, the fucosylated HMO 3-FL and the sialylated HMOs 3'-Sialyllactose (3'SL) and 6'-Sialyllactose (6'SL) significantly enhanced the production of several pro-inflammatory and regulatory cytokines. In contrast, LNT2 and another neutral non-fucosylated HMO, Lacto-N-tetraose (LNT), did not significantly alter the cytokine response of LPS-activated DCs in this experimental setup.[7] This suggests a more subtle or context-dependent immunomodulatory role for LNT2 compared to some fucosylated and sialylated HMOs. However, other evidence suggests that the immunomodulatory effects of LNT2 are NF-κB dependent and may be more pronounced than other HMOs due to its unique terminal N-acetylglucosamine structure and its interaction with Toll-like receptors (TLRs).[7]
| HMO | IL-1β Production (pg/mL) | IL-6 Production (ng/mL) | IL-10 Production (ng/mL) | IL-12p70 Production (ng/mL) | IL-23 Production (ng/mL) | TNF-α Production (ng/mL) | Reference |
| Control (LPS only) | ~150 | ~25 | ~1.5 | ~10 | ~2.5 | ~30 | [7] |
| This compound (LNT2) | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | [7] |
| 2'-Fucosyllactose (2'FL) | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | [7] |
| 3-Fucosyllactose (3-FL) | Increased | Increased | Increased | Increased | Increased | Increased | [7] |
| 3'-Sialyllactose (3'SL) | Increased | Increased | Increased | Increased | Increased | Increased | [7] |
| 6'-Sialyllactose (6'SL) | Increased | Increased | Increased | Increased | Increased | Increased | [7] |
| Lacto-N-tetraose (LNT) | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | [7] |
Anti-Adhesive Properties: Preventing Pathogen Colonization
A primary protective function of HMOs is their ability to act as soluble decoys, preventing the adhesion of pathogenic microorganisms to the intestinal epithelium. While direct comparative studies quantifying the anti-adhesive efficacy of LNT2 against other specific HMOs are limited, the available evidence suggests a broad-spectrum effect for many HMOs.
LNT2 has been reported to have a significant inhibitory effect on the growth of Group B Streptococcus.[7] Other studies have demonstrated that fucosylated HMOs, such as 2'-FL, can inhibit the adhesion and invasion of Campylobacter jejuni to intestinal epithelial cells.[8] The anti-adhesive mechanism is believed to involve the structural mimicry of HMOs to the host cell surface glycan receptors that pathogens use for attachment.
| HMO | Pathogen | In Vitro Model | Observed Effect | Reference |
| This compound (LNT2) | Group B Streptococcus | Not specified | Significant growth inhibition | [7] |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | Human epithelial cells (HEp-2, HT-29) | Inhibition of adhesion and invasion | [8] |
| General HMOs | Entero-invasive pathogens | Caco-2 cells | Inhibition of adhesion and invasion | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to support the replication and extension of these findings.
In Vitro Fecal Fermentation of HMOs
Objective: To assess the prebiotic activity of HMOs by measuring their fermentation by infant gut microbiota.
Methodology:
-
Fecal Sample Collection and Preparation: Fecal samples are collected from healthy, exclusively breastfed infants (e.g., 12 weeks old). A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
-
Fermentation Medium: A basal medium mimicking the nutrient conditions of the infant colon is prepared and autoclaved. The medium is then supplemented with the test HMO (e.g., LNT2 or 3-FL) at a final concentration of 1% (w/v). A control with no added carbohydrate and a positive control with a known prebiotic (e.g., GOS/inulin mixture) are also included.
-
Inoculation and Fermentation: The fecal slurry is inoculated into the fermentation medium under anaerobic conditions. The cultures are incubated at 37°C for a specified period (e.g., 36 hours).
-
Sample Analysis: At various time points, samples are collected for analysis.
-
HMO Utilization: The concentration of the remaining HMO in the supernatant is quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
SCFA Production: The concentrations of SCFAs (acetate, propionate, butyrate, etc.) and other organic acids (lactate, succinate) in the supernatant are determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Microbiota Composition: Bacterial DNA is extracted from the fermentation samples, and the 16S rRNA gene is amplified and sequenced to determine changes in the relative abundance of different bacterial genera.
-
Dendritic Cell (DC) Cytokine Response Assay
Objective: To evaluate the immunomodulatory effects of HMOs by measuring cytokine production from human DCs.
Methodology:
-
Isolation and Differentiation of Monocyte-Derived DCs: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. The isolated monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.
-
DC Stimulation: Immature DCs are harvested and seeded in 96-well plates. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Concurrently, the cells are treated with different concentrations of the test HMOs (e.g., LNT2, 2'FL, 3'SL). A control group with LPS only and an unstimulated control are included.
-
Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatants are collected. The concentrations of various cytokines (e.g., IL-1β, IL-6, IL-10, IL-12p70, IL-23, TNF-α) are measured using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The cytokine concentrations in the HMO-treated groups are compared to the LPS-only control to determine the immunomodulatory effect of each HMO.
Bacterial Adhesion Assay (Caco-2 Cells)
Objective: To quantify the ability of HMOs to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.
Methodology:
-
Cell Culture: Human colorectal adenocarcinoma cells (Caco-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics until they form a confluent monolayer.
-
Bacterial Culture: The pathogenic bacterial strain (e.g., Escherichia coli, Campylobacter jejuni) is grown to the mid-logarithmic phase in an appropriate broth medium.
-
Adhesion Inhibition Assay:
-
The Caco-2 cell monolayers are washed with PBS.
-
The cells are pre-incubated with a solution containing the test HMO (e.g., LNT2) at various concentrations for a specific time.
-
The pathogenic bacteria are then added to the wells and incubated with the Caco-2 cells for a defined period to allow for adhesion.
-
Control wells include bacteria and Caco-2 cells without any HMO.
-
-
Quantification of Adherent Bacteria:
-
After incubation, the non-adherent bacteria are removed by washing the monolayers multiple times with PBS.
-
The Caco-2 cells are then lysed with a detergent (e.g., Triton X-100) to release the adherent bacteria.
-
The lysate containing the adherent bacteria is serially diluted and plated on agar plates.
-
The number of colony-forming units (CFU) is counted after overnight incubation to determine the number of adherent bacteria.
-
-
Data Analysis: The percentage of adhesion inhibition is calculated by comparing the number of adherent bacteria in the HMO-treated groups to the control group.
Signaling Pathways and Experimental Workflows
The biological effects of HMOs are mediated through complex signaling pathways. The immunomodulatory actions of some HMOs are thought to be initiated through their interaction with pattern recognition receptors, such as Toll-like receptors (TLRs), on immune cells.
TLR Signaling Pathway
The diagram below illustrates a generalized Toll-like receptor signaling pathway that can be activated by microbial components and potentially modulated by HMOs. The activation of TLRs leads to the recruitment of adaptor proteins like MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of genes encoding for inflammatory cytokines. LNT2's immunomodulatory effects have been shown to be dependent on NF-κB.[7]
Caption: Generalized TLR signaling pathway potentially modulated by LNT2.
Experimental Workflow for In Vitro Fermentation
The following diagram outlines the typical workflow for an in vitro fermentation experiment to assess the prebiotic potential of HMOs.
Caption: Workflow for in vitro HMO fermentation analysis.
Conclusion
This compound demonstrates distinct biological activities when compared to other major human milk oligosaccharides. Its rapid and selective fermentation by beneficial gut bacteria, particularly Bifidobacterium, highlights its potent prebiotic potential. While its direct immunomodulatory effects on dendritic cells appear more subtle than those of certain fucosylated and sialylated HMOs in the specific context studied, its reliance on the NF-κB signaling pathway suggests a significant role in immune regulation that warrants further investigation. The anti-adhesive properties of LNT2, particularly against Group B Streptococcus, underscore its protective function. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the structure-function relationships of HMOs and explore their therapeutic applications. Continued comparative research is essential to fully understand the unique contributions of individual HMOs to infant health and to guide the development of novel nutritional and therapeutic strategies.
References
- 1. Inhibition of adhesion of enteroinvasive pathogens to human intestinal Caco-2 cells by Lactobacillus acidophilus strain LB decreases bacterial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of Invasive and Noninvasive Campylobacter jejuni and Campylobacter coli Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]
- 8. The Human Milk Oligosaccharide 2′-Fucosyllactose Quenches Campylobacter jejuni–Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Lacto-N-triose II: A Comparative Analysis of its Prebiotic Efficacy on Gut Bacterial Strains
For Immediate Release
A comprehensive review of available experimental data highlights the potent prebiotic activity of Lacto-N-triose II (LNT II), a core human milk oligosaccharide (HMO), demonstrating its selective effects on specific beneficial gut bacterial strains. This guide provides a comparative analysis of LNT II's performance against other common prebiotics, supported by experimental findings and detailed methodologies for researchers, scientists, and professionals in drug development.
Comparative Fermentation and Bacterial Growth Promotion
This compound exhibits distinct fermentation kinetics and a targeted impact on the growth of beneficial gut bacteria when compared to other widely used prebiotics such as fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and inulin.
A key in vitro study utilizing pooled fecal microbiota from infants demonstrated that LNT II is rapidly fermented, with 90.1% utilization observed after just 14 hours.[1] This rapid fermentation of LNT II was notably faster than that of 3-fucosyllactose (3-FL), another human milk oligosaccharide.[1] The study also showed that LNT II specifically promoted the abundance of beneficial bacteria, namely Bifidobacterium and Collinsella.[1] In contrast, a commonly used prebiotic mixture of galacto-oligosaccharides (GOS) and inulin was completely fermented within 14 hours.[1]
While direct quantitative comparisons of LNT II with individual prebiotics like FOS and GOS on specific bacterial strains are limited in publicly available literature, the existing data underscores the selective and efficient utilization of LNT II by key gut commensals.
Table 1: Comparative Fermentation of this compound and Other Prebiotics
| Prebiotic | Fermentation Rate | Key Bacterial Genera Promoted | Primary Short-Chain Fatty Acids (SCFAs) Produced |
| This compound (LNT II) | Rapid (90.1% utilization in 14h)[1] | Bifidobacterium, Collinsella[1] | Acetic acid, Succinic acid, Lactic acid, Butyric acid[1] |
| Galacto-oligosaccharides (GOS) / Inulin (9:1 mixture) | Rapid (GOS completely fermented in 14h)[1] | Not specified in comparative study | Not specified in comparative study |
| 3-Fucosyllactose (3-FL) | Delayed (60.3% utilization in 36h)[1] | Bacteroides, Enterococcus[1] | Acetic acid, Lactic acid[1] |
Immunomodulatory Effects and Signaling Pathways
Beyond its role as a prebiotic, this compound has been shown to exert immunomodulatory effects, potentially through the activation of specific signaling pathways in intestinal cells. Evidence suggests that LNT II can induce the production of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine TNF-α. This activity is dependent on the transcription factor NF-κB and is thought to be mediated through Toll-like receptor 4 (TLR4).
The binding of LNT II to TLR4 is proposed to initiate a downstream signaling cascade involving the recruitment of adaptor proteins such as MyD88 and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it can regulate the expression of target genes, including those for cytokines.
Experimental Protocols
The following section outlines a general methodology for the in vitro fermentation of prebiotics by gut bacterial strains, based on common laboratory practices. For specific experimental details, it is recommended to consult the cited literature.
Objective: To assess the effect of this compound on the growth of a specific gut bacterial strain compared to a control (e.g., glucose) and other prebiotics (e.g., FOS, GOS, inulin).
Materials:
-
Pure culture of the target bacterial strain (e.g., Bifidobacterium longum)
-
Anaerobic growth medium (e.g., modified MRS broth supplemented with L-cysteine)
-
Sterile stock solutions of this compound, FOS, GOS, inulin, and glucose (carbon source)
-
Anaerobic chamber or system
-
Spectrophotometer and microplate reader
-
Sterile 96-well microplates
Procedure:
-
Strain Activation: Revive the bacterial strain from frozen stocks by inoculating it into the appropriate anaerobic growth medium and incubating under anaerobic conditions at 37°C for 24-48 hours.
-
Inoculum Preparation: Subculture the activated strain into fresh medium and grow to the mid-logarithmic phase. Adjust the optical density (OD) of the culture to a standardized value (e.g., OD600 of 0.5) with fresh sterile medium.
-
Microplate Preparation: In a 96-well microplate, add the anaerobic growth medium lacking a carbon source to each well. Then, add the sterile stock solutions of the different prebiotics and glucose to their respective wells to achieve the desired final concentration (e.g., 1% w/v). Include a negative control with no added carbon source.
-
Inoculation: Inoculate each well (except for the blank controls) with a standardized amount of the prepared bacterial inoculum (e.g., 2% v/v).
-
Incubation and Growth Measurement: Place the microplate in a microplate reader housed within an anaerobic chamber. Incubate at 37°C and measure the OD600 of each well at regular intervals (e.g., every hour) for 24-48 hours.
-
Data Analysis: Plot the OD600 values over time to generate growth curves. From these curves, determine key growth parameters such as the maximum growth rate and the final cell density for each condition.
Conclusion
The available evidence strongly supports the role of this compound as a potent and selective prebiotic. Its rapid fermentation and targeted stimulation of key beneficial gut bacteria, such as Bifidobacterium and Collinsella, distinguish it from some other common prebiotics. Furthermore, its potential to modulate the host's immune system through defined signaling pathways warrants further investigation for its application in functional foods and therapeutics aimed at promoting gut health. Further research with direct, quantitative comparisons against a wider range of individual prebiotics on diverse gut bacterial strains will provide a more comprehensive understanding of its unique benefits.
References
Lacto-N-triose II Supplementation: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Lacto-N-triose II (LNT2), a core human milk oligosaccharide (HMO), is gaining significant attention for its potential health benefits. As a fundamental building block of more complex HMOs, its biological activities are of considerable interest in the fields of nutrition, immunology, and microbiology. This guide provides a comprehensive comparison of the currently available scientific evidence on the in vitro and in vivo effects of LNT2 supplementation, presenting quantitative data, detailed experimental protocols, and key biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Effects of this compound Supplementation
| Parameter | Species/Model | Dosage | Duration | Key Findings | Reference |
| Safety and Tolerability | Juvenile Sprague-Dawley Rats | 0, 1,500, 2,500, or 5,000 mg/kg body weight/day | 90 days | No Observed Adverse Effect Level (NOAEL) established at 5,000 mg/kg bw/day. No compound-related adverse effects were observed in clinical observations, body weight gain, feed consumption, clinical pathology, organ weights, or histopathology. | [1] |
| Gut Microbiota Modulation | No specific studies with quantitative data on LNT2 were identified. | - | - | General reviews suggest LNT2 promotes the growth of beneficial bacteria.[2] | - |
Table 2: In Vitro Effects of this compound Supplementation
| Parameter | Cell Line/Model | Concentration | Key Findings | Reference |
| Genotoxicity | Salmonella typhimurium and Escherichia coli (Bacterial Reverse Mutation Test); Chinese Hamster Lung (CHL) cells (Mammalian Cell Micronucleus Test) | Not specified | LNT2 was found to be non-genotoxic in these assays. | [1] |
| Immune Modulation | Not specified | Not specified | LNT2 is reported to regulate the infant immune system. Other neutral HMOs have been shown to induce the production of nitric oxide (NO), PGE2, ROS, TNF-α, IL-1β, IL-2, IL-6, and IL-10 in RAW264.7 macrophages via NF-κB and MAPK signaling pathways.[3] | - |
| Antimicrobial Activity | Streptococcus agalactiae (Group B Streptococcus, GBS) | Not specified for LNT2 | While specific data for LNT2 is lacking, other neutral, non-sialylated HMOs like Lacto-N-tetraose (LNT) and Lacto-N-fucopentaose I (LNFPI) have been shown to inhibit the growth of GBS.[4][5][6][7][8] | - |
Key Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Immune Modulation
Human milk oligosaccharides have been shown to modulate immune responses, in part, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is crucial for regulating the expression of genes involved in inflammation and immunity. The diagram below illustrates a simplified canonical NF-κB activation pathway.
Caption: Canonical NF-κB signaling pathway activated by LNT2 binding to a TLR.
Experimental Workflow: In Vitro Immune Cell Stimulation
The following diagram outlines a typical workflow for assessing the immunomodulatory effects of this compound on peripheral blood mononuclear cells (PBMCs) in vitro.
Caption: Workflow for in vitro PBMC stimulation and cytokine analysis.
Detailed Experimental Protocols
Protocol 1: Subchronic Oral Toxicity Study in Rats (In Vivo)
This protocol is based on the preclinical safety evaluation of this compound.[1]
-
Animal Model: Juvenile Sprague-Dawley rats.
-
Groups: Four groups of animals, with an equal number of males and females in each group.
-
Treatment: this compound was administered daily via oral gavage for 90 consecutive days.
-
Control Group: Vehicle (e.g., distilled water).
-
Treatment Group 1: 1,500 mg/kg body weight/day of LNT2.
-
Treatment Group 2: 2,500 mg/kg body weight/day of LNT2.
-
Treatment Group 3: 5,000 mg/kg body weight/day of LNT2.
-
-
Monitoring:
-
Clinical Observations: Daily checks for any signs of toxicity, morbidity, or mortality.
-
Body Weight and Feed Consumption: Measured weekly.
-
Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.
-
-
Termination and Analysis:
-
At the end of the 90-day treatment period, animals were euthanized.
-
A full necropsy was performed, and organ weights were recorded.
-
Histopathological examination of a comprehensive list of tissues was conducted.
-
-
Recovery Phase: A subset of animals from the control and high-dose groups were kept for a 4-week treatment-free recovery period before being subjected to the same termination and analysis procedures.
Protocol 2: In Vitro Immunomodulation Assay with Human PBMCs
This is a representative protocol for assessing the effect of LNT2 on cytokine production by human immune cells.
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Cell Culture and Stimulation:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add this compound to the wells at various final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Include an untreated control group (medium only) and a positive control group (e.g., 1 µg/mL of lipopolysaccharide, LPS).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentrations of cytokines of interest (e.g., TNF-α, IL-6, IL-10) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in cytokine production between the LNT2-treated groups and the control groups.
-
Protocol 3: In Vivo Gut Microbiota Analysis in a Mouse Model
This protocol describes a general approach to studying the effects of LNT2 on the gut microbiome.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization and Grouping:
-
Acclimatize the mice for one week.
-
Divide the mice into a control group and a this compound treatment group.
-
-
Supplementation:
-
Provide the control group with a standard chow diet and water ad libitum.
-
Provide the treatment group with the standard chow diet and drinking water supplemented with a defined concentration of LNT2 for a period of 2-4 weeks.
-
-
Fecal Sample Collection:
-
Collect fecal pellets from each mouse at baseline (before the start of supplementation) and at the end of the study period.
-
Immediately freeze the fecal samples at -80°C until DNA extraction.
-
-
DNA Extraction and 16S rRNA Gene Sequencing:
-
Extract total bacterial DNA from the fecal samples using a commercial DNA extraction kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcode sequences.
-
Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.
-
-
Bioinformatic and Statistical Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic assignment of the OTUs/ASVs.
-
Analyze alpha diversity (e.g., Shannon and Chao1 indices) and beta diversity (e.g., Principal Coordinate Analysis, PCoA) to assess changes in the microbial community structure.
-
Use statistical methods (e.g., LEfSe) to identify specific bacterial taxa that are differentially abundant between the control and LNT2-treated groups.
-
Conclusion
The available evidence indicates that this compound is safe for consumption, as demonstrated by comprehensive in vivo toxicity studies. In vitro research suggests potential immunomodulatory and antimicrobial properties, although quantitative data specifically for LNT2 are currently limited. The broader family of neutral, non-sialylated HMOs, to which LNT2 belongs, has shown promise in inhibiting the growth of pathogenic bacteria like Group B Streptococcus. Furthermore, the link between HMOs and the NF-κB signaling pathway provides a mechanistic basis for their observed immunomodulatory effects.
Future research should focus on generating robust quantitative data to elucidate the specific effects of LNT2 on immune cell function and gut microbiota composition. Well-controlled in vivo efficacy studies in relevant animal models are warranted to translate the promising in vitro findings into a clearer understanding of the physiological benefits of LNT2 supplementation. Such studies will be crucial for guiding the development of LNT2 as a functional food ingredient or therapeutic agent.
References
- 1. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro immunomodulatory effects of human milk oligosaccharides on murine macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human milk oligosaccharides inhibit growth of group B Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Human milk oligosaccharides inhibit growth of group B Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. milkgenomics.org [milkgenomics.org]
A Comparative Guide to the Immunomodulatory Effects of Human Milk Oligosaccharides, Featuring Lacto-N-triose II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of various Human Milk Oligosaccharides (HMOs), with a specific focus on Lacto-N-triose II (LNT-II). The information presented is collated from in vitro and in vivo studies, offering valuable insights for research and development in immunology and novel therapeutics.
Quantitative Comparison of Immunomodulatory Effects
The following table summarizes the quantitative data on the effects of different HMOs on cytokine production in various immune cell models. This allows for a direct comparison of their immunomodulatory potential.
| HMO | Cell Model | Treatment/Stimulus | IL-8 (pg/mL) | IL-10 (pg/mL) | TNF-α (pg/mL) | Other Cytokines | Reference |
| This compound (LNT-II) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | Reduction noted, but specific value not provided | - | - | - | [1] |
| This compound (LNT-II) | Macrophages | Not specified | - | Induced | Induced | Action is NF-κB dependent and effect is more pronounced compared to other HMOs. | [2] |
| 2'-Fucosyllactose (2'-FL) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | No significant reduction | - | - | - | [1] |
| 3-Fucosyllactose (3-FL) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | Significant reduction | - | - | - | [1] |
| Lacto-N-neotetraose (LNnT) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | Significant reduction | - | - | - | [1] |
| Lactodifucotetraose (LDFT) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | Significant reduction | - | - | - | [1] |
| 6'-Sialyllactose (6'-SL) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | No significant reduction | - | - | - | [1] |
| Lacto-N-tetraose (LNT) | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL HMO + 10 ng/mL TNF-α | No significant reduction | - | - | - | [1] |
Note: A direct quantitative comparison of LNT-II with a broad spectrum of other HMOs across multiple cytokines is an area requiring further research. The available data suggests LNT-II has a notable immunomodulatory capacity, particularly in inducing IL-10 and TNF-α.
Experimental Protocols
In Vitro Co-culture of Intestinal Epithelial Cells and Macrophages
This protocol is designed to assess the immunomodulatory effects of HMOs on a simulated intestinal environment.
Cell Lines:
-
Caco-2 (human colorectal adenocarcinoma)
-
THP-1 (human monocytic cell line)
Protocol Steps:
-
Caco-2 Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.[3]
-
THP-1 Cell Differentiation: THP-1 monocytes are seeded in the basolateral compartment of the Transwell plate and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[3]
-
Co-culture Establishment: After differentiation, the Transwell inserts containing the Caco-2 monolayer are placed into the wells with the differentiated THP-1 cells.[3]
-
Inflammatory Challenge (Optional): To mimic an inflammatory state, the co-culture can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3]
-
HMO Treatment: The HMOs of interest, including this compound, are added to the culture medium at desired concentrations.
-
Cytokine Analysis: After a 24-hour incubation period, the cell culture supernatants are collected from both the apical and basolateral compartments. The concentrations of various cytokines (e.g., IL-8, IL-10, TNF-α) are then quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.
Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to evaluate the direct effects of HMOs on human immune cells.
Protocol Steps:
-
PBMC Isolation: PBMCs are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.[4]
-
Cell Culture: Isolated PBMCs are resuspended in complete RPMI-1640 medium and seeded in 96-well plates.[4]
-
HMO Stimulation: HMOs, including this compound, are added to the cell cultures at various concentrations. A negative control (medium alone) and a positive control (e.g., LPS or Phytohaemagglutinin (PHA)) are included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected, and cytokine levels are measured by ELISA or other immunoassays.
-
Cell Proliferation Assay (Optional): T-cell proliferation can be assessed by measuring the incorporation of [3H]thymidine or using flow cytometry-based assays.
Signaling Pathways and Experimental Workflows
This compound (LNT-II) Signaling Pathway
This compound is suggested to exert its immunomodulatory effects through the Toll-like receptor 2 (TLR2) signaling pathway.[2] Activation of TLR2 initiates a downstream cascade that leads to the activation of the transcription factor NF-κB, which in turn regulates the expression of various immune-related genes, including those for IL-10 and TNF-α.
Caption: TLR2 signaling pathway activated by this compound.
Experimental Workflow for HMO Comparison
The following diagram illustrates a typical workflow for comparing the immunomodulatory effects of different HMOs.
Caption: Workflow for comparing HMO immunomodulatory effects.
References
- 1. Co-culture Caco-2/Immune Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between NOD2 and TLR2 suppresses the development of TLR2-mediated experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lacto-N-triose II Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Lacto-N-triose II (LNT II), a key human milk oligosaccharide (HMO). The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
Executive Summary
The accurate measurement of this compound is essential for research in infant nutrition, gut microbiome studies, and the development of novel therapeutics. The three principal analytical techniques each offer distinct advantages and limitations. HPAEC-PAD is a robust and sensitive method for routine quantification. LC-MS provides high specificity and the ability to analyze complex mixtures. qNMR, as a primary ratio method, offers high precision and does not require calibration standards of the same analyte. This guide presents a side-by-side comparison of their quantitative performance to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the analytical methods discussed. Data has been collated from various validation studies on neutral HMOs, including isomers of LNT II, to provide a comparative overview.
| Performance Metric | HPAEC-PAD | LC-MS/MS | qNMR |
| Linearity (R²) | >0.99 | >0.998 | Inherently linear |
| Limit of Detection (LOD) | 0.0018 - 1.0 µg/mL | 0.0018 - 4 mg/kg | ~0.10 mg/mL (for similar HMOs) |
| Limit of Quantification (LOQ) | 0.0054 - 2.0 µg/mL | 0.0054 - 10 mg/kg | ~0.15 mg/mL (for similar HMOs) |
| Accuracy (% Recovery) | 89.4 - 109% | 86 - 104% | 90.5 - 106.6 % |
| Precision (%RSD) | 0.0068 - 5.54% | 1 - 9% | 0.5 - 1.9% |
Note: The performance of HPAEC-PAD and LC-MS/MS can be influenced by the specific instrument, column, and sample matrix. The qNMR data is based on studies of other HMOs and represents an estimate for LNT II.
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is critical for the successful implementation and cross-validation of these analytical methods.
Caption: General workflow for the analysis and cross-validation of this compound.
Detailed Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, including neutral oligosaccharides like LNT II.
Sample Preparation:
-
For milk samples, perform lipid removal by centrifugation.
-
Precipitate proteins using an organic solvent (e.g., methanol) followed by centrifugation.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove interfering substances.
-
Dilute the final extract with ultrapure water to a suitable concentration for injection.
Chromatographic Conditions: [1][2]
-
Instrument: Dionex ICS 5000 system or equivalent.
-
Column: CarboPac PA1 column (e.g., 250 mm × 2 mm ID) with a corresponding guard column.[1]
-
Column Temperature: 20 °C.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mobile Phase A: 0.1 M Sodium Hydroxide (NaOH).[1]
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 0.1 M NaOH.[1]
-
Gradient: A typical gradient involves a linear increase in the percentage of Mobile Phase B to elute the oligosaccharides. For example, 0-10% B over the first 10 minutes.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high selectivity and specificity, enabling the confident identification and quantification of LNT II even in complex matrices.
Sample Preparation:
-
Similar to HPAEC-PAD, initial steps involve lipid and protein removal.
-
For neutral oligosaccharides, derivatization is often not required.
-
SPE with graphitized carbon is a common cleanup step. The oligosaccharides are typically eluted with an organic solvent like acetonitrile.
-
The eluate is dried down and reconstituted in a solvent compatible with the LC mobile phase.
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A column suitable for polar compounds, such as a graphitized carbon column (e.g., Hypercarb, 100 x 2.1 mm) or a HILIC column.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a modifier (e.g., 0.1% formic acid).
-
Gradient: A gradient elution is used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Ionization Mode: Negative ion mode is often preferred for oligosaccharides.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for LNT II.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the absolute quantification of compounds without the need for an identical standard.
Sample Preparation:
-
Sample cleanup is critical to remove interfering signals. The same sample preparation as for HPAEC-PAD and LC-MS can be used.
-
The purified LNT II fraction is lyophilized to dryness.
-
The dried sample is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).
NMR Acquisition and Processing:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A simple 1D proton (¹H) NMR experiment with appropriate solvent suppression is typically used.
-
Acquisition Parameters: Key parameters such as the relaxation delay (d1) must be sufficiently long (at least 5 times the longest T1 of the signals of interest and the internal standard) to ensure full relaxation and accurate quantification.
-
Processing: The spectra are phased and baseline corrected.
-
Quantification: The concentration of LNT II is determined by comparing the integral of a well-resolved LNT II proton signal to the integral of a known signal from the internal standard.
Cross-Validation Strategy
A robust cross-validation of these methods involves analyzing the same set of samples with each technique and comparing the quantitative results.
Caption: A logical workflow for the cross-validation of analytical methods for LNT II.
Statistical Analysis:
-
Correlation analysis: To assess the linear relationship between the results obtained from different methods.
-
Bland-Altman plot: To evaluate the agreement between two quantitative measurement methods by plotting the difference between the two measurements against their average.
-
Paired t-test or Wilcoxon signed-rank test: To determine if there is a statistically significant difference between the means of the results from two methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. HPAEC-PAD offers a balance of sensitivity and throughput for routine analysis. LC-MS/MS provides the highest selectivity and is ideal for complex samples or when confirmation of identity is critical. qNMR serves as a valuable reference method for absolute quantification without the need for a specific LNT II standard. A thorough cross-validation as outlined in this guide is paramount to ensure the generation of high-quality, reliable, and comparable data in the field of HMO research.
References
- 1. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparative efficacy of enzymatically vs. microbially produced Lacto-N-triose II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lacto-N-triose II (LNT-II) produced through enzymatic and microbial synthesis methods. LNT-II, a key human milk oligosaccharide (HMO), is gaining significant attention for its potential applications in infant nutrition, gut health, and immune modulation.[1][2][3] This document outlines the comparative efficacy, production methodologies, and underlying biological mechanisms of LNT-II.
Comparative Efficacy: A Focus on Production
Direct comparative studies on the in vivo efficacy of LNT-II based on its production method are not extensively available in current literature. The biological activity of LNT-II is inherent to its molecular structure. Therefore, the "efficacy" comparison primarily revolves around the production process itself—specifically, the yield, purity, and scalability of each method.
Table 1: Comparison of LNT-II Production Methods
| Parameter | Enzymatic Synthesis | Microbial Fermentation |
| Description | Utilizes isolated enzymes to catalyze the synthesis of LNT-II from precursor substrates.[2][4] | Employs genetically engineered microorganisms (e.g., E. coli) to produce LNT-II.[5][6][7] |
| Typical Yields | 4.7 g/L to 281 mg/mL (the latter achieved with a highly efficient glycosynthase).[4][8] | 15.8 g/L to 58.37 g/L in optimized bioreactor settings.[5][7] |
| Key Enzymes | β-N-acetylhexosaminidases, β-1,3-N-acetylglucosaminyltransferases.[2] | Endogenously and heterologously expressed enzymes within the microbial host. |
| Advantages | High specificity and purity of the final product, potentially simpler downstream processing. | Higher yields, potential for large-scale production, and use of renewable feedstocks.[2][7] |
| Disadvantages | Can be more expensive due to the cost of purified enzymes, potential for lower yields in some systems. | Complex downstream processing to separate LNT-II from cellular components and media, potential for byproduct formation. |
Biological Functions and Efficacy of this compound
LNT-II exhibits a range of biological activities that contribute to infant health and have potential therapeutic applications. These effects are attributed to the specific structure of the LNT-II molecule.
Gut Health and Microbiota Modulation:
LNT-II promotes the growth of beneficial gut bacteria, such as Bifidobacterium, and contributes to a healthy gut microbiota balance.[1][2][9] It can enhance the adhesion of intestinal epithelial cells and promote the production of short-chain fatty acids (SCFAs), which are crucial for gut health.[1] In vitro fermentation studies have shown that LNT-II is rapidly fermented by infant gut microbiota, leading to the production of acetic acid, succinic acid, lactic acid, and butyric acid.[9]
Immune System Regulation:
LNT-II plays a role in regulating the immune system.[1][2] It can induce the production of cytokines such as IL-10 and TNF-α, with its action being dependent on the NF-κB signaling pathway.[1] The unique N-acetylglucosamine terminal structure of LNT-II is thought to be responsible for its more pronounced immunomodulatory effects compared to some other HMOs, likely through interaction with Toll-like receptors (TLRs).[1]
Anti-inflammatory Effects:
Some studies suggest that certain HMOs, including LNT-II, can attenuate inflammation. For instance, LNT-II has been observed to induce IL-8 secretion in adult intestinal epithelial cells, while other HMOs have shown to attenuate TNF-α induced inflammation in fetal intestinal epithelial cells.[10]
Experimental Protocols
1. Microbial Production of LNT-II in E. coli
This protocol outlines a general workflow for the production of LNT-II using a metabolically engineered E. coli strain.
-
Strain Construction: The base strain, typically E. coli BL21(DE3), is genetically modified. Key modifications include the inactivation of genes involved in byproduct formation (e.g., lacZ) and the overexpression of genes encoding enzymes crucial for LNT-II synthesis, such as β-1,3-N-acetylglucosaminyltransferase (LgtA).
-
Culture Conditions: The engineered strain is cultured in a defined fermentation medium containing a primary carbon source (e.g., glycerol), lactose, and N-acetylglucosamine (GlcNAc). The culture is maintained at a controlled temperature (e.g., 37°C) and pH in a bioreactor.
-
Induction: Gene expression for the synthesis pathway is induced at a specific cell density (e.g., an OD600 of 0.6-0.8) by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Fed-Batch Fermentation: To achieve high-density cell growth and high product yield, a fed-batch strategy is employed, where a concentrated feed solution containing the carbon source and substrates is added to the bioreactor.
-
Product Recovery and Purification: After fermentation, the cells are harvested by centrifugation. The supernatant, containing the secreted LNT-II, is collected. LNT-II is then purified from the supernatant using a series of chromatography steps, such as ion exchange and size-exclusion chromatography.
-
Analysis: The concentration and purity of LNT-II are determined using High-Performance Liquid Chromatography (HPLC).
2. In Vitro Assessment of Anti-inflammatory Activity
This protocol describes a method to evaluate the anti-inflammatory effects of LNT-II on intestinal epithelial cells.
-
Cell Culture: Human intestinal epithelial cell lines (e.g., Caco-2 or T84) are cultured in appropriate media until they form a confluent monolayer.
-
Treatment: The cell monolayers are pre-treated with varying concentrations of LNT-II for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Following pre-treatment, the cells are stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined duration (e.g., 6 hours).
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in the secretion of these cytokines in the LNT-II treated groups compared to the control group indicates an anti-inflammatory effect.
-
Signaling Pathway Analysis: To investigate the underlying mechanism, cell lysates can be analyzed by Western blotting to assess the activation of key inflammatory signaling pathways, such as the phosphorylation of NF-κB p65 or MAPK proteins.
Visualizing Key Pathways and Workflows
Signaling Pathway of LNT-II Immune Modulation
Caption: LNT-II interaction with TLRs, activating the NF-κB pathway.
General Workflow for Microbial Production of LNT-II
Caption: Workflow for microbial LNT-II production and purification.
References
- 1. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | Seebio Biotech (Shanghai) Co., Ltd. - Powered by Seebio [allinno.com]
- 2. Recent Progress in Physiological Significance and Biosynthesis of Lacto- N-triose II: Insights into a Crucial Biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient sequential synthesis of this compound and lacto-N-neotetraose by a novel β-N-acetylhexosaminidase from Tyzzerella nexilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety of Lacto-N-triose II: A Comparative Guide to its No Observed Adverse Effect Level (NOAEL)
For Immediate Release
This guide provides a comprehensive comparison of the No Observed Adverse Effect Level (NOAEL) for Lacto-N-triose II (LNT II) with other prominent human milk oligosaccharides (HMOs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the preclinical safety profile of LNT II. All cited studies were conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Comparative Analysis of NOAELs for Human Milk Oligosaccharides
The safety of this compound and other HMOs has been substantiated through rigorous toxicological evaluations. The primary endpoint for these assessments, the NOAEL, is summarized in the table below. This allows for a direct comparison of the preclinical safety thresholds of these compounds.
| Compound | NOAEL (mg/kg bw/day) | Species | Study Duration | Route of Administration | Reference |
| This compound (LNT II) | 5,000 | Sprague-Dawley Rat | 90 days | Oral Gavage | [1] |
| Lacto-N-tetraose (LNT) | ≥2,856 (males), ≥3,253 (females) | Wistar Rat | 90 days | Dietary | [2] |
| Lacto-N-tetraose (LNT) | 4,000 | Sprague-Dawley Rat | 90 days | Oral Gavage | [3] |
| Lacto-N-neotetraose (LNnT) | 5,000 | Juvenile Rat | 90 days | Oral Gavage | [4][5] |
| 3-fucosyllactose (3-FL) | 4,000 | Neonatal Rat | 90 days | Oral Gavage | [6][7] |
| 3-fucosyllactose (3-FL) | 5,980 (males), 7,270 (females) | Rat | Subchronic | Dietary | [8] |
Experimental Protocols
The determination of the NOAEL for these HMOs relies on a standardized battery of toxicological tests. The methodologies for the key studies are detailed below.
Subchronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)
This study is designed to evaluate the adverse effects of repeated oral administration of a substance over a 90-day period.
-
Test System: Typically conducted in rodent models, such as Sprague-Dawley or Wistar rats.[9][10][11] At least 10 male and 10 female animals are assigned to each dose group.[11]
-
Dose Administration: The test substance is administered daily at a minimum of three dose levels, plus a control group.[11] Administration is commonly performed via oral gavage or as part of the diet.[11] For LNT II, the dose levels were 0, 1,500, 2,500, and 5,000 mg/kg body weight (bw)/day.[1]
-
Observations: Animals are monitored daily for clinical signs of toxicity.[9] Body weight and food consumption are measured weekly.[9]
-
Pathology: At the end of the 90-day period, a comprehensive examination of blood hematology and clinical chemistry is performed.[12] Following euthanasia, a full necropsy is conducted, and organ weights are recorded. Histopathological examination of tissues is also carried out.[12]
-
NOAEL Determination: The NOAEL is the highest dose level at which no substance-related adverse findings are observed.[1][9]
Genotoxicity Assessment
A crucial component of the safety evaluation is the assessment of genotoxic potential through a series of in vitro tests.
This assay evaluates the potential of a substance to induce gene mutations.[13][14]
-
Test System: The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are deficient in the synthesis of an essential amino acid (e.g., histidine or tryptophan).[13][15]
-
Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian liver metabolism.[16]
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state of amino acid synthesis) compared to the negative control.[14] For LNT II, the results of the Ames test were negative, indicating no mutagenic potential under the test conditions.[1]
This test identifies substances that cause chromosomal damage.[17][18]
-
Test System: The assay is performed using mammalian cells, such as human peripheral blood lymphocytes or established cell lines like Chinese hamster ovary (CHO) cells.[17]
-
Methodology: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).[17]
-
Endpoint: The formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, is assessed.[18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.[17] LNT II was found to be non-genotoxic in this assay.[1]
Visualizing the Safety Assessment Workflow
The following diagram illustrates the typical workflow for assessing the safety of a novel food ingredient like this compound.
Preclinical safety assessment workflow for novel food ingredients.
References
- 1. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 3. Safety of lacto‐N‐tetraose (LNT) as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical safety assessment of the synthetic human milk, nature-identical, oligosaccharide Lacto-N-neotetraose (LNnT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neonatal subchronic toxicity and in vitro genotoxicity studies of the human-identical milk oligosaccharide 3-fucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. food.gov.uk [food.gov.uk]
- 8. Safety assessment of the biotechnologically produced human-identical milk oligosaccharide 3-Fucosyllactose (3-FL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. oecd.org [oecd.org]
- 12. 90-day oral (gavage) study in rats with galactooligosaccharides syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nib.si [nib.si]
- 14. The bacterial reverse mutation test | RE-Place [re-place.be]
- 15. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. bulldog-bio.com [bulldog-bio.com]
- 17. criver.com [criver.com]
- 18. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Lacto-N-triose II: A Guide for Laboratory Professionals
Researchers and scientists handling Lacto-N-triose II must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information on the safe and compliant disposal of this non-hazardous oligosaccharide.
Properties of this compound
This compound is a trisaccharide naturally found in human milk. It is widely used in research and development, particularly in the fields of glycobiology and infant nutrition. Toxicological studies have demonstrated that this compound is non-genotoxic and has a high No-Observed-Adverse-Effect-Level (NOAEL), indicating a low level of toxicity.
| Property | Value |
| Synonyms | GlcNAcβ1-3Galβ1-4Glc, LNT II |
| Molecular Formula | C₂₀H₃₅NO₁₆ |
| Molecular Weight | 545.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Hazard Classification | Not classified as hazardous |
Disposal Procedures
As a non-hazardous and water-soluble compound, the disposal of this compound is straightforward. However, it is imperative to follow institutional and local regulations for laboratory waste.
Step-by-Step Disposal Protocol:
-
Assess the Waste Form:
-
Solid Waste: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash.
-
Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer.
-
-
For Aqueous Solutions (Drain Disposal):
-
Check Local Regulations: Before proceeding, confirm that your institution's policies and local wastewater regulations permit the drain disposal of non-hazardous, water-soluble biochemicals.
-
Dilute the Solution: If the concentration of the solution is high, dilute it with a significant amount of water.
-
Flush with Water: Pour the diluted solution down the drain, followed by flushing with a copious amount of cold tap water (at least 20 times the volume of the disposed solution) to ensure it is thoroughly cleared from the plumbing system.
-
-
For Solid Waste (Trash Disposal):
-
Ensure No Contamination: Verify that the solid this compound is not mixed with any hazardous chemicals. If it is contaminated, it must be treated as hazardous waste according to the nature of the contaminant.
-
Package Securely: Place the solid waste in a sealed, clearly labeled container to prevent spillage.
-
Dispose in Designated Bins: Deposit the container in the designated laboratory solid waste bin.
-
-
Empty Containers:
-
Rinse Thoroughly: Triple-rinse empty containers that held this compound with water.
-
Dispose of Rinsate: The rinsate can be disposed of down the drain.
-
Container Disposal: The rinsed and dried container can be disposed of in the regular laboratory recycling or trash, depending on the container material.
-
Important Considerations:
-
Avoid Mixing: Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, acids, bases).
-
Institutional Guidelines: Always prioritize your institution's specific waste management protocols. Contact your Environmental Health and Safety (EHS) department for clarification if needed.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Lacto-N-triose II
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling, storage, and disposal of Lacto-N-triose II, a core structural unit of human milk oligosaccharides (HMOs) utilized in a variety of research and development applications. These guidelines are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
Recent preclinical safety evaluations have determined a No-Observed-Adverse-Effect-Level (NOAEL) for this compound at 5,000 mg/kg body weight/day, and it has been shown to be non-genotoxic.[1][2] While this indicates a low hazard profile, adherence to standard laboratory safety procedures is essential to minimize any potential risks.
Personal Protective Equipment (PPE) and Handling
When working with this compound in a laboratory setting, appropriate personal protective equipment should be worn to prevent direct contact and minimize exposure.
Core PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or Latex | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes of solutions. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental spills. |
Handling Procedures:
-
Work in a well-ventilated area.
-
Avoid inhalation of any dust if handling the solid form.
-
Wash hands thoroughly after handling.
-
In case of accidental contact, follow the first aid measures outlined below.
First Aid and Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. |
| Ingestion | Rinse mouth with water. |
| Spill | For small spills, wipe up with absorbent paper. For larger spills, absorb with an inert material and dispose of properly. Clean the spill area with water. |
Storage and Disposal
Proper storage is critical to maintain the stability and purity of this compound. Disposal should be carried out in accordance with institutional and local regulations.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Solid Form | Room temperature (continental US) or as specified by the supplier. Some suppliers recommend storing at <-15°C.[3] | Varies by supplier. | Keep container tightly closed in a dry and well-ventilated place. |
| Stock Solution | -20°C | Up to 1 month.[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months.[4] | Aliquot to avoid repeated freeze-thaw cycles. |
Disposal Plan:
-
Unused Product: Dispose of in accordance with local, state, and federal regulations for non-hazardous materials.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips and gloves, should be disposed of as standard laboratory waste.
Visualizing Safety and Operational Protocols
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended personal protective equipment workflow and the decision-making process for handling and storage.
Caption: PPE Workflow for Handling this compound
Caption: Handling and Storage Decision Tree
References
- 1. Preclinical Safety Evaluation of the Human-Identical Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacto-N-Triose: Safeguarding Neonatal Gut Health | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 3. This compound | 75645-27-1 | OL09898 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
